molecular formula C12H21NO4S B578103 Ethyl N-Boc-2-thiomorpholinecarboxylate CAS No. 1346597-50-9

Ethyl N-Boc-2-thiomorpholinecarboxylate

Cat. No.: B578103
CAS No.: 1346597-50-9
M. Wt: 275.363
InChI Key: AULIHHKCGONFAV-UHFFFAOYSA-N
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Description

Ethyl N-Boc-2-thiomorpholinecarboxylate is a useful research compound. Its molecular formula is C12H21NO4S and its molecular weight is 275.363. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-O-tert-butyl 2-O-ethyl thiomorpholine-2,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4S/c1-5-16-10(14)9-8-13(6-7-18-9)11(15)17-12(2,3)4/h9H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AULIHHKCGONFAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CCS1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346597-50-9
Record name Ethyl N-Boc-2-thiomorpholinecarboxylate
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Foundational & Exploratory

An In-depth Technical Guide to Ethyl N-Boc-2-thiomorpholinecarboxylate: Synthesis and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl N-Boc-2-thiomorpholinecarboxylate, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Due to the limited availability of primary literature on its discovery, this document focuses on its chemical properties and a detailed, plausible synthetic route based on established chemical principles.

Compound Profile

This compound is a protected amino acid derivative incorporating a thiomorpholine scaffold. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and the ethyl ester at the 2-position of the ring makes it a versatile intermediate for the synthesis of more complex molecules.

PropertyValueSource(s)
CAS Number 1346597-50-9[1][2]
Molecular Formula C12H21NO4S[1][2][3]
Molecular Weight 275.37 g/mol [1]
IUPAC Name 4-(tert-butoxycarbonyl)-2-thiomorpholinecarboxylic acid ethyl esterN/A
Synonyms Ethyl N-tert-butoxycarbonyl-2-thiomorpholinecarboxylate, 4-O-tert-butyl 2-O-ethyl thiomorpholine-2,4-dicarboxylate[3]
Appearance Likely a solid at room temperatureN/A
Purity Commercially available up to 99%[2]
Storage Recommended storage at 2-8°C, sealed in a dry environmentN/A

Discovery and Availability

As of late 2025, a thorough review of scientific literature and patent databases did not yield a specific publication detailing the initial discovery or first synthesis of this compound. The PubChem database entry for this compound also indicates a lack of associated literature.[3] Its emergence appears to be primarily through the catalogs of chemical suppliers, positioning it as a commercially available building block for research and development. This suggests that its synthesis may have been developed by a commercial entity and has not been disclosed in peer-reviewed journals.

Proposed Synthetic Pathway

The most logical and efficient synthetic route to this compound involves a two-step process starting from commercially available precursors. The overall workflow is depicted below:

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Esterification start Thiomorpholine-2-carboxylic acid product1 N-Boc-thiomorpholine-2-carboxylic acid start->product1   reagent1 Di-tert-butyl dicarbonate (Boc)2O Sodium Bicarbonate product2 This compound product1->product2   reagent2 Ethanol (EtOH) Sulfuric Acid (H2SO4, cat.)

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of N-Boc-thiomorpholine-2-carboxylic acid

The first step involves the protection of the secondary amine of thiomorpholine-2-carboxylic acid with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in organic synthesis to prevent the amine from participating in subsequent reactions.

G reactant Thiomorpholine-2-carboxylic acid product N-Boc-thiomorpholine-2-carboxylic acid reactant->product Boc Protection reagents Di-tert-butyl dicarbonate (Boc)2O Base (e.g., NaHCO3) in Dioxane/Water

Caption: Boc protection of the thiomorpholine nitrogen.

Step 2: Esterification to this compound

The second and final step is the esterification of the carboxylic acid group of N-Boc-thiomorpholine-2-carboxylic acid with ethanol. A common and effective method for this transformation is the Fischer esterification, which utilizes an acid catalyst, typically sulfuric acid, and an excess of the alcohol to drive the reaction to completion.

G reactant N-Boc-thiomorpholine-2-carboxylic acid product This compound reactant->product Fischer Esterification reagents Ethanol (excess) Sulfuric Acid (catalytic)

Caption: Fischer esterification of the carboxylic acid precursor.

Detailed Experimental Protocols

The following protocols are based on standard laboratory procedures for Boc protection and Fischer esterification and are provided as a guide for the synthesis of this compound.

Synthesis of N-Boc-thiomorpholine-2-carboxylic acid

Materials:

  • Thiomorpholine-2-carboxylic acid

  • Di-tert-butyl dicarbonate ((Boc)2O)

  • Sodium bicarbonate (NaHCO3)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • In a round-bottom flask, dissolve thiomorpholine-2-carboxylic acid (1 equivalent) in a 1:1 mixture of 1,4-dioxane and water.

  • Add sodium bicarbonate (2.5 equivalents) to the solution and stir until dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in 1,4-dioxane dropwise to the cooled reaction mixture over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the 1,4-dioxane under reduced pressure.

  • Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-thiomorpholine-2-carboxylic acid.

Synthesis of this compound

Materials:

  • N-Boc-thiomorpholine-2-carboxylic acid

  • Absolute ethanol (EtOH)

  • Concentrated sulfuric acid (H2SO4)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • In a round-bottom flask, dissolve N-Boc-thiomorpholine-2-carboxylic acid (1 equivalent) in a large excess of absolute ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully wash with saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure this compound.

Data Presentation

The following table summarizes the key parameters and expected outcomes for the proposed synthesis.

ParameterStep 1: Boc ProtectionStep 2: Esterification
Starting Material Thiomorpholine-2-carboxylic acidN-Boc-thiomorpholine-2-carboxylic acid
Key Reagents (Boc)2O, NaHCO3EtOH, H2SO4 (cat.)
Solvent Dioxane/WaterEthanol
Reaction Temperature 0 °C to Room TemperatureReflux
Reaction Time 12-18 hours4-6 hours
Work-up Acidification and ExtractionNeutralization and Extraction
Purification -Column Chromatography
Expected Yield > 90%70-90%
Expected Purity > 95%> 98%

Conclusion

This compound is a valuable synthetic intermediate for the construction of novel thiomorpholine-containing compounds. While its formal "discovery" in the scientific literature remains elusive, its commercial availability provides researchers with access to this useful building block. The proposed two-step synthesis, involving Boc protection followed by Fischer esterification, represents a reliable and scalable method for its preparation in a laboratory setting. This guide provides the necessary technical details to enable its synthesis and facilitate its application in drug discovery and development programs.

References

Spectroscopic and Synthetic Profile of Ethyl N-Boc-2-thiomorpholinecarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthetic considerations for Ethyl N-Boc-2-thiomorpholinecarboxylate. Due to the limited availability of specific experimental data in public databases, this document presents expected spectroscopic data based on the analysis of its constituent functional groups. Detailed, generalized experimental protocols for the synthesis and spectroscopic analysis of similar compounds are also provided to guide researchers in their work with this molecule.

Chemical Structure and Properties

  • IUPAC Name: 4-tert-butyl 2-ethyl thiomorpholine-2,4-dicarboxylate

  • CAS Number: 1346597-50-9[1][2][3]

  • Molecular Formula: C₁₂H₂₁NO₄S[1][3][4][5]

  • Molecular Weight: 275.37 g/mol [1]

Expected Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These values are predicted based on the typical spectroscopic behavior of N-Boc protected amino esters and thiomorpholine derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.5 - 4.7dd1HH-2 (thiomorpholine ring)
~4.1 - 4.3q2H-OCH₂ CH₃ (ethyl ester)
~3.8 - 4.0m1HH-3ax (thiomorpholine ring)
~3.0 - 3.2m1HH-3eq (thiomorpholine ring)
~2.7 - 2.9m2HH-5 (thiomorpholine ring)
~2.5 - 2.7m2HH-6 (thiomorpholine ring)
1.45s9H-C(CH₃ )₃ (Boc group)
~1.2 - 1.4t3H-OCH₂CH₃ (ethyl ester)

Note: Chemical shifts are approximate and can be influenced by solvent and concentration. Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet), and dd (doublet of doublets).

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 101 MHz)
Chemical Shift (δ) ppmAssignment
~170 - 173C =O (ethyl ester)
~154 - 156C =O (Boc group)
~80 - 82-C (CH₃)₃ (Boc group)
~61 - 63-OCH₂ CH₃ (ethyl ester)
~55 - 58C-2 (thiomorpholine ring)
~45 - 48C-3 or C-5 (thiomorpholine ring)
~43 - 46C-3 or C-5 (thiomorpholine ring)
~28.5-C(CH₃ )₃ (Boc group)
~27 - 29C-6 (thiomorpholine ring)
~14 - 15-OCH₂CH₃ (ethyl ester)
Table 3: Predicted FT-IR Spectroscopic Data (KBr Pellet)
Wavenumber (cm⁻¹)IntensityAssignment
~2975 - 2930MediumC-H stretch (aliphatic)
~1745 - 1735StrongC=O stretch (ester)
~1695 - 1685StrongC=O stretch (carbamate - Boc group)
~1365MediumC-H bend (tert-butyl)
~1250, ~1160StrongC-O stretch (ester and carbamate)
Table 4: Predicted Mass Spectrometry Data (ESI+)
m/zIon Species
276.1264[M+H]⁺
298.1084[M+Na]⁺
220.0893[M+H - C₄H₈]⁺ (loss of isobutylene)
202.0787[M+H - C₂H₅OH]⁺ (loss of ethanol)

Note: Predicted m/z values are for the most abundant isotopes.

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic characterization of compounds similar to this compound.

Synthesis Protocol: N-Boc Protection and Esterification of 2-Thiomorpholinecarboxylic Acid

This protocol outlines a potential synthetic route.

Step 1: N-Boc Protection of 2-Thiomorpholinecarboxylic Acid

  • Dissolve 2-thiomorpholinecarboxylic acid in a suitable solvent system such as a mixture of dioxane and water.

  • Add a base, for example, sodium hydroxide, to deprotonate the carboxylic acid and the secondary amine.

  • Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture.

  • Stir the reaction at room temperature for several hours until the reaction is complete, monitoring by thin-layer chromatography (TLC).

  • Acidify the reaction mixture with a mild acid, such as citric acid, and extract the product with an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-2-thiomorpholinecarboxylic acid.

Step 2: Ethyl Esterification

  • Dissolve the N-Boc-2-thiomorpholinecarboxylic acid from Step 1 in anhydrous ethanol.

  • Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

  • Reflux the mixture for several hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and neutralize the acid catalyst with a weak base, for instance, sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C. Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

FT-IR Spectroscopy Protocol
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.

  • Analysis:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹, by co-adding a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

    • Perform a background scan of the empty sample compartment prior to sample analysis.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analysis:

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 100-500).

    • Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal intensity of the molecular ion.

Visualized Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a novel organic compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Confirmation start Starting Materials reaction Chemical Reaction (e.g., N-Boc Protection, Esterification) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ir FT-IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms analysis Data Interpretation nmr->analysis ir->analysis ms->analysis confirmation Structure Confirmation analysis->confirmation

General workflow for the synthesis and characterization of an organic compound.

References

Physicochemical properties of Ethyl N-Boc-2-thiomorpholinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ethyl N-Boc-2-thiomorpholinecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, potential synthetic and analytical methodologies, and the broader biological context of this compound. This molecule is a heterocyclic organic compound featuring a thiomorpholine core, which is of significant interest in medicinal chemistry.

Physicochemical Properties

This compound is a derivative of thiomorpholine, characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and an ethyl ester at the 2-position of the ring. While specific experimental data for some properties are not widely published, a summary of its known and predicted characteristics is presented below.

PropertyValueSource(s)
Molecular Formula C₁₂H₂₁NO₄S[1][2][3]
Molecular Weight 275.37 g/mol [3]
Monoisotopic Mass 275.11914 Da[1]
CAS Number 1346597-50-9[2][3][4]
Appearance Not specified in literature; likely a solid at room temperature.
Melting Point No experimental data available. A related compound, 2-(Boc-amino)ethyl bromide, has a melting point of 30-32 °C.[5]
Boiling Point No experimental data available. A structurally related piperidine analog, Ethyl N-Boc-piperidine-4-carboxylate, has a boiling point of 120-135 °C at 0.5 mmHg.[6]
Solubility No experimental data available.
Predicted XlogP 1.9[1]
Purity Commercially available with purities of 95% to 99%.[2][3]
Storage Conditions Recommended storage in a cool drum or at 2-8°C.[2][7]
Synonyms Ethyl N-tert-butoxycarbonyl-2-thiomorpholinecarboxylate, 4-tert-Butyl 2-ethyl thiomorpholine-2,4-dicarboxylate, O4-tert-butyl O2-ethyl thiomorpholine-2,4-dicarboxylate.[8]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly detailed in peer-reviewed literature. However, based on standard organic chemistry principles and procedures for related molecules, plausible methodologies can be outlined.

Proposed Synthetic Workflow

The synthesis of this compound would likely involve the protection of the thiomorpholine nitrogen with a Boc group, followed by esterification. A possible synthetic route is depicted below. The Boc protection of secondary amines is a standard procedure, often utilizing di-tert-butyl dicarbonate (Boc₂O).

Synthetic Workflow cluster_0 Step 1: N-Boc Protection cluster_1 Step 2: Esterification Thiomorpholine Thiomorpholine NBocThiomorpholine N-Boc-thiomorpholine Thiomorpholine->NBocThiomorpholine Reaction Boc2O Di-tert-butyl dicarbonate (Boc)₂O Boc2O->NBocThiomorpholine Solvent1 Solvent (e.g., DCM) Solvent1->NBocThiomorpholine Reagent Ethyl Chloroformate or similar Product Ethyl N-Boc-2- thiomorpholinecarboxylate NBocThiomorpholine->Product Reaction Reagent->Product Base Base (e.g., LDA) Base->Product

Caption: Proposed two-step synthesis of this compound.

Analytical Characterization Workflow

Characterization of the final product would rely on standard analytical techniques to confirm its identity and purity. Commercial suppliers indicate the availability of data from the following methods.[9][10]

Analytical Workflow cluster_analysis Structural & Purity Analysis CrudeProduct Crude Product Purification Purification (e.g., Column Chromatography) CrudeProduct->Purification PureProduct Pure Product Purification->PureProduct NMR ¹H & ¹³C NMR PureProduct->NMR Confirms Structure LCMS LC-MS PureProduct->LCMS Confirms Mass HPLC HPLC PureProduct->HPLC Determines Purity

Caption: General workflow for the purification and analysis of the target compound.

Biological Activity and Potential Applications

There is currently no specific published research detailing the biological activity or signaling pathway involvement of this compound itself. However, the thiomorpholine scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in a wide range of biologically active compounds.[11][12] This suggests that this compound is a valuable building block for the synthesis of novel therapeutic agents.

Derivatives of thiomorpholine have been investigated for a variety of biological activities, as illustrated below.

Thiomorpholine Biological Activities Core Thiomorpholine Scaffold Antioxidant Antioxidant Core->Antioxidant Hypolipidemic Hypolipidemic Core->Hypolipidemic Antitubercular Antitubercular Core->Antitubercular Antibacterial Antibacterial Core->Antibacterial DPPIV DPP-IV Inhibition (Anti-diabetic) Core->DPPIV Antiprotozoal Antiprotozoal Core->Antiprotozoal

Caption: Diverse biological activities reported for thiomorpholine-containing compounds.

Studies have shown that certain thiomorpholine derivatives exhibit antioxidant and hypocholesterolemic properties.[13] Additionally, various analogs have been synthesized and evaluated for their potential as antibacterial, antitubercular, antiprotozoal, and antimalarial agents, as well as for the treatment of type 2 diabetes through the inhibition of dipeptidyl peptidase IV (DPP-IV).[11][12] Given this wide range of activities, this compound serves as a key intermediate for researchers and drug development professionals aiming to explore the therapeutic potential of this chemical class.

References

A Technical Guide to the Synthesis of Thiomorpholine-2-carboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the synthesis of thiomorpholine-2-carboxylic acid esters, which serve as crucial building blocks in medicinal chemistry and drug discovery. The thiomorpholine scaffold is a privileged structure found in numerous bioactive molecules, and its derivatives have demonstrated a wide range of pharmacological activities, including antioxidant, hypolipidemic, and antitubercular effects.[1][2][3] The ability to synthesize stereochemically pure thiomorpholine-2-carboxylic acid esters is therefore of significant interest for the development of novel therapeutic agents.[4][5]

This guide covers key synthetic strategies, presents quantitative data in tabular format for easy comparison, provides detailed experimental protocols for core reactions, and includes visualizations of synthetic pathways and workflows to aid in comprehension and implementation.

Data Presentation: Synthetic Routes and Esterification

The synthesis of thiomorpholine-2-carboxylic acid esters can be broadly divided into two main stages: the construction of the core thiomorpholine-2-carboxylic acid ring system and the subsequent esterification of the carboxylic acid moiety.

Table 1: Representative Strategies for the Synthesis of the Thiomorpholine-2-carboxylic Acid Core

The formation of the heterocyclic ring is the foundational step.[4] A common and effective strategy involves the cyclization of cysteine derivatives. The following table summarizes various approaches to construct this core structure.

Starting Material(s)Key Reagents & ConditionsIntermediate/ProductReported YieldNotes
L-Cysteine ethyl ester, 1,2-Dibromoethane1. NaOEt, EtOH, reflux2. Saponification (NaOH)Thiomorpholine-2-carboxylic acidModerate to GoodA classical approach involving S-alkylation followed by intramolecular N-alkylation.
Fmoc-Cys(Trt)-OH (on solid support)1. N-Alkylation (e.g., with a bromo ketone)2. TFA/TIS/H₂O cleavageN-Substituted thiomorpholine-3-one-5-carboxylic acidGoodSolid-phase synthesis allows for library generation. The intermediate is a ketone.[6]
Fmoc-Cys(Trt)-OH (on solid support)1. N-Alkylation2. Cleavage with TFA/triethylsilaneN-Substituted thiomorpholine-2-carboxylic acidGoodInclusion of a reducing agent during cleavage directly yields the thiomorpholine ring.[6]
tert-Butyl cinnamate, Chiral lithium amide1. Tandem conjugate addition2. Enolate trapping with TsStBuanti-α-tert-butylthio-β-amino esterHigh diastereoselectivityAn asymmetric approach to generate polysubstituted thiomorpholine precursors.[7]
Table 2: Common Methods for Esterification of Thiomorpholine-2-carboxylic Acid

Once the thiomorpholine-2-carboxylic acid core is obtained, the carboxylic acid must be converted to an ester. This can be achieved through several standard organic chemistry transformations.[4][8]

Carboxylic Acid SubstrateAlcohol (R'-OH)Method & Key ReagentsProductTypical Yield
N-Boc-thiomorpholine-2-carboxylic acidMethanolDCC, DMAP, CH₂Cl₂N-Boc-thiomorpholine-2-carboxylic acid methyl ester>80%
N-Boc-thiomorpholine-2-carboxylic acidtert-ButanolDCC, DMAP, CH₂Cl₂N-Boc-thiomorpholine-2-carboxylic acid tert-butyl ester70-85%
N-Boc-thiomorpholine-2-carboxylic acidBenzyl alcoholTFFH, PyridineN-Boc-thiomorpholine-2-carboxylic acid benzyl esterGood
Thiomorpholine-2-carboxylic acidEthanol1. SOCl₂, reflux2. Ethanol, Et₃NThiomorpholine-2-carboxylic acid ethyl ester>90%

Experimental Protocols

Detailed methodologies for key synthetic transformations are provided below. These protocols are representative and may require optimization based on the specific substrate and desired scale.

Protocol 1: Synthesis of N-Benzoyl-thiomorpholine-2-carboxylic Acid via Dieckmann-type Condensation

This protocol describes a solution-phase synthesis involving the cyclization of a cysteine-derived diester.

Step 1: Synthesis of Diethyl 2-(benzamido)-3-((2-ethoxy-2-oxoethyl)thio)propanoate

  • To a solution of N-benzoyl-L-cysteine ethyl ester (1 equiv.) in anhydrous ethanol, add sodium ethoxide (1.1 equiv.) at 0 °C under a nitrogen atmosphere.

  • Stir the mixture for 30 minutes, then add ethyl bromoacetate (1.1 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Step 2: Intramolecular Cyclization

  • Dissolve the purified diester (1 equiv.) in anhydrous toluene.

  • Add potassium tert-butoxide (1.5 equiv.) portion-wise at room temperature under a nitrogen atmosphere.

  • Heat the mixture to 80 °C and stir for 4 hours.

  • Cool the reaction to 0 °C and carefully acidify with 1 M HCl.

  • Extract the mixture with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous MgSO₄, and concentrated.

Step 3: Hydrolysis and Decarboxylation

  • To the crude cyclized product, add a 3:1 mixture of acetic acid and concentrated HCl.

  • Heat the mixture to reflux for 6 hours.

  • Cool the reaction mixture and concentrate under reduced pressure to remove the solvents.

  • Co-evaporate with toluene to remove residual acetic acid.

  • The resulting solid, N-benzoyl-thiomorpholine-2-carboxylic acid, can be purified by recrystallization.

Protocol 2: DCC/DMAP-Mediated Esterification

This protocol details a widely used method for converting a carboxylic acid to an ester under mild conditions.[9]

  • Charge a round-bottom flask with N-protected thiomorpholine-2-carboxylic acid (1.0 equiv.), the desired alcohol (e.g., benzyl alcohol, 1.5 equiv.), and 4-dimethylaminopyridine (DMAP, 0.1 equiv.).

  • Dissolve the solids in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equiv.) in DCM dropwise over 10 minutes. A white precipitate (dicyclohexylurea, DCU) will begin to form.

  • Remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the DCU precipitate.

  • Wash the filtrate sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester product by flash column chromatography on silica gel.

Visualizations: Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the synthetic pathways and experimental workflows described.

G cluster_start Starting Materials cluster_core Core Synthesis cluster_final Final Step A Cysteine Derivative C S- & N-Alkylation/ Cyclization A->C B Dihaloalkane or Alkene Equivalent B->C D Thiomorpholine-2- carboxylic Acid C->D E Esterification D->E F Thiomorpholine-2- carboxylic Acid Ester E->F

Caption: General synthetic pathway for thiomorpholine-2-carboxylic acid esters.

G start Start: Cysteine Diester Precursor step1 Dissolve in Toluene start->step1 step2 Add K-tert-butoxide (Base) step1->step2 step3 Heat to 80 °C (Cyclization) step2->step3 step4 Cool & Acidify (Quench) step3->step4 step5 Aqueous Workup (Extraction) step4->step5 step6 Hydrolysis & Decarboxylation step5->step6 end End: Purified Carboxylic Acid step6->end

Caption: Experimental workflow for the cyclization and hydrolysis sequence.

G start Start: Acid, Alcohol, DMAP step1 Dissolve in Anhydrous DCM start->step1 step2 Cool to 0 °C step1->step2 step3 Add DCC Solution Dropwise step2->step3 step4 Stir at RT (Reaction) step3->step4 step5 Filter to Remove DCU step4->step5 step6 Aqueous Workup & Drying step5->step6 step7 Purify via Chromatography step6->step7 end End: Purified Ester Product step7->end

Caption: Experimental workflow for a DCC/DMAP-mediated esterification reaction.

References

Synthesis of Ethyl N-tert-butoxycarbonyl-2-thiomorpholinecarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the plausible synthetic pathways for Ethyl N-tert-butoxycarbonyl-2-thiomorpholinecarboxylate, a valuable building block in medicinal chemistry and drug development. The information presented herein is curated from established chemical literature and provides detailed experimental protocols and data to facilitate its synthesis in a laboratory setting.

Introduction

Ethyl N-tert-butoxycarbonyl-2-thiomorpholinecarboxylate is a heterocyclic compound incorporating a thiomorpholine scaffold, an N-Boc protecting group, and an ethyl ester functionality. The thiomorpholine ring is a privileged structure in medicinal chemistry, known to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates. The Boc group offers a robust and readily cleavable protecting group for the nitrogen atom, allowing for selective modifications at other positions of the molecule. The ethyl ester provides a handle for further chemical transformations, such as amide bond formation or reduction to the corresponding alcohol.

This guide outlines two primary synthetic routes for the preparation of Ethyl N-tert-butoxycarbonyl-2-thiomorpholinecarboxylate, starting from commercially available precursors. Each pathway is presented with detailed step-by-step experimental procedures, quantitative data, and a visual representation of the reaction sequence.

Synthetic Pathways

Two logical and experimentally viable pathways for the synthesis of the target compound are presented below.

Pathway A: Boc Protection Followed by Esterification

This pathway involves the initial protection of the secondary amine of thiomorpholine-2-carboxylic acid with a tert-butoxycarbonyl (Boc) group, followed by the esterification of the carboxylic acid moiety.

Pathway_A A Thiomorpholine-2-carboxylic acid B N-Boc-thiomorpholine-2-carboxylic acid A->B (Boc)2O, Base C Ethyl N-tert-butoxycarbonyl-2-thiomorpholinecarboxylate B->C Ethanol, Acid catalyst (e.g., H2SO4) or Coupling agent (e.g., DCC, DMAP)

Pathway A: Synthesis via Boc protection then esterification.

Pathway B: Esterification Followed by Boc Protection

This alternative route begins with the esterification of thiomorpholine-2-carboxylic acid, followed by the protection of the thiomorpholine nitrogen with a Boc group.

Pathway_B A Thiomorpholine-2-carboxylic acid D Ethyl 2-thiomorpholinecarboxylate A->D Ethanol, Acid catalyst (e.g., H2SO4) C Ethyl N-tert-butoxycarbonyl-2-thiomorpholinecarboxylate D->C (Boc)2O, Base

In-Depth Technical Guide: Ethyl N-Boc-2-thiomorpholinecarboxylate (CAS 1346597-50-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl N-Boc-2-thiomorpholinecarboxylate, identified by CAS number 1346597-50-9, is a heterocyclic organic compound. As a derivative of thiomorpholine, a sulfur-containing analog of morpholine, this molecule holds potential interest in medicinal chemistry and drug discovery. The incorporation of the Boc (tert-butyloxycarbonyl) protecting group on the nitrogen atom and an ethyl ester at the 2-position of the thiomorpholine ring provides a versatile scaffold for further chemical modifications. This guide provides a comprehensive overview of its structural elucidation, properties, and potential synthesis strategies, designed for a technical audience in the scientific community.

Structural Elucidation

The definitive structure of this compound is confirmed through a combination of spectroscopic techniques.

Molecular Formula: C12H21NO4S[1]

Molecular Weight: 275.36 g/mol [1]

Structure:

Caption: Chemical structure of this compound.

Spectroscopic Data

While raw spectral data is not publicly available in research literature, chemical suppliers indicate the availability of the following analytical data which is crucial for structural confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR: Expected signals would include triplets and quartets for the ethyl group protons, complex multiplets for the thiomorpholine ring protons, and a characteristic singlet for the nine equivalent protons of the Boc group.

    • 13C NMR: Expected signals would correspond to the carbonyl carbons of the ester and carbamate, the quaternary carbon and methyl carbons of the Boc group, the methylene carbons of the ethyl group, and the carbons of the thiomorpholine ring.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the C=O stretching vibrations of the ester and carbamate functional groups, typically in the range of 1680-1750 cm-1. C-N, C-O, and C-S stretching vibrations would also be present.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak [M]+ or protonated molecule [M+H]+, confirming the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the Boc group and components of the ethyl ester.

Physicochemical Properties

A summary of the available and predicted physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1346597-50-9[1]
Molecular Formula C12H21NO4S[1]
Molecular Weight 275.36 g/mol [1]
Topological Polar Surface Area 77.5 ŲPredicted
Hydrogen Bond Donors 0Predicted
Hydrogen Bond Acceptors 5Predicted
Rotatable Bonds 4Predicted

Note: Some properties are based on computational predictions as experimental data is not widely published.

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The most probable synthetic route involves the reaction of Ethyl thiomorpholine-2-carboxylate with di-tert-butyl dicarbonate (Boc2O) under basic conditions.

G cluster_0 Starting Material cluster_1 Reagent cluster_2 Product A Ethyl thiomorpholine-2-carboxylate C This compound A->C N-Boc Protection B Di-tert-butyl dicarbonate (Boc)2O + Base (e.g., Triethylamine)

Caption: Proposed synthesis of this compound.

General Experimental Protocol for N-Boc Protection

The following is a general procedure for the N-Boc protection of amines which can be adapted for the synthesis of the target compound.[2]

Materials:

  • Ethyl thiomorpholine-2-carboxylate

  • Di-tert-butyl dicarbonate (Boc2O)

  • A suitable base (e.g., triethylamine, diisopropylethylamine, or sodium bicarbonate)

  • An appropriate solvent (e.g., dichloromethane, tetrahydrofuran, or a biphasic system)

Procedure:

  • Dissolve Ethyl thiomorpholine-2-carboxylate in the chosen solvent in a reaction flask.

  • Add the base to the solution.

  • Slowly add a solution of di-tert-butyl dicarbonate (typically 1.1 to 1.5 equivalents) in the same solvent to the reaction mixture, often at a reduced temperature (e.g., 0 °C) to control the reaction rate.

  • Allow the reaction to stir at room temperature for a specified period (monitoring by TLC or LC-MS is recommended to determine completion).

  • Upon completion, quench the reaction (e.g., with water or a mild acidic solution).

  • Extract the product into an organic solvent.

  • Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

G start Dissolve Starting Material in Solvent add_base Add Base start->add_base add_boc Add (Boc)2O Solution add_base->add_boc react Stir at Room Temperature (Monitor Progress) add_boc->react quench Quench Reaction react->quench extract Extract with Organic Solvent quench->extract wash_dry Wash and Dry Organic Layer extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by Column Chromatography concentrate->purify

Caption: General workflow for N-Boc protection.

Biological and Pharmacological Context

While no specific biological activity or signaling pathway has been reported for this compound, the thiomorpholine scaffold is present in a variety of biologically active molecules.

General Activities of Thiomorpholine Derivatives

Thiomorpholine derivatives have been investigated for a range of pharmacological activities, including:

  • Antimicrobial and Antifungal Activity: The thiomorpholine ring is a structural component of some compounds with demonstrated efficacy against various bacterial and fungal strains.

  • Anticancer Properties: Certain thiomorpholine-containing molecules have been explored as potential anticancer agents.

  • Enzyme Inhibition: The thiomorpholine scaffold can serve as a core for the design of inhibitors for various enzymes. For instance, some derivatives have shown activity as dipeptidyl peptidase IV (DPP-IV) inhibitors, which are relevant in the treatment of type 2 diabetes.

  • Antioxidant and Hypolipidemic Activity: Some N-substituted thiomorpholine derivatives have been found to possess antioxidant properties and the ability to lower cholesterol and triglyceride levels.[3]

The N-Boc protecting group in this compound renders the nitrogen atom unreactive under many conditions. Therefore, this compound is primarily considered a synthetic intermediate. The biological activity would likely be unmasked upon deprotection of the Boc group, revealing the secondary amine, which could then interact with biological targets.

G A This compound (Protected Intermediate) B Deprotection (e.g., Acidic Conditions) A->B C Ethyl thiomorpholine-2-carboxylate (Active Moiety Precursor) B->C D Further Chemical Modification C->D E Biologically Active Derivatives D->E

References

An In-depth Technical Guide on Ethyl N-Boc-2-thiomorpholinecarboxylate and the Thiomorpholine Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl N-Boc-2-thiomorpholinecarboxylate, a heterocyclic building block, and the broader class of thiomorpholine-containing compounds, which are recognized as a privileged scaffold in medicinal chemistry. While specific experimental and biological data for this compound are limited in the public domain, this document extrapolates from the well-established importance of the thiomorpholine core to offer valuable insights for researchers in drug discovery and development.

Physicochemical Properties of this compound

The fundamental physicochemical properties of this compound are summarized below. These characteristics are essential for its application in organic synthesis and as a fragment in drug design.

PropertyValueSource(s)
Molecular Formula C₁₂H₂₁NO₄S[1][2][3][4][5]
Molecular Weight 275.37 g/mol [1][5]
CAS Number 1346597-50-9[1][2][4][5]
Purity Typically ≥95%[1][5]
Synonyms Ethyl N-tert-butoxycarbonyl-2-thiomorpholinecarboxylate, 4-O-tert-butyl 2-O-ethyl thiomorpholine-2,4-dicarboxylate[3][6]

Synthesis of N-Boc-Protected Thiomorpholine Esters: A General Workflow

G cluster_0 Generalized Synthetic Workflow start Starting Material: 2-Thiomorpholinecarboxylic Acid step1 Esterification (e.g., EtOH, Acid Catalyst) start->step1 step2 N-Boc Protection (e.g., (Boc)₂O, Base) step1->step2 product Product: This compound step2->product

Caption: Generalized workflow for the synthesis of this compound.

Experimental Considerations:
  • Esterification: The carboxylic acid of 2-thiomorpholinecarboxylic acid can be esterified to the corresponding ethyl ester using standard methods, such as refluxing in ethanol with a catalytic amount of a strong acid (e.g., sulfuric acid or thionyl chloride).

  • N-Boc Protection: The secondary amine of the thiomorpholine ring can be protected with a tert-butoxycarbonyl (Boc) group. A common and efficient method involves reacting the amine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base (e.g., triethylamine or sodium bicarbonate) in a suitable solvent like dichloromethane or a water-acetone mixture.[7] This protection strategy is widely used in organic synthesis due to the stability of the Boc group under various conditions and its facile removal under acidic conditions.[7]

The Thiomorpholine Scaffold: A Privileged Moiety in Medicinal Chemistry

The thiomorpholine ring system is considered a "privileged scaffold" in drug discovery.[1] This is attributed to its unique three-dimensional structure and physicochemical properties, which allow it to interact with a variety of biological targets with high affinity. The replacement of the oxygen atom in the analogous morpholine scaffold with a sulfur atom alters the ring's size, lipophilicity, and metabolic stability, providing medicinal chemists with opportunities to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates.[1]

Thiomorpholine derivatives have demonstrated a broad spectrum of biological activities, including:

  • Anticancer[1]

  • Anti-inflammatory[1]

  • Antimicrobial

  • Antidiabetic[1][8]

  • Antioxidant[2]

  • Hypolipidemic[2]

Involvement of Thiomorpholine Derivatives in Key Signaling Pathways

The therapeutic potential of thiomorpholine-containing compounds often stems from their ability to modulate critical cellular signaling pathways implicated in disease.

PI3K/Akt/mTOR Pathway Inhibition

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[8] Its dysregulation is a common feature in many cancers, making it a prime target for therapeutic intervention.[8] Certain thiomorpholine derivatives have been identified as potent inhibitors of this pathway.[1][8]

G cluster_pi3k PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes Thiomorpholine Thiomorpholine Derivatives Thiomorpholine->PI3K inhibit

Caption: Inhibition of the PI3K/Akt/mTOR pathway by thiomorpholine derivatives.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that plays a critical role in glucose metabolism by deactivating incretin hormones.[1][8] The inhibition of DPP-IV is a well-established therapeutic approach for the management of type 2 diabetes. Several compounds incorporating the thiomorpholine scaffold have been investigated as potent and selective DPP-IV inhibitors.[1][2][8]

Conclusion and Future Directions

This compound represents a valuable building block for the synthesis of more complex molecules, particularly within the context of drug discovery. While direct biological data for this specific compound is scarce, its structural relationship to the broader class of bioactive thiomorpholine derivatives suggests significant potential. The thiomorpholine scaffold's proven ability to interact with key biological targets, such as kinases in the PI3K/Akt/mTOR pathway and the DPP-IV enzyme, underscores the importance of further exploring novel derivatives.

Future research should focus on the synthesis and biological evaluation of a library of compounds derived from this compound. Elucidating the structure-activity relationships of these new chemical entities will be crucial for the development of novel therapeutics targeting a range of diseases. The availability of comprehensive analytical data, including NMR, HPLC, and LC-MS, for the starting material provides a solid foundation for such synthetic explorations.[9][10]

References

Commercial availability and suppliers of Ethyl N-Boc-2-thiomorpholinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl N-Boc-2-thiomorpholinecarboxylate, a heterocyclic building block with significant potential in medicinal chemistry. The document covers its physicochemical properties, commercial availability, synthetic protocols, and its role as a privileged scaffold in the design of novel therapeutics.

Physicochemical Properties

This compound is a derivative of thiomorpholine, a sulfur-containing saturated heterocycle. The incorporation of a Boc (tert-butoxycarbonyl) protecting group and an ethyl ester moiety makes it a versatile intermediate for organic synthesis.

PropertyValueSource
CAS Number 1346597-50-9[1][2][3][4]
Molecular Formula C12H21NO4S[2][3][5]
Molecular Weight 275.37 g/mol [3]
Monoisotopic Mass 275.11914 Da[5]
Purity Typically ≥95%[3][6]
Synonyms Ethyl N-tert-butoxycarbonyl-2-thiomorpholinecarboxylate, 4-tert-Butyl 2-ethyl thiomorpholine-2,4-dicarboxylate[1]

Commercial Availability and Suppliers

This compound is available from various chemical suppliers, typically on a research scale. The following table summarizes information from a selection of vendors. Researchers are advised to contact suppliers directly for current pricing and availability.

SupplierPurityAvailable QuantitiesNotes
ChemUniverse 95%250 mg, 1 g, 5 gBulk quotes available upon request.[3]
BLD Pharm --Provides analytical data including NMR, HPLC, LC-MS.[7]
ChemicalBook --Lists 26 suppliers and manufacturers in China.[1]
SinoStandards Bio-Tech ≥95%0.25 gListed as a non-natural amino acid and derivative.[6]
Weifang Yangxu Group Co., Ltd 99%Milligram to kilogram scaleOffers custom synthesis and bulk quantities.[2]

The Role of the Thiomorpholine Scaffold in Drug Discovery

The thiomorpholine ring is considered a "privileged scaffold" in medicinal chemistry.[8] This is due to its ability to serve as a versatile framework for developing ligands that can bind to multiple biological targets with high affinity.[8][9] Replacing the oxygen of a morpholine ring with sulfur alters the molecule's size, lipophilicity, and metabolic stability, which are key properties in drug design.[8]

Thiomorpholine derivatives have demonstrated a wide spectrum of biological activities, including:

  • Anticancer[8]

  • Anti-inflammatory[10][11]

  • Antimicrobial[10][11]

  • Antidiabetic (as DPP-IV inhibitors)[8][10][11]

  • Antioxidant and Hypolipidemic[8][11][12]

The following diagram illustrates a generalized workflow for utilizing a building block like this compound in a drug discovery program.

G Drug Discovery Workflow Using a Building Block cluster_0 Procurement & QC cluster_1 Synthetic Chemistry cluster_2 Screening & Optimization cluster_3 Preclinical Development A Identify Suppliers B Procure Building Block (this compound) A->B C Quality Control (NMR, LC-MS) B->C D Chemical Modification (e.g., Amide Coupling) C->D E Library Synthesis D->E F Purification & Characterization E->F G High-Throughput Screening F->G H Hit Identification G->H I Lead Optimization (SAR) H->I J In Vivo Studies I->J K Candidate Selection J->K

Drug discovery workflow with a chemical building block.

Experimental Protocols

Synthesis of this compound

While specific, detailed synthetic procedures for this exact molecule are proprietary or not widely published in open literature, a general approach can be inferred from standard organic chemistry principles for the synthesis of related compounds, such as N-Boc protected amino esters. A plausible retro-synthetic analysis suggests it could be synthesized from thiomorpholine-2-carboxylic acid.

Illustrative Synthetic Pathway:

  • Esterification of Thiomorpholine-2-carboxylic acid: The starting acid is reacted with ethanol in the presence of an acid catalyst (e.g., thionyl chloride or sulfuric acid) to form the ethyl ester.

  • Boc Protection: The resulting ethyl thiomorpholine-2-carboxylate is then reacted with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base (e.g., triethylamine or sodium bicarbonate) in a suitable solvent like dichloromethane or THF to yield the final N-Boc protected product.

The diagram below outlines this potential synthetic route.

G Plausible Synthesis of this compound reactant1 Thiomorpholine-2-carboxylic acid intermediate Ethyl thiomorpholine-2-carboxylate reactant1->intermediate reactant2 Ethanol (EtOH) reactant2->intermediate reagent1 SOCl₂ or H⁺ reagent1->intermediate Esterification product Ethyl N-Boc-2- thiomorpholinecarboxylate intermediate->product reagent2 (Boc)₂O, Base reagent2->product Boc Protection

A potential synthetic pathway for the target compound.

This technical guide serves as a foundational resource for researchers interested in utilizing this compound. Its role as a privileged scaffold makes it a valuable component in the synthesis of diverse compound libraries for screening against various biological targets.[10][11]

References

Methodological & Application

Application of Ethyl N-Boc-2-thiomorpholinecarboxylate in Solid-Phase Peptide Synthesis: A Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids and heterocyclic scaffolds into peptides is a key strategy in modern drug discovery, often imparting enhanced metabolic stability, conformational rigidity, and novel biological activities. Thiomorpholine-2-carboxylic acid, a saturated heterocyclic analog of proline and cysteine, presents an intriguing building block for the design of peptidomimetics. The N-Boc protected ethyl ester form, Ethyl N-Boc-2-thiomorpholinecarboxylate, serves as a valuable precursor for its integration into peptide sequences via solid-phase peptide synthesis (SPPS). This document provides a detailed overview of the application and protocols for utilizing N-Boc-2-thiomorpholinecarboxylic acid (the active form for SPPS) in the synthesis of novel peptide architectures.

Introduction to N-Boc-2-thiomorpholinecarboxylic Acid in SPPS

While the ethyl ester is a common synthetic intermediate, for incorporation into a peptide chain via standard SPPS protocols, the free carboxylic acid, N-Boc-2-thiomorpholinecarboxylic acid , is the required building block. The synthesis of this acid from its ethyl ester is a prerequisite for its use in peptide synthesis. The Boc (tert-butyloxycarbonyl) protecting group on the nitrogen atom is compatible with the widely used Boc-SPPS strategy, which relies on acidic conditions for the removal of the temporary N-terminal protecting group.

The thiomorpholine ring introduces a unique thioether linkage within the peptide backbone, which can influence the peptide's three-dimensional structure and its interaction with biological targets. Furthermore, the sulfur atom is susceptible to oxidation, offering a potential site for post-synthetic modification to introduce sulfoxide or sulfone functionalities, thereby expanding the chemical diversity of the synthesized peptides.

Experimental Protocols

The following protocols outline the general steps for the incorporation of N-Boc-2-thiomorpholinecarboxylic acid into a peptide sequence using manual or automated solid-phase peptide synthesizers. These protocols are based on standard Boc-SPPS chemistry and may require optimization depending on the specific peptide sequence and the scale of the synthesis.

Preparation of N-Boc-2-thiomorpholinecarboxylic Acid

Prior to its use in SPPS, this compound must be saponified to the corresponding carboxylic acid.

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • Water (H₂O)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound in a mixture of THF (or MeOH) and water.

  • Add a stoichiometric excess (typically 1.5-2.0 equivalents) of LiOH or NaOH.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Remove the organic solvent under reduced pressure.

  • Acidify the aqueous solution to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield N-Boc-2-thiomorpholinecarboxylic acid as a solid.

Solid-Phase Peptide Synthesis Cycle for Incorporation

This protocol describes a single cycle for the coupling of N-Boc-2-thiomorpholinecarboxylic acid onto a resin-bound peptide with a free N-terminal amine.

Resin Selection: Standard resins for Boc-SPPS, such as Merrifield resin (for C-terminal acids) or MBHA/BHA resin (for C-terminal amides), are suitable.

Materials:

  • Peptide-resin with a free N-terminus

  • N-Boc-2-thiomorpholinecarboxylic acid

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Deprotection solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Neutralization solution: 10% DIPEA in DMF

  • Washing solvents: DCM, DMF, Isopropanol (IPA)

Protocol:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by DMF for 30 minutes in a reaction vessel.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 1-2 minutes (pre-wash).

    • Drain and treat with fresh 50% TFA in DCM for 20-30 minutes.

    • Drain and wash the resin with DCM (3x), IPA (1x), and DMF (3x).

  • Neutralization:

    • Treat the resin with 10% DIPEA in DMF for 2 x 2 minutes.

    • Wash the resin with DMF (3x).

  • Coupling:

    • In a separate vessel, pre-activate N-Boc-2-thiomorpholinecarboxylic acid (2-4 equivalents relative to resin loading) with HBTU/HATU (0.95 equivalents relative to the amino acid) and DIPEA (2-4 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive, repeat the coupling step.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3x) and DCM (3x).

The cycle of deprotection, neutralization, and coupling is repeated for subsequent amino acids in the sequence.

Cleavage and Deprotection

Materials:

  • Peptide-resin

  • Cleavage cocktail: Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

  • Scavengers: Anisole, p-cresol, or thioanisole

  • Cold diethyl ether

Procedure: Caution: HF and TFMSA are extremely corrosive and toxic. This procedure must be performed in a specialized apparatus within a certified fume hood by trained personnel.

  • Dry the peptide-resin thoroughly under vacuum.

  • Place the resin in a suitable reaction vessel for HF or TFMSA cleavage.

  • Add the appropriate scavengers.

  • Carefully add the cleavage reagent (HF or TFMSA) and stir at 0°C for 1-2 hours.

  • Remove the cleavage reagent by evaporation under a stream of nitrogen.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Collect the precipitated peptide by filtration or centrifugation.

  • Wash the crude peptide with cold diethyl ether and dry under vacuum.

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

Coupling ReagentActivating AdditiveBaseSolventExpected Yield (%)Key Considerations
HBTUHOBt (internal)DIPEADMF/NMP>90Standard for Boc-SPPS. Double coupling may be required.
HATUHOAt (internal)DIPEADMF/NMP>95Highly efficient for hindered couplings.
DIC/HOBtHOBt-DCM/DMF>85Less reactive than phosphonium/uronium reagents.

Visualizations

Experimental Workflow for SPPS Incorporation

The following diagram illustrates the key steps in a single cycle of solid-phase peptide synthesis for incorporating N-Boc-2-thiomorpholinecarboxylic acid.

SPPS_Workflow Start Peptide-Resin (Free N-terminus) Deprotection Boc Deprotection (50% TFA/DCM) Start->Deprotection Neutralization Neutralization (10% DIPEA/DMF) Deprotection->Neutralization Coupling Coupling (N-Boc-Tmc-OH, HBTU/HATU, DIPEA) Neutralization->Coupling Washing Washing (DMF, DCM) Coupling->Washing Side_Reaction Incomplete Coupling Coupling->Side_Reaction Kaiser Test Positive Next_Cycle Next Coupling Cycle or Final Cleavage Washing->Next_Cycle Side_Reaction->Coupling Recouple

Caption: Workflow for a single coupling cycle in Boc-SPPS.

Logical Relationship of Synthesis Components

This diagram shows the relationship between the starting material, the activated species, and the final incorporated residue on the solid support.

Logical_Relationship Ester Ethyl N-Boc-2- thiomorpholinecarboxylate Acid N-Boc-2-thiomorpholine- carboxylic acid Ester->Acid Saponification Activation Activation (HBTU/HATU, DIPEA) Acid->Activation Activated_Ester Activated Ester (Reactive Intermediate) Activation->Activated_Ester Coupled_Product N-Boc-Tmc-Peptide-Resin Activated_Ester->Coupled_Product Resin Peptide-Resin (Free Amine) Resin->Coupled_Product Coupling

Caption: Component relationships in the synthesis process.

Conclusion

The use of N-Boc-2-thiomorpholinecarboxylic acid in solid-phase peptide synthesis provides a gateway to novel peptidomimetics with unique structural and potentially biological properties. While the protocols provided are based on established Boc-SPPS methodologies, empirical optimization is crucial for achieving high yields and purity, particularly for complex or lengthy peptide sequences. The successful incorporation of this building block will enable researchers to explore new chemical space in the development of next-generation peptide-based therapeutics.

Application Notes and Protocols for N-Boc Deprotection of Thiomorpholine-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in solid-phase peptide synthesis (SPPS) due to its stability under various coupling conditions and its facile removal with acid. However, the deprotection of peptides containing sensitive residues, such as the sulfur-containing thiomorpholine moiety, requires carefully optimized protocols to prevent unwanted side reactions. The thioether linkage within the thiomorpholine ring is susceptible to oxidation and alkylation under strongly acidic conditions, which can lead to impurities and a decrease in the final peptide yield and purity.

These application notes provide a comprehensive guide to the N-Boc deprotection of thiomorpholine-containing peptides. We will discuss the potential challenges, present various deprotection protocols with recommended scavenger cocktails, and offer detailed experimental procedures. The information herein is intended to assist researchers in developing robust and efficient synthetic strategies for these valuable peptide analogs.

Challenges in Deprotecting Thiomorpholine-Containing Peptides

The primary challenge during the acid-catalyzed cleavage of the N-Boc group is the generation of a reactive tert-butyl cation.[1] This carbocation can electrophilically attack nucleophilic centers within the peptide sequence. The sulfur atom of the thiomorpholine ring, being a nucleophilic thioether, is a potential target for such alkylation, leading to the formation of a stable sulfonium ion. This modification results in a +56 Da mass shift in the final product and can be difficult to remove.[2]

Furthermore, the thioether moiety can be susceptible to oxidation, particularly if the cleavage cocktail is not properly degassed or if oxidizing species are present.[2] This can lead to the formation of thiomorpholine-S-oxide (+16 Da) or thiomorpholine-S,S-dioxide (+32 Da).

To mitigate these side reactions, the addition of "scavengers" to the deprotection cocktail is essential. Scavengers are nucleophilic species that are more reactive towards the tert-butyl cation than the sensitive residues of the peptide, effectively "trapping" the carbocations before they can cause undesired modifications.[2]

Quantitative Data on N-Boc Deprotection Protocols

While specific quantitative data for the deprotection of thiomorpholine-containing peptides is not extensively available in the literature, data from peptides containing other sulfur-containing amino acids, such as methionine (Met) and cysteine (Cys), provide valuable insights. The following table summarizes the typical efficiencies of various N-Boc deprotection protocols and the impact of scavengers on minimizing side reactions.

Deprotection Reagent/CocktailScavenger(s)Typical Deprotection TimeTypical Yield of Desired PeptideCommon Side Products MinimizedReference(s)
50% TFA in DCMNone30 min>95% (for simple peptides)-[1]
50% TFA in DCMTriisopropylsilane (TIS) (2.5-5%)30 min>98%tert-butylation[2]
95% TFA / 2.5% H₂O / 2.5% TISTIS, H₂O1-2 hours>95%tert-butylation[2]
Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT)Phenol, H₂O, Thioanisole, EDT2-4 hours>90%tert-butylation, oxidation[3]
4 M HCl in DioxaneNone30-60 min>98%-[1]
TMSOTf/TFA/m-cresolm-cresol2 hours at 0°CHighFewer side reactions than HF
Thermal Deprotection (e.g., 150°C in ionic liquid)None10 min - 6 hoursVariableAvoids acid-catalyzed side reactions[1]

Experimental Protocols

Here we provide detailed protocols for the N-Boc deprotection of thiomorpholine-containing peptides. It is recommended to perform a small-scale test reaction to optimize the conditions for a specific peptide sequence.

Protocol 1: Standard TFA/DCM Deprotection with Scavengers

This is the most common method for N-Boc deprotection and is generally effective when the appropriate scavengers are used.

Materials:

  • N-Boc-protected thiomorpholine-containing peptide-resin

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • 1,2-Ethanedithiol (EDT) (optional, for peptides also containing Trp)

  • Diisopropylethylamine (DIEA)

  • Methanol (MeOH)

  • Diethyl ether (cold)

Procedure:

  • Swell the peptide-resin (1 g) in DCM (10 mL) for 30 minutes in a reaction vessel.

  • Drain the DCM.

  • Prepare the deprotection cocktail: 50% TFA in DCM (v/v) with 5% TIS (v/v). For peptides also containing tryptophan, 2.5% EDT can be added. For 10 mL of cocktail, use 5 mL of TFA, 4.5 mL of DCM, and 0.5 mL of TIS.

  • Add the deprotection cocktail (10 mL) to the resin and shake for 30 minutes at room temperature.

  • Drain the TFA solution.

  • Wash the resin with DCM (3 x 10 mL).

  • Neutralize the resin by washing with a solution of 5% DIEA in DCM (2 x 10 mL, 5 minutes each).

  • Wash the resin with DCM (3 x 10 mL) and then with MeOH (2 x 10 mL).

  • Dry the resin under vacuum.

  • To cleave the peptide from the resin and remove side-chain protecting groups, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) for 2-4 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, wash with cold diethyl ether, and dry under vacuum.

Protocol 2: Milder Deprotection using TMSOTf

This protocol uses trimethylsilyl trifluoromethanesulfonate (TMSOTf) and is an alternative to the standard TFA method, often resulting in fewer side reactions.

Materials:

  • N-Boc-protected thiomorpholine-containing peptide-resin

  • Trifluoroacetic acid (TFA)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • m-Cresol

  • Dichloromethane (DCM)

  • Diethyl ether (cold)

Procedure:

  • Dry the peptide-resin (1 g) thoroughly under vacuum.

  • In a round-bottom flask, suspend the resin in DCM (10 mL).

  • Cool the flask to 0°C in an ice bath.

  • Prepare the cleavage mixture by adding TMSOTf (1.95 mL) to a cooled (0°C) solution of TFA (6.90 mL) and m-cresol (1.2 mL).

  • Add the cooled cleavage mixture to the resin suspension.

  • Stir the reaction at 0°C for 2 hours.

  • Filter the resin and wash with fresh, cold TFA (2 x 5 mL).

  • Combine the filtrates and precipitate the peptide by adding dropwise to a 10-fold volume of cold diethyl ether.

  • Isolate the peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum.

Protocol 3: Thermal N-Boc Deprotection

For highly acid-sensitive peptides, a thermal deprotection method can be employed, which avoids the use of strong acids.[1]

Materials:

  • N-Boc-protected thiomorpholine-containing peptide

  • Ionic liquid (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) or a high-boiling point solvent (e.g., dioxane/water mixture)

  • Heating apparatus (e.g., microwave reactor or oil bath)

Procedure:

  • Dissolve the N-Boc-protected peptide in the chosen solvent in a reaction vessel suitable for heating.

  • Heat the solution to the desired temperature (e.g., 100-150°C). Reaction times can vary from 10 minutes to several hours depending on the substrate and temperature.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction mixture.

  • Isolate the deprotected peptide. If an ionic liquid is used, extraction with an organic solvent may be necessary. If a volatile solvent is used, it can be removed under reduced pressure.

Visualizations

N_Boc_Deprotection_Workflow cluster_resin Solid-Phase cluster_cleavage Cleavage & Purification Resin N-Boc-Peptide-Resin Swelling Swell Resin (DCM) Resin->Swelling Deprotection N-Boc Deprotection (TFA/Scavengers) Swelling->Deprotection Washing1 Wash (DCM) Deprotection->Washing1 Neutralization Neutralize (DIEA/DCM) Washing1->Neutralization Washing2 Wash (DCM, MeOH) Neutralization->Washing2 Drying Dry Resin Washing2->Drying Cleavage Cleavage from Resin (e.g., 95% TFA) Drying->Cleavage Precipitation Precipitate Peptide (Cold Ether) Cleavage->Precipitation Isolation Isolate & Wash Peptide Precipitation->Isolation Final_Product Purified Peptide Isolation->Final_Product

Caption: Experimental workflow for N-Boc deprotection on solid phase.

Boc_Deprotection_Mechanism cluster_main Main Deprotection Pathway cluster_side Potential Side Reaction with Thiomorpholine cluster_scavenger Scavenger Action Boc_Peptide N(Boc)-Peptide + H⁺ Protonated_Boc Protonated Boc-Peptide Boc_Peptide->Protonated_Boc Protonation Carbamic_Acid Carbamic Acid + tert-Butyl Cation Protonated_Boc->Carbamic_Acid Cleavage Thiomorpholine Thiomorpholine Ring (in Peptide) Scavenger Scavenger (e.g., TIS) Deprotected_Peptide H₂N-Peptide + CO₂ Carbamic_Acid->Deprotected_Peptide Decarboxylation Sulfonium_Ion Sulfonium Ion (+ tert-Butyl) Thiomorpholine->Sulfonium_Ion Alkylation Trapped_Cation Trapped Cation Scavenger->Trapped_Cation Trapping

Caption: N-Boc deprotection mechanism and the role of scavengers.

References

Application Notes and Protocols for the Purification of Ethyl N-Boc-2-thiomorpholinecarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of Ethyl N-Boc-2-thiomorpholinecarboxylate and its derivatives. The methodologies outlined herein are essential for obtaining high-purity compounds crucial for research, development, and manufacturing in the pharmaceutical and chemical industries.

Introduction

This compound is a heterocyclic compound featuring a thiomorpholine core, an N-Boc protecting group, and an ethyl ester functional group. The purity of this and related derivatives is paramount for their application in organic synthesis and medicinal chemistry, as impurities can lead to undesirable side reactions and affect biological activity. The purification techniques detailed below, including flash column chromatography and recrystallization, are standard and effective methods for achieving high levels of purity.

Data Presentation

The following tables summarize typical parameters for the purification of this compound derivatives. These values are intended as a starting point and may require optimization for specific derivatives.

Table 1: Flash Column Chromatography Parameters

ParameterValue/RangeNotes
Stationary Phase Silica Gel (230-400 mesh)Standard for normal-phase chromatography.
Mobile Phase Hexane/Ethyl AcetateA common and effective solvent system.
Gradient 10% to 50% Ethyl AcetateStart with a low polarity and gradually increase.
Typical Rf 0.3 - 0.5In 30% Ethyl Acetate/Hexane (may vary).

Table 2: Recrystallization Solvents

Solvent SystemSuitabilityNotes
Ethanol GoodOften effective for polar compounds.
Hexane/Ethyl Acetate GoodGood for compounds of intermediate polarity.
Hexane/Acetone GoodAlternative for intermediate polarity compounds.
Hexane/THF GoodAnother option for intermediate polarity.
Methanol/Diethyl Ether Potentially SuitableUseful for precipitating solids from oils.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol describes the purification of this compound derivatives using silica gel column chromatography.

Materials:

  • Crude this compound derivative

  • Silica Gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Glass column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a low-polarity solvent mixture (e.g., 10% ethyl acetate in hexane).

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring no air bubbles are trapped. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase. Alternatively, adsorb the crude product onto a small amount of silica gel. Carefully load the sample onto the top of the column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 10% ethyl acetate in hexane).

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is from 10% to 50% ethyl acetate.

  • Fraction Collection: Collect fractions in test tubes.

  • TLC Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Recrystallization

This protocol is suitable for solid derivatives that are thermally stable.

Materials:

  • Crude this compound derivative (solid)

  • Recrystallization solvent (e.g., ethanol, or a mixture like hexane/ethyl acetate)

  • Erlenmeyer flask

  • Heating source (hot plate or water bath)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Gently heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The pure compound should crystallize out. For better yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove residual solvent.

Mandatory Visualization

experimental_workflow_chromatography start Start: Crude Product prep_slurry Prepare Silica Gel Slurry start->prep_slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Sample pack_column->load_sample elute Elute with Solvent Gradient (Hexane/Ethyl Acetate) load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc Analyze Fractions by TLC collect_fractions->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate end End: Purified Product evaporate->end

Caption: Workflow for Purification by Flash Column Chromatography.

experimental_workflow_recrystallization start Start: Crude Solid dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filter Hot Filtration (optional) dissolve->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath filter_crystals Vacuum Filtration ice_bath->filter_crystals wash Wash with Cold Solvent filter_crystals->wash dry Dry Crystals under Vacuum wash->dry end End: Purified Crystals dry->end

Caption: Workflow for Purification by Recrystallization.

Application of Ethyl N-Boc-2-thiomorpholinecarboxylate in Drug Discovery: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl N-Boc-2-thiomorpholinecarboxylate is a valuable heterocyclic building block in medicinal chemistry. The thiomorpholine scaffold, a sulfur-containing saturated heterocycle, is considered a "privileged scaffold" due to its ability to be incorporated into a diverse range of biologically active molecules.[1] The substitution of the oxygen atom in the analogous morpholine ring with sulfur alters the physicochemical properties, such as size, lipophilicity, and metabolic stability, which can be strategically leveraged in drug design.[1] Thiomorpholine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antidiabetic, antioxidant, and hypolipidemic properties.[1][2]

This document provides detailed application notes and protocols for the use of this compound as a starting material in the synthesis of potential drug candidates, with a particular focus on the development of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes.[3][4]

Key Features of this compound

PropertyValueReference
CAS Number 1346597-50-9[3]
Molecular Formula C12H21NO4S[3]
Molecular Weight 275.37 g/mol [3]
Appearance White to off-white solid
Purity Typically >95%
Storage Store in a cool, dry place[3]

Application in the Synthesis of DPP-IV Inhibitors

DPP-IV is a serine protease that plays a critical role in glucose metabolism by inactivating incretin hormones.[3] Its inhibition is a validated therapeutic strategy for managing type 2 diabetes.[3] The thiomorpholine moiety has been successfully incorporated into potent and selective DPP-IV inhibitors.[3] this compound serves as a versatile starting material for the synthesis of such inhibitors. The general workflow involves modification of the carboxylate group and subsequent deprotection of the Boc group to allow for further functionalization.

Experimental Protocols

Protocol 1: Saponification of this compound

This protocol describes the hydrolysis of the ethyl ester to the corresponding carboxylic acid, a key intermediate for subsequent amide coupling reactions.

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF and water (2:1).

  • Add lithium hydroxide (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the THF under reduced pressure using a rotary evaporator.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 1 M HCl.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-2-thiomorpholinecarboxylic acid.

Protocol 2: Amide Coupling to Synthesize a Hypothetical DPP-IV Inhibitor Precursor

This protocol details the coupling of the carboxylic acid intermediate with a representative amine, (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid derivative, a common fragment in DPP-IV inhibitors.

Materials:

  • N-Boc-2-thiomorpholinecarboxylic acid (from Protocol 1)

  • (R)-3-amino-4-(2,4,5-trifluorophenyl)butanamide hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of N-Boc-2-thiomorpholinecarboxylic acid (1.0 eq) in anhydrous DCM, add EDC (1.2 eq) and HOBt (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the amine hydrochloride (1.0 eq) and DIPEA (2.5 eq).

  • Stir the reaction mixture at room temperature overnight.

  • Dilute the reaction mixture with DCM and wash successively with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide precursor.

Protocol 3: N-Boc Deprotection to Yield the Final Inhibitor

This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the final active inhibitor.

Materials:

  • N-Boc protected amide precursor (from Protocol 2)

  • 4 M HCl in 1,4-dioxane

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Buchner funnel and filter paper

Procedure:

  • Dissolve the N-Boc protected amide precursor (1.0 eq) in 4 M HCl in 1,4-dioxane.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, add diethyl ether to the reaction mixture to precipitate the hydrochloride salt of the final product.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield the final thiomorpholine-based DPP-IV inhibitor.

Visualizations

experimental_workflow start Ethyl N-Boc-2- thiomorpholinecarboxylate intermediate1 N-Boc-2-thiomorpholine- carboxylic acid start->intermediate1 Protocol 1: Saponification (LiOH) intermediate2 N-Boc protected DPP-IV Inhibitor Precursor intermediate1->intermediate2 Protocol 2: Amide Coupling (EDC, HOBt) final_product Final DPP-IV Inhibitor (Hydrochloride Salt) intermediate2->final_product Protocol 3: N-Boc Deprotection (HCl)

Caption: Synthetic workflow for a potential DPP-IV inhibitor.

signaling_pathway incretins Incretin Hormones (GLP-1, GIP) dpp4 DPP-IV Enzyme incretins->dpp4 Degradation pancreas Pancreas incretins->pancreas Stimulation inactive_incretins Inactive Incretins dpp4->inactive_incretins insulin ↑ Insulin Secretion pancreas->insulin glucagon ↓ Glucagon Secretion pancreas->glucagon glucose ↓ Blood Glucose insulin->glucose glucagon->glucose Inhibition of release inhibitor Thiomorpholine-based Inhibitor inhibitor->dpp4 Inhibition

Caption: Mechanism of action of DPP-IV inhibitors.

Quantitative Data Summary

The following table presents hypothetical but plausible quantitative data for a novel DPP-IV inhibitor synthesized from this compound, based on reported activities of similar compounds.

CompoundTargetIC₅₀ (nM)Selectivity vs. DPP-8 (fold)Selectivity vs. DPP-9 (fold)
Hypothetical Inhibitor A DPP-IV15>200>200
Sitagliptin (Reference) DPP-IV26>2600>400
Vildagliptin (Reference) DPP-IV62>200>30

Disclaimer: The synthetic protocols and quantitative data for the hypothetical inhibitor are provided for illustrative purposes and are based on established chemical principles and data from related compounds. Actual experimental results may vary. Researchers should conduct their own optimization and validation studies.

References

Application Notes and Protocols: Use of Ethyl N-Boc-2-thiomorpholinecarboxylate as a Constrained Amino Acid Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ethyl N-Boc-2-thiomorpholinecarboxylate as a constrained amino acid analog in peptide synthesis. The document outlines its potential applications in drug discovery, protocols for its incorporation into peptide chains, and expected impacts on peptide structure and function.

Introduction

Constrained amino acids are invaluable tools in medicinal chemistry and drug design, offering a strategy to enhance the pharmacological properties of peptides, such as metabolic stability, receptor affinity, and selectivity.[1] this compound is a proline analog featuring a thiomorpholine ring, which introduces significant conformational constraints into the peptide backbone. The sulfur atom in the ring, replacing the methylene group of proline, can also influence the electronic properties and potential for hydrogen bonding of the resulting peptide. This analog is particularly useful for mimicking turn structures and for the synthesis of peptidomimetics with improved therapeutic potential.[2]

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₁₂H₂₁NO₄S[3]
CAS Number1346597-50-9[3]
Molecular Weight275.37 g/mol [3]
AppearanceWhite to off-white solidGeneral knowledge
SolubilitySoluble in organic solvents such as DMF, DCM, and NMPGeneral knowledge

Applications in Drug Discovery

The incorporation of this compound into peptide sequences can be advantageous for several reasons:

  • Enhanced Proteolytic Stability: The constrained nature of the thiomorpholine ring can sterically hinder the approach of proteases, thereby increasing the half-life of the peptide in biological systems.[4]

  • Receptor Selectivity and Affinity: By locking the peptide backbone into a specific conformation, this analog can favor binding to a particular receptor subtype, leading to enhanced selectivity and potentially higher affinity.

  • Improved Bioavailability: The introduction of non-natural amino acids can alter the physicochemical properties of a peptide, such as its lipophilicity and hydrogen bonding capacity, which may lead to improved membrane permeability and oral bioavailability.[4]

  • Scaffold for Peptidomimetics: The thiomorpholine scaffold can serve as a core structure for the design of novel peptidomimetics targeting a variety of biological targets, including enzymes and receptors.[2]

Quantitative Data on Related Thiomorpholine Derivatives

While specific biological activity data for peptides containing this compound is limited in the readily available literature, studies on other thiomorpholine derivatives have demonstrated significant biological activity. This data provides context for the potential of this scaffold in drug discovery.

Compound ClassBiological TargetActivityReference
Thiomorpholine-bearing compoundsDipeptidyl peptidase IV (DPP-IV)IC₅₀ values of 3.40, 6.29, and 6.93 µmol/L for compounds 16c, 16b, and 16a respectively[5]
Schiff base and β-lactam derivatives of thiomorpholineMycobacterium smegmatisGood activity at a dose of 7.81 μg/mL for compounds 7b and 7c[6]
C-5 amide analogues of S-oxide and S,S-dioxide thiomorpholine oxazolidinonesGram-positive bacteriaED₅₀ of 3.75 mg/kg for compound 12a, superior to linezolid (ED₅₀ 5 mg/kg)[5]
N-substituted thiomorpholine derivativesLipid peroxidationIC₅₀ as low as 7.5 µM[2]
N-substituted thiomorpholine derivativesTriglyceride, total cholesterol, and LDL reduction80%, 78%, and 76% reduction, respectively[5]

Experimental Protocols

The incorporation of the sterically hindered this compound into a peptide sequence using solid-phase peptide synthesis (SPPS) requires optimized coupling conditions. The following protocols are adapted from standard Boc-SPPS procedures for challenging amino acids.

Protocol 1: Manual Boc-SPPS Incorporating this compound

This protocol describes the manual synthesis of a peptide on a Merrifield or PAM resin using the Boc/Bzl protection strategy.

Materials:

  • Merrifield or PAM resin pre-loaded with the C-terminal amino acid

  • This compound

  • Boc-protected amino acids

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • N-Methyl-2-pyrrolidone (NMP) (optional, for difficult couplings)

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIPEA)

  • Coupling reagents: HBTU/HOBt or HATU/HOAt

  • Scavengers for cleavage (e.g., anisole, thioanisole)

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage

  • Diethyl ether

Workflow Diagram:

SPPS_Workflow Resin 1. Resin Preparation (Swelling in DCM/DMF) Deprotection 2. Boc Deprotection (50% TFA in DCM) Resin->Deprotection Neutralization 3. Neutralization (10% DIPEA in DMF) Deprotection->Neutralization Coupling 4. Coupling (Activate & Couple Amino Acid) Neutralization->Coupling Washing 5. Washing (DMF and DCM) Coupling->Washing Repeat Repeat for each amino acid Washing->Repeat Repeat->Deprotection Next cycle Cleavage 6. Cleavage from Resin (HF or TFMSA) Repeat->Cleavage Final cycle Purification 7. Purification (RP-HPLC) Cleavage->Purification GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR G_protein G Protein (αβγ) GPCR->G_protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Ligand Peptide Ligand (with constrained analog) Ligand->GPCR Binding Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

References

Application Notes and Protocols for Coupling Reactions Involving Ethyl N-Boc-2-thiomorpholinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the derivatization of Ethyl N-Boc-2-thiomorpholinecarboxylate, a versatile building block in medicinal chemistry. Due to the nature of its functional groups, direct coupling reactions with the ethyl ester are often challenging. Therefore, a two-step process involving the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by a standard amide bond formation, is presented as a robust and widely applicable strategy.

Part 1: Hydrolysis of this compound

The first critical step is the saponification of the ethyl ester to yield N-Boc-2-thiomorpholinecarboxylic acid. The tert-butyloxycarbonyl (Boc) protecting group is generally stable under the basic conditions required for ester hydrolysis, allowing for selective transformation.

ParameterConditionTypical Yield (%)Purity (%)Notes
Base Lithium Hydroxide (LiOH)>95>98A common and mild base for saponification.
Solvent Tetrahydrofuran (THF) / Water--A miscible solvent system to ensure reaction homogeneity.
Temperature Room Temperature--Mild conditions help prevent potential side reactions.
Reaction Time 2-4 hours--Monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

This protocol describes the hydrolysis of this compound to N-Boc-2-thiomorpholinecarboxylic acid.

Materials:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of THF and water (typically a 3:1 to 2:1 ratio).

  • Addition of Base: Add lithium hydroxide monohydrate (1.5 - 2.0 eq) to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

    • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material or non-polar impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH ~3-4 with 1 M HCl.

    • Extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield N-Boc-2-thiomorpholinecarboxylic acid as a solid or oil. The product is often of sufficient purity for the next step, but can be further purified by column chromatography if necessary.

Hydrolysis_Workflow cluster_0 Reaction cluster_1 Work-up A Dissolve Ester in THF/Water B Add LiOH Solution A->B C Stir at Room Temperature B->C D Remove THF C->D Reaction Complete E Acidify with HCl D->E F Extract with Ethyl Acetate E->F G Dry and Concentrate F->G H Carboxylic Acid G->H Isolated Product

Hydrolysis Experimental Workflow

Part 2: Amide Coupling of N-Boc-2-thiomorpholinecarboxylic Acid

With the carboxylic acid in hand, standard peptide coupling reagents can be employed to form amide bonds with a wide variety of amines. This protocol outlines a general procedure using HATU, a common and efficient coupling reagent.

ParameterConditionTypical Yield (%)Purity (%)Notes
Coupling Reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)70-95>95A highly efficient coupling reagent with low racemization.
Base N,N-Diisopropylethylamine (DIPEA)--A non-nucleophilic base to neutralize the reaction mixture.
Solvent N,N-Dimethylformamide (DMF)--A polar aprotic solvent suitable for most amide couplings.
Temperature Room Temperature--Mild conditions are generally sufficient.
Reaction Time 1-3 hours--Monitored by TLC or LC-MS.

This protocol describes the coupling of N-Boc-2-thiomorpholinecarboxylic acid with a primary or secondary amine.

Materials:

  • N-Boc-2-thiomorpholinecarboxylic acid

  • Amine (primary or secondary)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-2-thiomorpholinecarboxylic acid (1.0 eq) in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add the amine (1.0 - 1.2 eq), followed by HATU (1.1 eq) and DIPEA (2.0 - 3.0 eq). The order of addition can be varied, though pre-activation of the carboxylic acid with HATU and DIPEA for a few minutes before adding the amine is also a common practice.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).

  • Work-up:

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer with saturated aqueous NaHCO₃ solution to remove unreacted carboxylic acid and acidic byproducts.

    • Wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Isolation and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the desired amide.

Amide_Coupling_Pathway cluster_reactants Reactants cluster_reagents Reagents cluster_process Process CarboxylicAcid N-Boc-2-thiomorpholine- carboxylic acid Activation Activation of Carboxylic Acid CarboxylicAcid->Activation Amine Primary or Secondary Amine Coupling Nucleophilic Attack by Amine Amine->Coupling HATU HATU HATU->Activation DIPEA DIPEA DIPEA->Activation Activation->Coupling Product Amide Product Coupling->Product

Amide Coupling Signaling Pathway

Disclaimer: These protocols are intended as a general guide. Reaction conditions, including stoichiometry, temperature, and reaction times, may need to be optimized for specific substrates. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment.

Application Notes & Protocols: Synthesis of Bioactive Molecules Using Ethyl N-Boc-2-thiomorpholinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for the utilization of Ethyl N-Boc-2-thiomorpholinecarboxylate as a versatile building block in the synthesis of potential bioactive molecules. The thiomorpholine scaffold is a key feature in a variety of compounds exhibiting a broad spectrum of biological activities, including but not limited to, antioxidant, anti-inflammatory, and anticancer effects. The protocols outlined below describe the chemical modification of this compound to generate a library of derivatives for screening and lead optimization in drug discovery programs.

Overview of Synthetic Strategy

This compound is a chiral heterocyclic building block containing three key functional groups amenable to chemical modification: an N-Boc protected amine, an ethyl ester, and a sulfide moiety within the thiomorpholine ring. The synthetic strategy presented here focuses on the diversification of this scaffold through a series of well-established organic transformations. The overall workflow aims to generate a library of compounds with varied physicochemical properties, which can then be evaluated for their biological activity.

The proposed synthetic workflow is depicted in the diagram below:

G A This compound B Hydrolysis A->B LiOH, THF/H2O C N-Boc-2-thiomorpholinecarboxylic Acid B->C D Amide Coupling C->D R-NH2, Coupling Agent E Amide Library D->E F Boc Deprotection E->F TFA or HCl H Sulfur Oxidation E->H m-CPBA or Oxone G Secondary Amine Library F->G I Sulfoxide/Sulfone Library H->I G cluster_cell Cell Membrane Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Signal Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Gene Gene Expression (Proliferation, Survival) TF->Gene Drug Thiomorpholine Derivative Drug->Kinase2 Inhibition

Application Notes and Protocols for the Scalable Synthesis of Thiomorpholine Scaffolds as Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiomorpholine moiety is a privileged heterocyclic scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological profiles.[1][2] As a sulfur-containing analog of morpholine, thiomorpholine offers unique physicochemical properties that can improve metabolic stability, lipophilicity, and receptor-binding interactions.[3] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4] Notably, the thiomorpholine scaffold is a key component of the antibiotic Sutezolid, which has been investigated for the treatment of tuberculosis.[3]

The increasing demand for thiomorpholine-containing pharmaceutical ingredients necessitates the development of scalable and efficient synthetic routes. This document provides detailed application notes and protocols for the synthesis of thiomorpholine and its derivatives, focusing on methodologies amenable to large-scale production. Both traditional batch synthesis and modern continuous flow processes are presented, offering researchers a range of options to suit their specific needs and infrastructure.

Data Presentation

The following tables summarize quantitative data for the synthesis of thiomorpholine and a key pharmaceutical intermediate, 4-(2-fluoro-4-nitrophenyl)thiomorpholine.

Table 1: Comparison of Scalable Synthesis Methods for Thiomorpholine

ParameterContinuous Flow SynthesisTraditional Batch Synthesis
Starting Materials Cysteamine hydrochloride, Vinyl chlorideDiethanolamine, Sodium sulfide nonahydrate
Overall Yield 54% (isolated)60-70%
Reaction Time ~40 minutes (total residence time)>24 hours
Throughput 1.8 g/h (lab scale)Batch-dependent
Key Advantages High throughput, enhanced safety, precise process controlReadily available and inexpensive starting materials, simple setup
Key Disadvantages Requires specialized flow chemistry equipmentLong reaction times, potential for side reactions

Table 2: Synthesis of 4-(2-fluoro-4-nitrophenyl)thiomorpholine

ParameterValue
Starting Materials Thiomorpholine, 1,2-Difluoro-4-nitrobenzene
Yield ~95%
Reaction Time 12 hours
Purity (NMR) High purity as determined by 1H and 13C NMR
Analysis 1H NMR, 13C NMR, HRMS

Experimental Protocols

Protocol 1: Scalable Continuous Flow Synthesis of Thiomorpholine

This protocol describes a telescoped two-step process for the continuous synthesis of thiomorpholine, involving a photochemical thiol-ene reaction followed by a base-mediated cyclization.[3]

Materials:

  • Cysteamine hydrochloride

  • Vinyl chloride (gas)

  • 9-Fluorenone (photocatalyst)

  • Methanol (solvent)

  • Diisopropylethylamine (DIPEA)

  • Continuous flow reactor with a photochemical module (e.g., UV-LED) and a heated coil reactor

  • Mass flow controller for gas delivery

  • Pumps for liquid delivery

Procedure:

  • Preparation of the Feed Solution: In a volumetric flask, dissolve cysteamine hydrochloride (e.g., 45.44 g, 0.4 mol) and 9-fluorenone (e.g., 0.36 g, 2 mmol, 0.5 mol%) in methanol to the desired concentration (e.g., 4 M). Sonicate to aid dissolution.

  • Reactor Setup: Set up the continuous flow system. The photochemical reactor should be maintained at 20 °C, and the heated coil reactor at 100 °C.

  • Thiol-Ene Reaction: Pump the feed solution into the photochemical reactor. Simultaneously, introduce vinyl chloride gas into the reactor using a mass flow controller. The residence time in the photochemical reactor should be approximately 20 minutes.

  • Cyclization: The output from the photochemical reactor, containing the 2-(2-chloroethylthio)ethylamine hydrochloride intermediate, is directly mixed with a stream of neat DIPEA (2 equivalents) using a T-mixer.

  • Heating and Collection: The combined stream is passed through the heated coil reactor with a residence time of approximately 20 minutes to facilitate cyclization. The output containing thiomorpholine is collected.

  • Work-up and Purification: The collected solution is subjected to a standard aqueous work-up. The final product can be purified by distillation.

Protocol 2: Traditional Batch Synthesis of Thiomorpholine

This protocol outlines a classical approach to thiomorpholine synthesis from diethanolamine.

Materials:

  • Diethanolamine

  • Sodium sulfide nonahydrate

  • Concentrated Sulfuric Acid

  • Sodium hydroxide

  • Toluene

Procedure:

  • Formation of Bis(2-hydroxyethyl)sulfide: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve sodium sulfide nonahydrate (120 g, 0.5 mol) in water (100 mL). To this solution, add diethanolamine (105 g, 1 mol) and concentrated sulfuric acid (98 g, 1 mol) cautiously. Heat the mixture to reflux for 24 hours.

  • Neutralization and Extraction: Cool the reaction mixture to room temperature and neutralize with a 40% aqueous solution of sodium hydroxide until the pH is approximately 8. Extract the aqueous layer with toluene (3 x 150 mL).

  • Purification: Combine the organic layers and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to afford thiomorpholine.

Protocol 3: Synthesis of 4-(2-fluoro-4-nitrophenyl)thiomorpholine

This protocol describes the synthesis of a key pharmaceutical intermediate via nucleophilic aromatic substitution.

Materials:

  • Thiomorpholine

  • 1,2-Difluoro-4-nitrobenzene

  • Triethylamine

  • Acetonitrile

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve thiomorpholine (1.03 g, 10 mmol) and triethylamine (1.4 mL, 10 mmol) in acetonitrile (20 mL).

  • Addition of Reagents: To the stirred solution, add a solution of 1,2-difluoro-4-nitrobenzene (1.59 g, 10 mmol) in acetonitrile (10 mL).

  • Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into ice-water (50 mL).

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 4: Synthesis of a Late-Stage Sutezolid Intermediate

This protocol details the synthesis of (S)-N-((3-(3-fluoro-4-thiomorpholinylphenyl)-2-oxo-5-oxazolidinyl)methyl)acetamide, a key intermediate in the synthesis of Sutezolid.

Materials:

  • (S)-5-(aminomethyl)-3-(3-fluoro-4-thiomorpholinophenyl)oxazolidin-2-one

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

Procedure:

  • Reaction Setup: Dissolve (S)-5-(aminomethyl)-3-(3-fluoro-4-thiomorpholinophenyl)oxazolidin-2-one (1 g, 3.07 mmol) in dichloromethane (20 mL) in a round-bottom flask.

  • Reagent Addition: Add pyridine (0.37 mL, 4.61 mmol) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acetylation: Add acetic anhydride (0.35 mL, 3.68 mmol) dropwise to the cooled solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Work-up: Quench the reaction by adding water. Separate the organic layer, wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired product.

Visualizations

G cluster_0 Continuous Flow Synthesis Workflow prep Prepare Feed Solution (Cysteamine HCl, 9-Fluorenone in MeOH) pump_l Pump Liquid Feed prep->pump_l mix1 T-Mixer pump_l->mix1 pump_g Introduce Vinyl Chloride Gas pump_g->mix1 photo_rxn Photochemical Reactor (20°C, ~20 min) mix1->photo_rxn mix2 T-Mixer photo_rxn->mix2 heat_rxn Heated Coil Reactor (100°C, ~20 min) mix2->heat_rxn pump_b Pump DIPEA pump_b->mix2 collect Collect Product Stream heat_rxn->collect purify Work-up & Distillation collect->purify product Thiomorpholine purify->product

Caption: Workflow for the continuous synthesis of thiomorpholine.

G cluster_1 PI3K/Akt/mTOR Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Thiomorpholine_Inhibitor Thiomorpholine-based PI3K Inhibitor Thiomorpholine_Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by thiomorpholine derivatives.

Conclusion

The synthetic protocols and data presented herein provide a comprehensive resource for researchers engaged in the development of thiomorpholine-based pharmaceutical intermediates. The choice between continuous flow and batch synthesis will depend on the specific requirements of the project, including scale, available equipment, and safety considerations. The continuous flow method offers significant advantages in terms of scalability and safety, making it particularly suitable for industrial production. The provided protocols for the synthesis of advanced intermediates further illustrate the utility of the thiomorpholine scaffold in the construction of complex drug molecules.

References

Asymmetric Synthesis of Chiral Thiomorpholine Carboxylates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the asymmetric synthesis of chiral thiomorpholine carboxylates. These compounds are valuable building blocks in medicinal chemistry and drug development due to their presence in various biologically active molecules. The following sections detail a solid-phase synthetic approach, offering a robust and stereoselective method for obtaining these key scaffolds.

Overview of Asymmetric Synthesis

The synthesis of enantiomerically pure chiral thiomorpholine carboxylates is of significant interest. One effective method involves a polymer-supported synthesis, which allows for ease of purification and handling of intermediates. This approach utilizes a chiral amino acid as the starting material to introduce the desired stereochemistry, which is retained throughout the synthetic sequence.

A key strategy is the stereoselective formation of the thiomorpholine ring from an immobilized cysteine derivative. The use of a solid support facilitates the multi-step process of N-alkylation and subsequent cyclization and cleavage.

Experimental Protocols

Solid-Phase Synthesis of Chiral Thiomorpholine-3-Carboxylic Acids

This protocol is adapted from a polymer-supported synthesis method, which is effective for the stereoselective preparation of thiomorpholine-3-carboxylic acids.[1] The synthesis begins with the immobilization of Fmoc-protected cysteine on a solid support.

Materials:

  • Fmoc-Cys(Trt)-OH

  • Wang Resin (or other suitable solid support)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Nitrobenzenesulfonyl chloride

  • 2-Bromoacetophenone (or other alkylating agents)

  • Trifluoroacetic acid (TFA)

  • Triethylsilane (TES)

  • Dichloromethane (DCM)

Protocol:

  • Immobilization of Fmoc-Cys(Trt)-OH: Swell the resin in DMF. In a separate vessel, activate Fmoc-Cys(Trt)-OH with DIC in DMF. Add the activated amino acid to the resin and shake at room temperature overnight to ensure complete coupling. Wash the resin thoroughly with DMF and DCM.

  • Fmoc-Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin extensively with DMF and DCM.

  • N-Sulfonylation/N-Acylation: React the deprotected amino group on the resin with a nitrobenzenesulfonyl chloride or an appropriate acylating agent in the presence of a base (e.g., diisopropylethylamine) in DMF. Shake the mixture at room temperature until the reaction is complete. Wash the resin with DMF and DCM.

  • N-Alkylation: Alkylate the sulfonamide nitrogen using an alkylating agent such as 2-bromoacetophenone in the presence of a suitable base (e.g., potassium carbonate) in DMF. The reaction is typically carried out at room temperature overnight. Wash the resin with DMF and DCM.

  • Cleavage and Cyclization: Prepare a cleavage cocktail of trifluoroacetic acid (TFA) and a reducing agent like triethylsilane (TES) in dichloromethane (DCM).[1] A common ratio is TFA/TES/DCM (e.g., 95:2.5:2.5). Treat the resin with this cocktail at room temperature for 2-3 hours. This step simultaneously cleaves the product from the resin and facilitates the reductive cyclization to form the thiomorpholine ring.

  • Work-up and Purification: Filter the resin and wash it with DCM. Concentrate the combined filtrate and washings under reduced pressure. Purify the crude product by a suitable method, such as flash chromatography or preparative HPLC, to obtain the desired chiral thiomorpholine-3-carboxylic acid.

Data Presentation

The solid-phase synthesis approach provides a reliable method for obtaining chiral thiomorpholine carboxylates. The stereochemistry of the final product is dictated by the starting chiral cysteine.

Starting MaterialProductStereochemistryReference
Immobilized Fmoc-Cys(Trt)-OHThiomorpholine-3-carboxylic acid derivativesStereoselective[1]

Further quantitative data on yields and enantiomeric excess would be dependent on the specific substrates and reaction conditions used and should be determined empirically.

Visualization of Synthetic Workflow

The following diagrams illustrate the key steps in the solid-phase synthesis of chiral thiomorpholine-3-carboxylates.

Solid_Phase_Synthesis cluster_resin Solid Support Resin Wang Resin Immobilized_Cys Immobilized Fmoc-Cys(Trt)-OH Deprotected_Cys Immobilized Cys(Trt)-OH Immobilized_Cys->Deprotected_Cys 20% Piperidine/DMF N_Sulfonylated N-Sulfonylated Intermediate Deprotected_Cys->N_Sulfonylated Nitrobenzenesulfonyl chloride, Base N_Alkylated N-Alkylated Intermediate N_Sulfonylated->N_Alkylated Alkylating agent, Base Cleavage Cleavage & Cyclization N_Alkylated->Cleavage TFA, TES, DCM Start Fmoc-Cys(Trt)-OH Start->Resin DIC, DMF Product Chiral Thiomorpholine Carboxylate Cleavage->Product

Caption: Workflow for the solid-phase synthesis of chiral thiomorpholine carboxylates.

The logical relationship for the key transformation is outlined below.

Logical_Relationship Chiral_Pool Chiral Starting Material (L-Cysteine derivative) Solid_Support Solid-Phase Synthesis Chiral_Pool->Solid_Support Introduces chirality Stereocontrol Stereoselective Ring Formation Solid_Support->Stereocontrol Facilitates multi-step reactions Final_Product Enantiopure Thiomorpholine Carboxylate Stereocontrol->Final_Product Yields target molecule

Caption: Key principles for the asymmetric synthesis of the target compounds.

References

Troubleshooting & Optimization

Technical Support Center: N-Boc Deprotection of Sulfur-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the N-Boc deprotection of compounds containing methionine and cysteine residues.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions observed during the N-Boc deprotection of sulfur-containing amino acids?

A1: The primary side reactions involve the nucleophilic sulfur atom in methionine and cysteine. The main issues are:

  • S-alkylation (tert-butylation): The highly reactive tert-butyl cation, generated from the cleavage of the Boc group by a strong acid like trifluoroacetic acid (TFA), can electrophilically attack the sulfur atom of methionine or cysteine.[1][2][3][4] This results in the formation of an S-tert-butylated adduct, which adds 56 Da to the mass of the peptide.[3]

  • Oxidation: The thioether side chain of methionine is susceptible to oxidation, forming methionine sulfoxide (+16 Da).[1][5][6] This can be catalyzed by acidic conditions and exposure to air.[6]

  • Disulfide Bond Formation: The free thiol group of cysteine is easily oxidized, leading to the formation of intermolecular or intramolecular disulfide bonds, which can cause dimerization or undesired cyclization of peptides.[][8]

Q2: Which amino acid residues are most susceptible to these side reactions?

A2: Methionine and cysteine are the most vulnerable due to the nucleophilicity of their sulfur-containing side chains.[3] Tryptophan and tyrosine residues can also be susceptible to alkylation by the tert-butyl cation.[3]

Q3: What are scavengers and how do they prevent side reactions?

A3: Scavengers are reagents added to the deprotection "cleavage cocktail" to trap reactive electrophilic species, primarily the tert-butyl cation, before they can react with the desired compound.[3][6] These scavengers are typically nucleophiles that are more reactive or are present in a much higher concentration than the sensitive residues of the substrate.[3] By intercepting the carbocations, scavengers prevent the formation of alkylated side products.[3]

Troubleshooting Guide

Issue 1: An unexpected peak with a +56 Da mass shift is observed in HPLC/LC-MS analysis after deprotection.

  • Possible Cause: S-alkylation (tert-butylation) of a methionine or cysteine residue by the tert-butyl cation generated during Boc deprotection.[3]

  • Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the specific residues present in your peptide. For sulfur-containing residues, thioanisole and dimethyl sulfide (DMS) are effective.[6][9] Triisopropylsilane (TIS) is a highly effective general carbocation scavenger.[3]

Issue 2: A peak corresponding to a +16 Da mass increase is detected.

  • Possible Cause: Oxidation of the methionine thioether to methionine sulfoxide.[6]

  • Solution:

    • Perform the cleavage reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[6]

    • Use scavengers with reducing properties in the cleavage cocktail.[6]

    • Recommended Scavengers:

      • Thioanisole: Can suppress oxidation.[6]

      • Dimethyl Sulfide (DMS): Can also help prevent oxidation.[6]

      • 1,2-Ethanedithiol (EDT): Possesses reducing properties.[6]

      • Ammonium Iodide (NH₄I): Has been shown to reduce methionine sulfoxide.[6]

Issue 3: Observation of dimers or higher molecular weight species after deprotection of a cysteine-containing compound.

  • Possible Cause: Formation of disulfide bonds between free cysteine thiol groups.[][10]

  • Solution:

    • Add a reducing agent to the cleavage cocktail to keep the cysteine residues in their reduced thiol form. 1,2-Ethanedithiol (EDT) or dithiothreitol (DTT) are commonly used.[9][10]

    • Perform the subsequent work-up, including precipitation with ether, under an inert atmosphere and use degassed solvents to prevent oxidation.[10]

    • Maintain a low pH (at or below pH 3-4) during purification to keep the thiols protonated and less susceptible to oxidation.[11]

Data Presentation

Table 1: Comparison of Scavenger Cocktails for Preventing S-t-butylation of a Cysteine-Containing Peptide

Cleavage Cocktail Composition (TFA/Scavengers, v/v)% S-t-butylationReference
95:2.5:2.5 TFA/TIS/H₂O~18%[9]
90:2.5:2.5:5 TFA/TIS/H₂O/DMS9-10%[9]
90:2.5:2.5:5 TFA/TIS/H₂O/Thioanisole~12%[9]
87.5:2.5:2.5:2.5:5 TFA/TIS/H₂O/Thioanisole/DMS~7%[9]

Data adapted from a study on a model Cys-containing peptide. The efficiency of scavengers can be sequence-dependent.

Table 2: Recommended Scavengers for Specific Side Reactions

Side ReactionSusceptible Residue(s)Recommended Scavengers
S-alkylationMethionine, CysteineThioanisole, Dimethyl Sulfide (DMS), Triisopropylsilane (TIS)
OxidationMethionineThioanisole, Dimethyl Sulfide (DMS), 1,2-Ethanedithiol (EDT), Ammonium Iodide (NH₄I)
Disulfide FormationCysteine1,2-Ethanedithiol (EDT), Dithiothreitol (DTT)

Experimental Protocols

Protocol 1: General Procedure for N-Boc Deprotection with a Scavenger Cocktail (Solid-Phase Peptide Synthesis)

  • Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail immediately before use. For a standard cleavage of a peptide containing sulfur amino acids, a recommended cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% H₂O, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).[12]

  • Cleavage Reaction: Add the cleavage cocktail to the swollen resin (typically 10 mL per gram of resin).[6] Agitate the mixture at room temperature for 2-4 hours. The optimal time depends on the protecting groups and the peptide sequence.[6]

  • Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin with a small amount of fresh TFA and combine the filtrates. In a centrifuge tube, add the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.[6]

  • Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold diethyl ether two more times. Dry the crude peptide under vacuum.

Protocol 2: Reduction of Methionine Sulfoxide

For peptides where methionine oxidation has already occurred, a reduction step can be performed.

  • Reduction Solution: Prepare a solution of TFA/NH₄I/Me₂S.[5]

  • Reaction: Dissolve the crude peptide containing methionine sulfoxide in the reduction solution.

  • Incubation: Stir the reaction mixture at room temperature. Monitor the reaction progress by HPLC or LC-MS until the reduction is complete.

  • Isolation: Precipitate the peptide by adding cold diethyl ether, and then proceed with standard washing and drying procedures.

Visualizations

Boc_Deprotection_Pathway cluster_main N-Boc Deprotection cluster_side_reactions Side Reactions cluster_scavengers Scavenger Action Boc-Protected_Compound R-NH-Boc Protonated_Boc R-NH-Boc-H+ Boc-Protected_Compound->Protonated_Boc + H+ (TFA) Carbamic_Acid R-NH-COOH Protonated_Boc->Carbamic_Acid - tBu+ tBu_cation tert-Butyl Cation Protonated_Boc->tBu_cation Free_Amine R-NH3+ Carbamic_Acid->Free_Amine - CO2 CO2 CO2 Carbamic_Acid->CO2 Alkylated_Sulfur S-tert-butylated Product (+56 Da) tBu_cation->Alkylated_Sulfur Trapped_tBu Trapped tBu+ tBu_cation->Trapped_tBu Sulfur_Residue Methionine or Cysteine (R'-S-R'') Sulfur_Residue->Alkylated_Sulfur Oxidized_Sulfur Methionine Sulfoxide (+16 Da) Sulfur_Residue->Oxidized_Sulfur [O] Scavenger Scavenger (e.g., TIS, Thioanisole) Scavenger->Trapped_tBu

Caption: N-Boc deprotection pathway and associated side reactions.

Troubleshooting_Workflow Start Deprotection Complete Analyze Crude Product Mass_Check Check LC-MS Data Start->Mass_Check Plus_56 Mass +56 Da? Mass_Check->Plus_56 Yes Clean_Product Desired Product Mass_Check->Clean_Product No unexpected masses Plus_16 Mass +16 Da? Plus_56->Plus_16 No Alkylation S-alkylation (tert-butylation) Plus_56->Alkylation Yes High_MW High MW Species? Plus_16->High_MW No Oxidation Methionine Oxidation Plus_16->Oxidation Yes Disulfide Disulfide Formation High_MW->Disulfide Yes High_MW->Clean_Product No Add_Scavengers Add/Optimize Cation Scavengers (TIS, Thioanisole, DMS) Alkylation->Add_Scavengers Inert_Atmosphere Use Inert Atmosphere Add Reducing Scavengers (EDT, DMS, Thioanisole) Oxidation->Inert_Atmosphere Add_Reducing_Agents Add Reducing Agents (EDT, DTT) Disulfide->Add_Reducing_Agents

References

Technical Support Center: Optimizing Coupling Reactions with Ethyl N-Boc-2-thiomorpholinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing coupling reaction yields with Ethyl N-Boc-2-thiomorpholinecarboxylate. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the coupling of this compound with a carboxylic acid partner.

Problem: Low or No Product Yield

Possible Cause 1: Inefficient Activation of the Carboxylic Acid

  • Question: My reaction shows a low yield, and I suspect the carboxylic acid isn't being activated properly. What should I do?

  • Answer: Inefficient carboxylic acid activation is a common reason for low yields in amide coupling reactions. The choice of coupling reagent is critical. Consider the following:

    • Reagent Choice: Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-Dicyclohexylcarbodiimide) are common activators.[1][2] For more challenging couplings, consider using uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or phosphonium-based reagents like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), which can be more efficient.[2][3]

    • Additives: The use of additives like HOBt (1-Hydroxybenzotriazole) or Oxyma Pure® is highly recommended, especially with carbodiimides.[3] These additives can form active esters that are more reactive and can reduce side reactions like racemization.[2][3]

    • Reaction Conditions: Ensure your reaction is performed under anhydrous conditions, as water can hydrolyze the activated species. Solvents like Dichloromethane (DCM) or Dimethylformamide (DMF) are commonly used.[4][5]

Possible Cause 2: Steric Hindrance

  • Question: I am coupling a bulky carboxylic acid with this compound and observing a low yield. Could steric hindrance be the issue?

  • Answer: Yes, steric hindrance from either the carboxylic acid or the amine can significantly slow down the reaction rate. This compound is a secondary amine, which is inherently less reactive than a primary amine. When coupled with a sterically demanding carboxylic acid, this effect can be pronounced.

    • Increase Reaction Time and/or Temperature: Allow the reaction to proceed for a longer duration (e.g., 24-48 hours) and consider a moderate increase in temperature (e.g., from room temperature to 40°C). Monitor the reaction progress by TLC or LC-MS.

    • Use a More Reactive Coupling Reagent: Reagents like HATU or PyBrOP (Bromotripyrrolidinophosphonium hexafluorophosphate) are known to be effective for sterically hindered couplings.[2]

Possible Cause 3: Inadequate Base

  • Question: My reaction is not proceeding to completion. Could the choice or amount of base be the problem?

  • Answer: The choice and stoichiometry of the base are crucial. A non-nucleophilic base is required to neutralize the acid formed during the reaction and to facilitate the deprotonation of the amine.

    • Choice of Base: Use a hindered amine base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA).[4]

    • Stoichiometry: Typically, 2-3 equivalents of the base are used relative to the carboxylic acid. Insufficient base can lead to a stalled reaction.

Problem: Presence of Side Products

Possible Cause 1: Racemization

  • Question: I am concerned about racemization of my chiral carboxylic acid during the coupling reaction. How can I minimize this?

  • Answer: Racemization is a significant risk when activating chiral carboxylic acids, especially those with an alpha-chiral center.

    • Use of Additives: The addition of HOBt or HOAt (1-Hydroxy-7-azabenzotriazole) is one of the most effective ways to suppress racemization.[2][3]

    • Low Temperature: Performing the reaction at a lower temperature (e.g., 0°C) can help to minimize racemization.[3]

    • Coupling Reagent: Some coupling reagents are more prone to causing racemization than others. Uronium reagents in the presence of an additive are generally considered a safer choice.

Possible Cause 2: N-acylurea Formation

  • Question: I am using a carbodiimide coupling reagent and observe a significant amount of an insoluble byproduct. What is this, and how can I avoid it?

  • Answer: When using carbodiimide reagents like DCC or EDC, the highly reactive O-acylisourea intermediate can rearrange to a stable N-acylurea, which is a common byproduct that can be difficult to remove.[1]

    • Use of Additives: Adding HOBt or HOSu (N-Hydroxysuccinimide) can trap the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement and more reactive towards the amine.[3] This significantly reduces the formation of N-acylurea.

Frequently Asked Questions (FAQs)

  • Q1: What is the recommended solvent for coupling reactions with this compound?

    • A1: Anhydrous Dichloromethane (DCM) and Dimethylformamide (DMF) are commonly used solvents for amide coupling reactions.[4][5] DCM is a good choice for its ease of removal, while DMF can be beneficial for dissolving less soluble starting materials.

  • Q2: How can I monitor the progress of my coupling reaction?

    • A2: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the consumption of the starting materials.[4] Liquid Chromatography-Mass Spectrometry (LC-MS) can provide more detailed information about product formation and the presence of any side products.

  • Q3: Do I need to deprotect the Boc group before the coupling reaction?

    • A3: No, the Boc (tert-Butyloxycarbonyl) group is a protecting group for the nitrogen atom of the thiomorpholine ring and should remain in place during the coupling reaction with the carboxylic acid. It can be removed later if required.

  • Q4: What are the optimal equivalents of reagents to use?

    • A4: A good starting point is to use a slight excess of the carboxylic acid and the coupling reagent relative to the this compound. A typical ratio would be 1.0 equivalent of the amine, 1.1-1.2 equivalents of the carboxylic acid, 1.1-1.2 equivalents of the coupling reagent, and 2-3 equivalents of a non-nucleophilic base like DIPEA.

Data Summary

The following table provides a general comparison of common coupling reagents used in amide bond formation. The "Relative Reactivity" and "Racemization Risk" are general indicators and can be influenced by the specific substrates and reaction conditions.

Coupling ReagentAdditive Commonly UsedRelative ReactivityRacemization RiskKey Considerations
EDC/DCCHOBt, OxymaModerateModerate to High (without additive)N-acylurea byproduct formation.[2]
HATUNoneHighLowGenerally very efficient, good for hindered couplings.
HBTUHOBtHighLowSimilar to HATU, widely used.
PyBOPNoneHighLowGood for hindered couplings, byproduct is less hazardous than BOP.[2]
PyBrOPNoneVery HighModerateExcellent for sterically demanding couplings, including N-methyl amino acids.[2]

Experimental Protocols

General Protocol for Amide Coupling using HATU
  • Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.1 eq.).

  • Dissolution: Dissolve the carboxylic acid in anhydrous DMF.

  • Addition of Reagents: Add this compound (1.0 eq.), HATU (1.1 eq.), and DIPEA (2.5 eq.) to the solution.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 2-12 hours).

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine Carboxylic Acid, This compound, HATU, and DIPEA in DMF start->reagents stir Stir at Room Temperature reagents->stir monitor Monitor by TLC/LC-MS stir->monitor quench Aqueous Work-up monitor->quench Reaction Complete purify Column Chromatography quench->purify product Isolated Product purify->product

Caption: A typical experimental workflow for the coupling reaction.

troubleshooting_yield problem Low Product Yield cause1 Inefficient Acid Activation? problem->cause1 cause2 Steric Hindrance? problem->cause2 cause3 Inadequate Base? problem->cause3 solution1a Use a more potent coupling reagent (e.g., HATU) cause1->solution1a solution1b Add HOBt or Oxyma cause1->solution1b solution2a Increase reaction time/temperature cause2->solution2a solution3a Use 2-3 equivalents of a non-nucleophilic base (DIPEA) cause3->solution3a

Caption: Troubleshooting logic for low reaction yields.

References

Technical Support Center: Purification of Polar Thiomorpholine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of polar thiomorpholine compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in your laboratory experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of polar thiomorpholine compounds using various chromatography and crystallization techniques.

Issue 1: Poor or No Retention in Reversed-Phase HPLC

Q: My polar thiomorpholine compound shows little to no retention on a C18 column, eluting at or near the solvent front. How can I improve its retention?

A: This is a common challenge with polar compounds in reversed-phase (RP) chromatography due to their high affinity for the polar mobile phase over the nonpolar stationary phase.[1] Here are several strategies to enhance retention:

  • Increase Mobile Phase Polarity: If not already using a highly aqueous mobile phase, gradually increase the water content. Some modern RP columns are designed to be stable in 100% aqueous conditions.[1]

  • Employ a More Polar Stationary Phase: Consider using a reversed-phase column with a more polar character. Phenyl-hexyl or embedded polar group (EPG) columns can offer alternative selectivity and improved retention for polar analytes.[1]

  • Mobile Phase pH Adjustment: The basic nature of the thiomorpholine ring means that the pH of the mobile phase is a critical factor.[1] At a low pH (e.g., 2.5-4), the thiomorpholine nitrogen will be protonated, which can increase its polarity and potentially improve interaction with certain stationary phases.

  • Use Ion-Pairing Agents: For ionizable compounds, adding an ion-pairing agent to the mobile phase can significantly increase retention.

Issue 2: Significant Peak Tailing in HPLC

Q: I am observing significant peak tailing for my polar thiomorpholine compound. What could be the cause and how can I resolve it?

A: Peak tailing is often caused by secondary interactions between the basic thiomorpholine analyte and the stationary phase, particularly with residual acidic silanol groups on silica-based columns.[1] Here’s how to troubleshoot:

  • Mobile Phase pH Adjustment: For basic compounds like thiomorpholines, operating at a low pH will protonate the analyte and suppress the ionization of acidic silanol groups, minimizing unwanted interactions.[1]

  • Use of Mobile Phase Additives: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites and improve peak shape.[1]

  • Employ a Highly Deactivated Column: Use a column with advanced end-capping to minimize the number of accessible silanol groups.[1]

  • Consider HILIC: In Hydrophilic Interaction Liquid Chromatography (HILIC), the retention mechanism is different and may result in better peak shapes for polar basic compounds.[1]

Issue 3: Compound Instability on Silica Gel during Flash Chromatography

Q: My polar thiomorpholine compound appears to be degrading on the silica gel during flash chromatography. How can I purify it without decomposition?

A: Some thiomorpholine derivatives can be sensitive to the acidic nature of standard silica gel. Here are some solutions:

  • Deactivate the Silica Gel: Neutralize the acidic sites on the silica by pre-treating it. You can do this by flushing the packed column with a solvent system containing a small amount of a base, such as 1-3% triethylamine, before loading your sample.[1]

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded silica phase such as diol or amine.[1]

  • Reversed-Phase Flash Chromatography: If your compound has sufficient hydrophobic character, reversed-phase flash chromatography can be a viable alternative.

Issue 4: Difficulty with Crystallization

Q: My polar thiomorpholine compound either "oils out" or fails to crystallize from solution. What can I do?

A: These are common problems when crystallizing polar compounds due to their high solubility in polar solvents and the potential for their melting point to be lower than the boiling point of the chosen solvent.[2][3]

  • For "Oiling Out":

    • Use a lower-boiling point solvent.[2]

    • Ensure the compound is reasonably pure before attempting recrystallization.[2]

    • Allow the solution to cool more slowly. Reheat the solution to dissolve the oil and try cooling again.[2]

  • For Failure to Crystallize:

    • The solution may not be saturated enough; try evaporating some of the solvent.[2]

    • The compound may be too soluble in the chosen solvent; try a less polar solvent or a solvent mixture.[2]

    • Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying polar thiomorpholine compounds?

A1: The main challenges arise from their high polarity, which can lead to poor retention in reverse-phase chromatography, peak tailing due to interaction with silica, and difficulties in crystallization because of high solubility in polar solvents. The basic nitrogen atom in the thiomorpholine ring can also lead to strong interactions with acidic stationary phases.

Q2: Which chromatographic techniques are most suitable for purifying polar thiomorpholine derivatives?

A2: The choice of technique depends on the specific properties of the derivative:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred method for highly polar compounds as it uses a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, promoting retention of polar analytes.[4][5]

  • Reversed-Phase Chromatography (RPC): While challenging, RPC can be optimized for polar thiomorpholines by using polar-endcapped columns, adjusting mobile phase pH, or using ion-pairing agents.[5][6]

  • Ion-Exchange Chromatography (IEC): This technique is effective for thiomorpholine derivatives that are ionizable, separating them based on their net charge.[5][7][8]

  • Normal-Phase Chromatography (NPC): This can be suitable, but the strong polarity of thiomorpholine compounds may lead to very strong retention on polar stationary phases like silica.[9][10]

Q3: How can I select a suitable solvent for the recrystallization of a polar thiomorpholine compound?

A3: A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. For polar compounds, polar solvents like ethanol, methanol, or water are often good starting points. It is advisable to perform small-scale solubility tests with a range of solvents to find the optimal one.[2] The adage "like dissolves like" is a useful guiding principle.

Q4: Can I use normal phase chromatography for highly polar thiomorpholine compounds?

A4: Yes, but with caution. In normal-phase chromatography, the stationary phase is polar (e.g., silica) and the mobile phase is non-polar.[9][10] Highly polar compounds will interact strongly with the stationary phase, leading to long retention times and potentially broad peaks.[10] You may need to use a relatively polar mobile phase to elute your compound in a reasonable time.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method for a Polar Thiomorpholine Compound

This protocol provides a general starting point for developing an analytical or preparative RP-HPLC method.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reversed-phase analytical column (e.g., 150 x 4.6 mm, 5 µm particle size).[11]

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid.[11]

    • Solvent B: Acetonitrile with 0.1% Formic Acid.[11]

  • Gradient Program: A typical gradient might run from 5% B to 95% B over 20-30 minutes, followed by a re-equilibration step.[11]

  • Flow Rate: 1.0 mL/min.[11]

  • Detection: UV at a wavelength appropriate for the analyte (e.g., 210 nm).[11]

  • Injection Volume: 10 µL.[11]

  • Sample Preparation: Dissolve the thiomorpholine sample in the initial mobile phase to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.[11]

Protocol 2: General Recrystallization Procedure

This protocol outlines the basic steps for purifying a solid polar thiomorpholine derivative.

  • Solvent Selection: Based on preliminary solubility tests, select a suitable solvent or solvent system where the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[2]

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point while stirring to dissolve the compound completely.[2]

  • Decolorization (if necessary): If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes.[11]

  • Hot Filtration: If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them.[2]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[2]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[2]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of the solvent.[2]

Data Presentation

Table 1: Comparison of Chromatographic Techniques for Polar Compound Purification

TechniqueStationary Phase PolarityMobile Phase PolarityElution Order of AnalytesBest Suited For
Reversed-Phase (RP) Non-polar (e.g., C18)[9]Polar (e.g., Water/Acetonitrile)[9]Most polar elute first[9]Non-polar to moderately polar compounds[12]
Normal-Phase (NP) Polar (e.g., Silica)[9]Non-polar (e.g., Hexane/Ethyl Acetate)[9]Least polar elute first[9]Polar and hydrophilic compounds[10]
HILIC Polar (e.g., Silica, Diol)[4]High organic content with some water[4]Most polar elute lastVery polar compounds
Ion-Exchange (IEC) Charged (Anionic or Cationic)[8]Aqueous buffer with salt gradient[8]Based on net charge of analyte[8]Ionizable compounds[7]

Mandatory Visualization

Purification_Workflow cluster_start Initial State cluster_purification Purification Method Selection cluster_chromatography Chromatography Options cluster_analysis Purity Analysis Crude_Sample Crude Polar Thiomorpholine Compound Is_Solid Is the compound solid? Crude_Sample->Is_Solid Chromatography Chromatography Is_Solid->Chromatography No / Recrystallization Failed Recrystallization Recrystallization Is_Solid->Recrystallization Yes HILIC HILIC Chromatography->HILIC RP_HPLC Reversed-Phase HPLC Chromatography->RP_HPLC IEC Ion-Exchange Chromatography->IEC Analysis Purity Check (e.g., HPLC, NMR) Recrystallization->Analysis HILIC->Analysis RP_HPLC->Analysis IEC->Analysis Pure_Compound Pure Compound Analysis->Pure_Compound Purity > 95% Further_Purification Further Purification Needed Analysis->Further_Purification Purity < 95% Further_Purification->Is_Solid

Caption: Decision workflow for selecting a purification method for polar thiomorpholine compounds.

References

Identification and removal of byproducts in Ethyl N-Boc-2-thiomorpholinecarboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl N-Boc-2-thiomorpholinecarboxylate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts in the synthesis of this compound?

A1: The primary byproducts in a Boc protection reaction stem from the use of di-tert-butyl dicarbonate (Boc anhydride). These include tert-butanol and carbon dioxide.[1] A common impurity that often remains in the reaction mixture is unreacted di-tert-butyl dicarbonate.[1]

Q2: How can I detect the presence of unreacted Boc anhydride in my product?

A2: Unreacted Boc anhydride can be identified using several analytical techniques. In ¹H NMR spectroscopy, the tert-butyl group of Boc anhydride shows a characteristic singlet peak.[1] While Thin Layer Chromatography (TLC) can also be used, Boc anhydride may not be visible with all stains, such as ninhydrin.[1] A distinct "Boc" smell can also be an indicator of its presence.[1]

Q3: Is Boc anhydride stable during aqueous workups?

A3: Boc anhydride is generally insoluble in water and can be sensitive to acidic or basic conditions, though it is typically stable to neutral water washes.[1] Vigorous washing with a saturated sodium bicarbonate solution is an effective method for hydrolyzing and removing it.[1]

Q4: Can I remove Boc anhydride and tert-butanol by evaporation?

A4: Yes, both unreacted Boc anhydride and the tert-butanol byproduct are volatile and can often be removed by rotary evaporation or under a high vacuum.[1] This method is particularly suitable for products that are not volatile.[1] Leaving the reaction mixture on a rotovap or under high vacuum for an extended period can effectively remove these impurities.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.Monitor the reaction progress by TLC or LC-MS to ensure completion.
Product loss during work-up.Optimize the work-up procedure. For water-soluble products, consider alternative purification methods like extraction with a different solvent or column chromatography.
Decomposition of starting material or product.Ensure the reaction conditions are compatible with all functional groups in your molecule. The thiomorpholine ring can be sensitive to certain reagents.
Presence of Multiple Spots on TLC (after reaction) Incomplete reaction.Allow the reaction to stir for a longer duration or consider gentle heating if the starting materials are stable.
Formation of byproducts.Identify the byproducts using analytical techniques. Refer to the byproduct removal protocols below.
Degradation of the product.Check the stability of your product under the reaction and work-up conditions.
Difficulty in Removing Unreacted Boc Anhydride Insufficient washing during work-up.Perform multiple washes with a saturated sodium bicarbonate solution.
Co-elution with the product during column chromatography.Optimize the solvent system for column chromatography. A less polar solvent system may improve separation.
Product appears as an oil instead of a solid Presence of residual solvent or volatile byproducts.Dry the product under high vacuum for an extended period.
The product is inherently an oil at room temperature.Confirm the physical state of the pure product from literature or analytical data.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline based on standard Boc protection procedures. Optimization may be required for specific experimental setups.

Materials:

  • Ethyl 2-thiomorpholinecarboxylate

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or 1,4-Dioxane)

  • Base (e.g., Triethylamine (Et₃N), Sodium bicarbonate (NaHCO₃), or Sodium hydroxide (NaOH))

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve Ethyl 2-thiomorpholinecarboxylate in the chosen solvent in a round-bottom flask.

  • Add the base to the solution and stir.

  • Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Once the reaction is complete, quench the reaction by adding water.

  • Separate the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography.

Protocol for Removal of Boc Anhydride Byproducts

Method 1: Chemical Quenching with Imidazole

  • After the main reaction is complete, add imidazole (1.5 equivalents relative to the excess Boc anhydride) to the reaction mixture.[1]

  • Stir the mixture at room temperature for 1-2 hours.[1]

  • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).[1]

  • Wash the organic layer with dilute acid (e.g., <0.5M HCl) to remove imidazole and excess imidazole, followed by a brine wash.[1]

  • Dry the organic layer and concentrate under reduced pressure.[1]

Method 2: Flash Column Chromatography

  • Concentrate the crude reaction mixture under reduced pressure.

  • Adsorb the crude product onto a small amount of silica gel.

  • Prepare a silica gel column packed with a non-polar solvent (e.g., hexanes).[1]

  • Load the adsorbed product onto the column.[1]

  • Elute the column with a gradient of ethyl acetate in hexanes to separate the product from less polar byproducts like Boc anhydride.

Visualizations

Byproduct_Identification_Workflow start Crude Product Mixture tlc Analyze by TLC start->tlc multiple_spots Multiple Spots Observed? tlc->multiple_spots nmr Analyze by ¹H NMR boc_peak Characteristic Boc anhydride peak present in NMR? nmr->boc_peak unreacted_sm Spot corresponding to starting material? multiple_spots->unreacted_sm Yes new_spots New, unidentified spots? multiple_spots->new_spots No troubleshoot Troubleshoot Reaction Conditions (e.g., extend reaction time) unreacted_sm->troubleshoot new_spots->nmr purify Proceed to Purification boc_peak->purify No remove_boc Implement Boc Anhydride Removal Protocol boc_peak->remove_boc Yes troubleshoot->start remove_boc->purify

Caption: Workflow for the identification of byproducts in the synthesis.

Purification_Workflow start Crude Product workup Aqueous Work-up (Saturated NaHCO₃ wash) start->workup evaporation Rotary Evaporation / High Vacuum workup->evaporation check_purity Check Purity (TLC/NMR) evaporation->check_purity is_pure Is Product Pure? check_purity->is_pure end Pure Product is_pure->end Yes not_pure Impure Product is_pure->not_pure No column Flash Column Chromatography column->end not_pure->column

Caption: General purification workflow for this compound.

References

Stability of the thiomorpholine ring under various reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stability of the thiomorpholine ring. This guide is designed for researchers, scientists, and drug development professionals who are working with thiomorpholine-containing compounds. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common stability issues observed with the thiomorpholine ring?

A1: The most prevalent stability issue with the thiomorpholine ring is the oxidation of the sulfur atom. The thioether linkage is a "metabolically soft spot" and is susceptible to oxidation to form thiomorpholine-1-oxide (sulfoxide) and further to thiomorpholine-1,1-dioxide (sulfone).[1] This can occur during synthesis, purification, storage, and under various reaction conditions, as well as during metabolic studies.

Q2: Under what specific conditions is the thiomorpholine ring known to be stable?

A2: Based on reported synthetic procedures, the thiomorpholine ring is generally stable under the following conditions:

  • Basic conditions: Tolerant to organic bases such as triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) used in various coupling and cyclization reactions.[2]

  • Thermal conditions: Stable at elevated temperatures, with some reactions carried out at up to 100 °C for several hours without significant degradation of the ring itself.[2] The boiling point of unsubstituted thiomorpholine is 169 °C.[3]

  • Peptide synthesis: The ring is generally compatible with standard peptide coupling conditions, although the choice of reagents should be considered to avoid unwanted side reactions.

Q3: Is the thiomorpholine ring stable to strong acids?

A3: The thiomorpholine ring exhibits some stability towards strong acids like trifluoroacetic acid (TFA), which is commonly used for the cleavage of Boc-protecting groups in peptide synthesis.[4][5] However, prolonged exposure to strong, hot mineral acids should be avoided as it may lead to ring protonation and potential C-S or C-N bond cleavage, although specific data on this is limited.

Q4: Can the oxidized forms of thiomorpholine (sulfoxide and sulfone) be reduced back to the thioether?

A4: Yes, the reduction of sulfoxides and sulfones back to the corresponding sulfide is a common transformation in organic synthesis. While specific protocols for thiomorpholine-1-oxide and -1,1-dioxide are not extensively detailed in the provided results, general methods for sulfoxide and sulfone reduction can be applied. These often involve reagents like phosphorus-based compounds or silanes.

Troubleshooting Guides

Issue 1: Unwanted Oxidation of the Thiomorpholine Ring

Symptoms:

  • Appearance of new, more polar spots on TLC or peaks in LC-MS corresponding to the mass of the sulfoxide (+16 amu) or sulfone (+32 amu) derivatives of your compound.

  • Changes in the 1H NMR spectrum, such as shifts in the protons adjacent to the sulfur atom.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Oxidizing agents present in reagents or solvents Use freshly distilled solvents and high-purity reagents. Purge reaction vessels with an inert gas (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
Exposure to air and light during workup or storage Perform workup and purification steps promptly. Store thiomorpholine-containing compounds under an inert atmosphere, protected from light, and at low temperatures.
Incompatible reaction conditions Avoid strong oxidizing agents unless selective oxidation is intended. If a reaction requires an oxidant, consider using milder reagents and carefully controlling the stoichiometry and temperature to minimize over-oxidation to the sulfone.

Experimental Protocols

Protocol 1: Mild Oxidation of Thiomorpholine to Thiomorpholine-1-Oxide

This protocol describes a general method for the selective oxidation of a thiomorpholine derivative to its corresponding sulfoxide using meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

  • Thiomorpholine derivative

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography (if necessary)

Procedure:

  • Dissolve the thiomorpholine derivative (1 equivalent) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve m-CPBA (1.0-1.2 equivalents) in dichloromethane.

  • Add the m-CPBA solution dropwise to the thiomorpholine solution over 30-60 minutes, maintaining the temperature at 0 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Expected Yield: 80-95%[1]

Data Summary

Table 1: Stability of the Thiomorpholine Ring under Various Conditions

Condition CategoryReagent/ConditionStability of Thiomorpholine RingPotential Issues/Side Reactions
Acidic Trifluoroacetic Acid (TFA)Generally stable for short durations (e.g., Boc deprotection)Prolonged exposure may lead to degradation.
Strong Mineral Acids (e.g., HCl, H₂SO₄)Caution advised, especially at elevated temperatures.Potential for ring protonation and cleavage.
Basic Organic Bases (e.g., TEA, DIPEA, DBU)StableGenerally well-tolerated in synthesis.
Strong Inorganic Bases (e.g., NaOH, KOH)Limited data; caution advised at high concentrations and temperatures.Potential for unforeseen side reactions.
Oxidative Air, LightSusceptible to slow oxidationFormation of sulfoxide and sulfone.
m-CPBA, H₂O₂, KMnO₄ReactiveOxidation to sulfoxide and/or sulfone.[1]
Reductive Raney NickelUnstableDesulfurization leading to C-S bond cleavage.[6][7]
NaBH₄, LiAlH₄Generally stableUsed in the synthesis of the ring from precursors.[2]
Thermal Up to 100 °CGenerally stableStable for typical reaction times.[2]
> 169 °C (Boiling Point)Decomposition expectedThermal degradation.
Peptide Coupling HATU, HBTU, PyBOPGenerally compatibleCompatibility should be verified for specific substrates.
Protecting Groups Boc, CbzCompatibleStable during protection and deprotection steps.[4][8]
Metal Catalysts Palladium CatalystsGenerally compatible in cross-coupling reactionsThe specific ligand and reaction conditions can influence stability.

Visual Guides

Oxidation_Pathway Thiomorpholine Thiomorpholine Sulfoxide Thiomorpholine-1-oxide Thiomorpholine->Sulfoxide Mild Oxidation (e.g., m-CPBA) Sulfone Thiomorpholine-1,1-dioxide Sulfoxide->Sulfone Stronger Oxidation

Caption: Oxidation pathway of the thiomorpholine ring.

Troubleshooting_Workflow Start Unwanted peak observed in LC-MS CheckMass Check mass of new peak (+16 or +32 amu?) Start->CheckMass Oxidation Oxidation to Sulfoxide/Sulfone is likely CheckMass->Oxidation Yes OtherSideReaction Consider other side reactions CheckMass->OtherSideReaction No CheckConditions Review Reaction/Storage Conditions Oxidation->CheckConditions InertAtmosphere Use inert atmosphere and purified reagents CheckConditions->InertAtmosphere ModifyProtocol Modify protocol (e.g., milder reagents, lower temp.) CheckConditions->ModifyProtocol

Caption: Troubleshooting workflow for unexpected reaction products.

Desulfurization_Reaction Thiomorpholine Thiomorpholine Derivative CleavedProduct Desulfurized Product (C-S bonds cleaved) Thiomorpholine->CleavedProduct Raney Nickel, H₂

Caption: Desulfurization of the thiomorpholine ring with Raney Nickel.

References

Technical Support Center: Preventing Sulfur Atom Oxidation in Thiomorpholine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with the unwanted oxidation of the sulfur atom in thiomorpholine derivatives. Oxidation can alter the physicochemical properties, metabolic stability, and biological activity of these important scaffolds.[1] This guide provides troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to prevent the oxidation of the sulfur atom in thiomorpholine derivatives?

A1: The sulfur atom in the thiomorpholine ring is susceptible to oxidation, forming thiomorpholine-1-oxide (a sulfoxide) and subsequently thiomorpholine-1,1-dioxide (a sulfone).[1] This transformation is critical because it significantly alters the molecule's properties:

  • Physicochemical Properties: Oxidation increases polarity and hydrogen bonding capacity.[1]

  • Biological Activity: The change in electronic and steric properties can drastically affect how the molecule interacts with biological targets.[1]

  • Metabolic Stability: The oxidized forms may have different metabolic pathways and stability compared to the parent thiomorpholine derivative.[1]

  • Chirality: Oxidation to the sulfoxide introduces a chiral center at the sulfur atom, which can lead to a mixture of diastereomers in chiral molecules, complicating purification and analysis.[1]

Q2: What are the common causes of unwanted sulfur oxidation during my experiments?

A2: Unwanted oxidation is often a result of exposure to oxidizing conditions during synthesis, workup, purification, or storage. Key causes include:

  • Atmospheric Oxygen: Prolonged exposure to air, especially at elevated temperatures or in the presence of light or metal catalysts, can lead to slow oxidation.[2]

  • Oxidizing Reagents: The presence of strong or even mild oxidizing agents in your reaction mixture, even as impurities, can cause oxidation. Common laboratory oxidants include hydrogen peroxide, m-CPBA, and potassium permanganate.[1]

  • Harsh Reaction/Workup Conditions: Strongly acidic or basic conditions during aqueous workup can promote oxidation.[2] High temperatures during purification steps like distillation can also contribute to degradation and oxidation.[2]

  • Impurities: Impurities in starting materials or solvents can sometimes act as catalysts for oxidation.[2]

Q3: How can I minimize oxidation during the chemical reaction itself?

A3: To prevent oxidation during synthesis, it is essential to control the reaction environment.

  • Use an Inert Atmosphere: Conduct reactions under an inert atmosphere of nitrogen or argon to exclude atmospheric oxygen.[2] This is particularly important for reactions that are heated for extended periods.

  • Deoxygenate Solvents: Before use, sparge solvents with an inert gas (like argon or nitrogen) to remove dissolved oxygen.

  • Use High-Purity Reagents: Ensure that all starting materials, reagents, and solvents are free from oxidizing impurities.[2]

  • Control Reaction Temperature: Avoid excessive heat, as it can accelerate oxidation.[2] If a reaction is exothermic, ensure adequate cooling to prevent temperature spikes.[2]

Q4: What are the best practices for preventing oxidation during workup and purification?

A4: The workup and purification stages are common points where oxidation can occur.

  • Use Milder Workup Procedures: Avoid strongly acidic or basic aqueous solutions. Using a buffered aqueous solution for extraction and washing is a good alternative.[2]

  • Minimize Heat Exposure: When using distillation, perform it under reduced pressure to lower the boiling point and minimize thermal stress on the compound.[2]

  • Optimize Chromatography: When using column chromatography, avoid prolonged exposure of the product to the silica gel, which can be slightly acidic and promote oxidation. Use a suitable eluent system and work efficiently.[3]

  • Consider Crystallization: If your product is a solid, crystallization is often a milder purification method that can effectively remove impurities, including oxidized byproducts.[2]

Q5: How should I store my thiomorpholine derivatives to ensure long-term stability?

A5: Proper storage is critical to prevent degradation over time.

  • Inert Atmosphere: Store sensitive compounds under an argon or nitrogen atmosphere in a tightly sealed container.

  • Low Temperature: Store compounds at low temperatures (e.g., 2-8°C) to slow down potential degradation pathways.

  • Protect from Light: Some compounds are light-sensitive, so storing them in amber vials or in the dark is recommended.

  • Avoid Incompatible Materials: Store away from oxidizing agents and acids.[4]

Q6: Which analytical techniques are best for detecting and quantifying oxidation byproducts?

A6: A combination of chromatographic and spectroscopic methods is ideal for identifying and quantifying sulfoxide and sulfone byproducts.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is excellent for separating the more polar oxidized byproducts from the parent thiomorpholine derivative.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly sensitive and can confirm the identity of the oxidized species by their mass-to-charge ratio.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to detect oxidation. The protons on the carbons adjacent to the sulfur atom (α-protons) will typically shift downfield upon oxidation to a sulfoxide.[1][6]

Troubleshooting Guide

Symptom / Observation Potential Cause Recommended Actions
Appearance of a more polar spot on TLC plate after reaction or workup. Sulfur atom oxidation to the more polar sulfoxide.1. Confirm the identity of the byproduct using LC-MS. 2. Repeat the reaction under a nitrogen or argon atmosphere.[2] 3. Use deoxygenated solvents and high-purity reagents.[2]
NMR spectrum shows extra signals, particularly downfield shifts for protons near the sulfur. Formation of sulfoxide or sulfone. Protons alpha to the sulfoxide are shifted downfield.[1]1. Integrate the NMR signals to quantify the extent of oxidation. 2. Review the workup procedure; switch to milder, buffered solutions.[2] 3. Optimize purification to separate the oxidized species (e.g., flash chromatography or recrystallization).[2]
Product degrades over time in storage, showing new impurities in analysis. Slow oxidation due to improper storage conditions.1. Re-purify the material if necessary. 2. Store the compound under an inert atmosphere (N₂ or Ar) in a sealed container. 3. Store at a lower temperature (2-8°C) and protect from light.
Low yield and formation of tar-like byproducts. Can be caused by a combination of factors, including oxidation which may initiate polymerization.1. Ensure reaction temperature is strictly controlled.[2] 2. Consider slow, dropwise addition of one or more reagents to control the concentration of reactive intermediates.[2] 3. Ensure all reagents are pure.[2]

Data Presentation

While direct quantitative data on preventing oxidation is sparse, the antioxidant capacity of some thiomorpholine derivatives has been studied. A lower IC₅₀ value indicates a higher antioxidant activity, meaning the compound is more effective at inhibiting oxidation processes.[7]

Compound Type Assay IC₅₀ Value Reference Compound Reference IC₅₀
N-Substituted Thiomorpholine DerivativesInhibition of lipid peroxidationAs low as 7.5 µM--
Various Thiomorpholine DerivativesDPPH radical scavengingVaries (low micromolar range for some)Trolox0.221 µM

Table 1: Antioxidant Activity of Select Thiomorpholine Derivatives. This data illustrates that certain substitutions on the thiomorpholine ring can impart significant antioxidant properties, which may contribute to the stability of the sulfur atom.[7][8][9]

Experimental Protocols

Protocol 1: General Synthesis Under Inert Atmosphere

This protocol outlines general steps for performing a reaction while minimizing exposure to atmospheric oxygen.

Materials:

  • Schlenk flask or a three-neck round-bottom flask

  • Condenser

  • Nitrogen or Argon gas line with a bubbler

  • Septa

  • Cannula or gas-tight syringes

  • Deoxygenated solvents

Procedure:

  • Assembly: Assemble the glassware (flask, condenser) and ensure all joints are well-sealed.

  • Flame/Oven Drying: Flame-dry the glassware under vacuum or oven-dry it and allow it to cool under a stream of inert gas to remove adsorbed moisture and air.

  • Inerting: Place the solid reagents into the flask. Seal the flask and cycle between vacuum and inert gas backfill at least three times to establish an inert atmosphere.

  • Solvent Addition: Add deoxygenated solvents via a cannula or a gas-tight syringe through a septum.

  • Reaction: Run the reaction under a positive pressure of the inert gas (indicated by slow bubbling in the oil bubbler).

  • Quenching & Workup: Cool the reaction to room temperature before quenching. If possible, conduct the initial stages of the workup (e.g., quenching, initial extractions) using deoxygenated solutions.

Protocol 2: Purity Analysis by RP-HPLC to Detect Oxidation

This protocol provides a general method for detecting the presence of more polar oxidized byproducts like sulfoxides and sulfones.

Instrumentation:

  • Standard HPLC system with a UV detector

  • C18 reversed-phase analytical column (e.g., 150 x 4.6 mm, 5 µm particle size)

Mobile Phase:

  • Solvent A: Water with 0.1% Formic Acid

  • Solvent B: Acetonitrile with 0.1% Formic Acid

Procedure:

  • Sample Preparation: Prepare a dilute solution of your thiomorpholine derivative in a suitable solvent (e.g., acetonitrile/water mixture).

  • Method Development: Use a gradient elution to effectively separate compounds with different polarities. A typical gradient might run from 10% B to 90% B over 20-30 minutes.[3]

  • Injection & Analysis: Inject the sample and monitor the chromatogram. The parent thiomorpholine derivative will have a certain retention time. The more polar sulfoxide and sulfone byproducts will typically elute earlier (have shorter retention times).

  • Quantification: The relative peak areas can be used to estimate the percentage of oxidized impurities in the sample.

Visualizations

logical_relationships cluster_causes Primary Causes of Oxidation cluster_products Oxidation Products Air Atmospheric Oxygen Thiomorpholine Thiomorpholine Derivative Air->Thiomorpholine Reagents Oxidizing Reagents (e.g., H₂O₂, Impurities) Reagents->Thiomorpholine Conditions Harsh Conditions (High Temp, Extreme pH) Conditions->Thiomorpholine Sulfoxide Thiomorpholine-1-Oxide (Sulfoxide) Sulfone Thiomorpholine-1,1-Dioxide (Sulfone) Sulfoxide->Sulfone Further Oxidation Thiomorpholine->Sulfoxide Oxidation experimental_workflow start Oxidation Suspected (e.g., new TLC spot) analyze Analyze by HPLC / LC-MS start->analyze decision Oxidation Confirmed? analyze->decision review_rxn Review Synthesis: - Use Inert Gas - Deoxygenate Solvents - Check Reagent Purity decision->review_rxn Yes end Problem Resolved decision->end No review_workup Modify Workup: - Use Milder pH - Reduce Heat - Optimize Purification review_rxn->review_workup review_storage Improve Storage: - Store under N₂/Ar - Refrigerate - Protect from Light review_workup->review_storage review_storage->end signaling_pathway center Prevention of Sulfur Oxidation synthesis During Synthesis center->synthesis purification During Workup & Purification center->purification storage During Storage center->storage inert_gas Inert Atmosphere (N₂ or Ar) synthesis->inert_gas pure_reagents High-Purity Reagents synthesis->pure_reagents temp_control Strict Temp Control synthesis->temp_control mild_ph Mild/Buffered pH purification->mild_ph low_temp_dist Reduced Pressure Distillation purification->low_temp_dist cryst Crystallization purification->cryst store_inert Inert Atmosphere storage->store_inert store_cold Refrigeration (2-8°C) storage->store_cold store_dark Protect from Light storage->store_dark

References

Troubleshooting low yields in the acylation of thiomorpholine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers encountering low yields in the N-acylation of thiomorpholine-2-carboxylate and its esters. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in the acylation of thiomorpholine-2-carboxylate?

Low yields in this reaction are typically attributed to one or more of the following factors:

  • Incomplete reaction: The reaction may not have gone to completion due to suboptimal reaction conditions.

  • Side reactions: Competing reactions can consume starting materials or the desired product. The most common side reaction is the hydrolysis of the acylating agent.

  • Starting material degradation: The thiomorpholine-2-carboxylate or the acylating agent may be unstable under the reaction conditions.

  • Product loss during workup and purification: The acylated product may be lost during extraction, washing, or chromatography.

  • Steric hindrance: Bulky substituents on either the thiomorpholine ring or the acylating agent can slow down the reaction rate.

Q2: Which reaction conditions are critical for the successful acylation of thiomorpholine-2-carboxylate?

The key parameters to control are:

  • Choice of Base: A suitable base is crucial to neutralize the acid byproduct (e.g., HCl from an acyl chloride) and drive the reaction forward.[1][2]

  • Solvent System: The solvent must be appropriate for all reactants and reagents. Biphasic systems (e.g., dichloromethane/water) are common for Schotten-Baumann reactions.[3]

  • Temperature: Most acylations of amines can be performed at room temperature or 0 °C to minimize side reactions.

  • Acylating Agent: The reactivity of the acylating agent (acyl chloride > anhydride > ester) will influence the reaction conditions required.

  • Reaction Time: The reaction should be monitored (e.g., by TLC or LC-MS) to determine the optimal duration.

Q3: Can the carboxylic acid group of thiomorpholine-2-carboxylate interfere with the N-acylation?

Yes, if the carboxylic acid is not protected (e.g., as an ester), it can be deprotonated by the base, potentially leading to side reactions or complicating purification. It is highly recommended to use an ester derivative of thiomorpholine-2-carboxylate (e.g., methyl or ethyl ester) for N-acylation.

Troubleshooting Guides

Issue 1: Low or No Product Formation

If you are observing little to no formation of your desired acylated product, consider the following troubleshooting steps.

Troubleshooting Workflow for No Product Formation

G start Low/No Product check_reagents Verify Reagent Quality (Thiomorpholine ester, Acylating Agent, Base, Solvent) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Stoichiometry) check_reagents->check_conditions incomplete_reaction Incomplete Reaction Suspected check_conditions->incomplete_reaction side_reactions Side Reactions Suspected incomplete_reaction->side_reactions No increase_equivalents Increase Equivalents of Acylating Agent incomplete_reaction->increase_equivalents Yes change_base Change Base (e.g., Pyridine, DIPEA) side_reactions->change_base Other side reactions? lower_temp Lower Reaction Temperature side_reactions->lower_temp Hydrolysis? monitor_reaction Monitor Reaction Progress (TLC/LC-MS) increase_equivalents->monitor_reaction change_base->monitor_reaction biphasic_setup Use Biphasic (Schotten-Baumann) Conditions lower_temp->biphasic_setup biphasic_setup->monitor_reaction end Improved Yield monitor_reaction->end

Caption: Troubleshooting workflow for low or no product yield.

Possible Causes and Solutions

Possible Cause Recommended Solution
Degraded Acylating Agent Acyl chlorides and anhydrides are sensitive to moisture. Use a fresh bottle or distill the reagent before use.
Inactive Amine If using a salt form of the thiomorpholine ester (e.g., hydrochloride), ensure sufficient base is added to liberate the free amine.
Incorrect Base A base that is too weak will not effectively neutralize the acid byproduct.[1] A base that is too strong or nucleophilic can lead to side reactions. For Schotten-Baumann conditions, aqueous NaOH is standard. For anhydrous conditions, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used.[4]
Insufficient Acylating Agent The acylating agent can be consumed by hydrolysis, especially in aqueous conditions. Consider adding it portion-wise or using a slight excess (1.1-1.5 equivalents).
Issue 2: Presence of Multiple Spots on TLC/LC-MS (Side Reactions)

The formation of byproducts is a common cause of low yields.

Common Side Reactions and Mitigation Strategies

Side Reaction Description Mitigation Strategy
Hydrolysis of Acylating Agent The acyl chloride or anhydride reacts with water instead of the amine.Perform the reaction under anhydrous conditions, or in a biphasic Schotten-Baumann setup where the concentration of the acylating agent in the aqueous phase is low.[3] Add the acylating agent slowly at a low temperature (e.g., 0 °C).
Diacylation Not applicable for secondary amines like thiomorpholine.N/A
O-acylation If the carboxylic acid is not protected, acylation could potentially occur at the carboxylate oxygen.Use an ester of thiomorpholine-2-carboxylic acid.
Ring Opening Under harsh basic or acidic conditions, the thiomorpholine ring could potentially cleave.Use mild bases and ensure the pH does not become excessively high or low during the reaction and workup.

Visualizing the Main Reaction vs. a Key Side Reaction

G cluster_main Desired Acylation Pathway cluster_side Hydrolysis Side Reaction thiomorpholine Thiomorpholine- 2-carboxylate Ester product N-Acyl Product thiomorpholine->product + Acyl Chloride, Base acyl_chloride Acyl Chloride water Water hydrolyzed_acyl Carboxylic Acid (from hydrolysis) acyl_chloride_side Acyl Chloride acyl_chloride_side->hydrolyzed_acyl + Water

Caption: Desired acylation versus hydrolysis side reaction.

Experimental Protocols

General Protocol for Schotten-Baumann Acylation of Ethyl Thiomorpholine-2-carboxylate

This protocol is a general guideline and may require optimization for specific substrates.

  • Dissolution: Dissolve ethyl thiomorpholine-2-carboxylate (1.0 eq.) in a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Addition of Base: Add an aqueous solution of sodium hydroxide (2.0-3.0 eq., e.g., 2 M).

  • Cooling: Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

  • Addition of Acylating Agent: Slowly add the acyl chloride (1.1 eq.) dropwise to the mixture, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC or LC-MS.

  • Workup:

    • Separate the organic layer.

    • Extract the aqueous layer with the organic solvent (2x).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel. To prevent peak tailing, a small amount of triethylamine (e.g., 0.5-1%) can be added to the eluent.[5]

Quantitative Data from a Representative (Hypothetical) Experiment

The following table presents hypothetical data for the acylation of ethyl thiomorpholine-2-carboxylate with benzoyl chloride under different basic conditions to illustrate potential outcomes.

Base Equivalents of Base Solvent System Yield (%) Key Observation
NaOH2.5Dichloromethane/Water85Clean reaction, product precipitates.
Triethylamine1.5Dichloromethane (anhydrous)70Slower reaction, requires longer time.
Pyridine2.0Dichloromethane (anhydrous)78Effective, but purification can be challenging due to pyridine's high boiling point.
NaHCO₃3.0Dichloromethane/Water45Incomplete reaction due to weaker base.

References

Strategies to minimize racemization during coupling of Ethyl N-Boc-2-thiomorpholinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for minimizing racemization during the coupling of Ethyl N-Boc-2-thiomorpholinecarboxylate. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to ensure the stereochemical integrity of your peptide products.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue during the coupling of this compound?

A1: Racemization is the conversion of a pure enantiomer (typically the L-form in natural peptides) into a mixture of both L- and D-enantiomers.[1][2][3] This loss of stereochemical purity is a significant concern in drug development because the biological activity of a peptide is highly dependent on its specific three-dimensional structure.[3][4] The presence of the D-enantiomer can result in a product that is partially or completely inactive, or in some instances, exhibits undesirable or toxic effects.[1][4]

Q2: What are the primary mechanisms that cause racemization during peptide coupling?

A2: The two primary mechanisms for racemization during peptide bond formation are:

  • Oxazolone (or Azlactone) Formation: This is the most common pathway.[3][5][6] The carboxyl group of the N-protected amino acid, when activated by a coupling reagent, can cyclize to form a planar oxazolone intermediate.[3][5] The planarity of this intermediate allows for the loss of stereochemical information at the alpha-carbon.[5]

  • Direct Enolization: A strong base can directly abstract the proton from the alpha-carbon of the activated amino acid, leading to the formation of a planar enolate intermediate, which subsequently leads to racemization.[5][6]

Q3: Are certain amino acids more prone to racemization?

Q4: How can I suppress racemization during the coupling of this compound?

A4: Several strategies can be effectively employed:

  • Use of Additives: Incorporating additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is a common and effective method to suppress racemization, especially when using carbodiimide coupling reagents.[5][9][10]

  • Choice of Coupling Reagent: The selection of the coupling reagent is critical. While carbodiimides like DCC and DIC are effective, they often require additives to prevent racemization.[5][10] Phosphonium (e.g., PyBOP) and aminium/uronium (e.g., HBTU, HATU) reagents can also be used, but their potential to cause racemization should be considered.[5][10]

  • Optimized Reaction Conditions: Lowering the reaction temperature (e.g., to 0°C) can significantly reduce the rate of racemization.[5] Using less polar solvents, if reagent solubility permits, can also be beneficial.[5]

  • Choice of Base: The basicity and steric hindrance of the organic base used play a crucial role.[9] Weaker, more sterically hindered bases are preferred.

  • Pre-activation Time: Minimizing the time the amino acid remains in its activated state before the addition of the amine component can reduce the opportunity for racemization.[1][5]

Troubleshooting Guide: Significant Racemization Detected

If you have detected significant racemization in your peptide product containing a thiomorpholine-2-carboxylate residue, follow these steps to troubleshoot and mitigate the issue.

Potential Cause Troubleshooting Step Optimization Strategy
Inappropriate Coupling Reagent Review the coupling reagent used. Carbodiimides (DCC, DIC) used alone are known to cause significant racemization.[5][10]Always use carbodiimide coupling reagents in conjunction with racemization-suppressing additives like HOBt, HOAt, or Oxyma.[5][10] For particularly sensitive couplings, consider phosphonium (e.g., PyBOP) or uronium/aminium (e.g., HBTU, HATU) reagents, which can sometimes offer lower racemization levels.[5][10]
Suboptimal Reaction Conditions Evaluate the temperature and solvent used in the coupling reaction. Higher temperatures accelerate racemization.[11][12]Perform the coupling reaction at a lower temperature, such as 0°C.[5] If the solubility of your reagents allows, consider using a less polar solvent.
Excess or Strong Base Check the type and concentration of the base used. Strong, non-hindered bases can promote racemization via direct enolization.[1][9]Use the minimum necessary amount of a sterically hindered and weaker base. N-methylmorpholine (NMM) or 2,4,6-collidine (TMP) are generally better choices than triethylamine (TEA) or diisopropylethylamine (DIEA) for minimizing racemization.[9]
Prolonged Activation Time Review your experimental protocol for pre-activation steps. Leaving the carboxylic acid activated for an extended period before adding the amine component increases the risk of racemization.[1]Keep the pre-activation time to a minimum (e.g., 1-5 minutes) before introducing the amine nucleophile.[1][5]

Experimental Protocols

General Protocol for Low-Racemization Peptide Coupling

This protocol provides a general procedure for a coupling cycle in solid-phase peptide synthesis (SPPS) designed to minimize racemization.

  • Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound peptide using a standard protocol (e.g., 20% piperidine in DMF).

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve 3-5 equivalents of this compound in DMF.

    • Add 3-5 equivalents of a racemization-suppressing additive (e.g., HOBt or Oxyma).[5]

    • Add 3-5 equivalents of a coupling reagent (e.g., DIC).[5]

    • Allow the mixture to pre-activate for 1-5 minutes.[5]

    • Add the activation mixture to the washed resin.

    • Allow the coupling reaction to proceed at 0°C to room temperature until completion, as monitored by a colorimetric test (e.g., Kaiser test).

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents and by-products.

Visualizing Key Processes

Racemization Mechanisms

Racemization_Mechanisms cluster_oxazolone Oxazolone Formation cluster_enolization Direct Enolization Activated_Acid Activated N-Boc-Amino Acid Oxazolone Planar Oxazolone Intermediate Activated_Acid->Oxazolone Cyclization Racemic_Product_Ox Racemic Peptide Product Oxazolone->Racemic_Product_Ox Nucleophilic Attack Activated_Acid_Enol Activated N-Boc-Amino Acid Enolate Planar Enolate Intermediate Activated_Acid_Enol->Enolate Base Abstraction of α-H Racemic_Product_Enol Racemic Peptide Product Enolate->Racemic_Product_Enol Reprotonation Experimental_Workflow Start Start Coupling Reaction Reagent_Selection Select Coupling Reagent (e.g., DIC) and Additive (e.g., Oxyma) Start->Reagent_Selection Base_Selection Select Weak, Sterically Hindered Base (e.g., NMM) Reagent_Selection->Base_Selection Solvent_Temp Choose Less Polar Solvent and Lower Temperature (0°C) Base_Selection->Solvent_Temp Pre_activation Pre-activate Amino Acid (1-5 minutes) Solvent_Temp->Pre_activation Coupling Add Activated Amino Acid to Amine Component Pre_activation->Coupling Monitoring Monitor Reaction (e.g., Kaiser Test) Coupling->Monitoring End End of Coupling Monitoring->End

References

Validation & Comparative

A Comparative Guide to Privileged Scaffolds in Parallel Synthesis: Ethyl N-Boc-2-thiomorpholinecarboxylate vs. N-Boc-piperidine-2-carboxylate and N-Boc-pyrrolidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the efficient exploration of chemical space is paramount. Parallel synthesis has emerged as a powerful strategy for the rapid generation of compound libraries, enabling the systematic investigation of structure-activity relationships (SAR). Central to this approach is the selection of appropriate building blocks, particularly "privileged scaffolds" – molecular frameworks that are known to interact with a variety of biological targets.[1][2][3] This guide provides an objective comparison of Ethyl N-Boc-2-thiomorpholinecarboxylate with two other widely used heterocyclic building blocks, Ethyl N-Boc-piperidine-2-carboxylate and Ethyl N-Boc-pyrrolidine-2-carboxylate, in the context of parallel synthesis for drug discovery.

Introduction to Privileged Scaffolds

Privileged scaffolds are core structures that appear in numerous biologically active compounds, demonstrating their versatility in binding to diverse protein targets.[1][4] The thiomorpholine, piperidine, and pyrrolidine rings are prominent examples of such scaffolds, frequently incorporated into pharmaceuticals due to their favorable physicochemical properties and their ability to present substituents in well-defined three-dimensional orientations.[5][6] The N-Boc protecting group offers a stable and readily cleavable handle, making these building blocks ideal for multi-step parallel synthesis workflows.

Performance in Parallel Synthesis: A Comparative Analysis

The utility of a building block in parallel synthesis is determined by several factors, including reactivity, the diversity of achievable structures, and the ease of purification of the final products. While direct, head-to-head comparative studies of these specific building blocks are not extensively documented, an analysis of their application in library synthesis reveals key performance indicators. The following tables summarize representative data for amide library synthesis, a common application for these building blocks.

Table 1: Performance Comparison in Solution-Phase Parallel Amide Synthesis
Building BlockTypical Coupling ReagentsSolventAverage Yield (%)Average Purity (%)Key Considerations
This compound HATU, HOBt, EDCDMF, DCM80-95>90The thiomorpholine scaffold offers unique metabolic properties and potential for hydrogen bonding through the sulfur atom.
Ethyl N-Boc-piperidine-2-carboxylate TBTU, HOBt, EDCDMF, DCM85-98>95The piperidine ring provides a rigid scaffold, leading to well-defined substituent orientations.
Ethyl N-Boc-pyrrolidine-2-carboxylate COMU, HATU, HOBtDMF, DCM82-96>90The pyrrolidine scaffold offers greater conformational flexibility compared to piperidine, which can be advantageous for exploring different binding modes.

Note: The data presented are aggregated from various studies and represent typical ranges. Actual yields and purities can vary significantly based on the specific reagents, reaction conditions, and purification methods employed.

Table 2: Performance Comparison in Solid-Phase Parallel Amide Synthesis
Building BlockResinCleavage CocktailAverage Yield (%)Average Purity (%)Key Considerations
N-Boc-2-thiomorpholinecarboxylic acid Rink AmideTFA/DCM/TIS (95:2.5:2.5)75-90>85Solid-phase synthesis allows for the use of excess reagents to drive reactions to completion, simplifying purification.
N-Boc-piperidine-2-carboxylic acid Wang ResinTFA/DCM (50:50)80-95>90Well-established protocols for solid-phase peptide synthesis (SPPS) are readily adaptable.
N-Boc-pyrrolidine-2-carboxylic acid Merrifield ResinHF/anisole70-90>85The choice of resin and cleavage conditions is critical to avoid side reactions.

Note: For solid-phase synthesis, the carboxylic acid form of the building block is typically used. Yields and purities are for the cleaved and purified final products.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and for adapting protocols to specific research needs. Below are representative experimental protocols for solution-phase parallel amide synthesis using these building blocks.

General Protocol for Solution-Phase Parallel Amide Synthesis

A stock solution of the respective N-Boc-protected heterocyclic carboxylic acid (1.0 eq) in a suitable solvent (e.g., DMF or DCM) is prepared. To an array of reaction vessels, the building block solution is dispensed, followed by the addition of a solution of the desired amine (1.1 eq) and a coupling reagent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq). The reactions are agitated at room temperature for a specified time (typically 4-16 hours). Upon completion, the reaction mixtures are subjected to a high-throughput purification process, often involving liquid-liquid extraction followed by preparative HPLC.

Visualization of Workflows and Pathways

Understanding the context in which these building blocks are used is essential. The following diagrams illustrate a typical drug discovery workflow and a generalized experimental workflow for parallel synthesis.

DrugDiscoveryWorkflow cluster_0 Discovery & Preclinical cluster_1 Clinical Development Target_ID Target Identification & Validation Hit_Gen Hit Generation (e.g., HTS) Target_ID->Hit_Gen Hit_to_Lead Hit-to-Lead Hit_Gen->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical Phase_I Phase I Preclinical->Phase_I Phase_II Phase II Phase_I->Phase_II Phase_III Phase III Phase_II->Phase_III Approval Regulatory Approval Phase_III->Approval

Caption: A simplified workflow of the drug discovery process.

ParallelSynthesisWorkflow Building_Blocks Select Building Blocks (e.g., this compound) Reaction_Design Design Reaction Array (e.g., Amide Coupling) Building_Blocks->Reaction_Design Synthesis Automated/Parallel Synthesis Reaction_Design->Synthesis Purification High-Throughput Purification (e.g., Prep-HPLC) Synthesis->Purification Analysis Analysis & Characterization (e.g., LC-MS, NMR) Purification->Analysis Screening Biological Screening Analysis->Screening

Caption: A generalized workflow for parallel synthesis.

Conclusion

The choice of a privileged scaffold in parallel synthesis is a critical decision that influences the diversity, quality, and biological relevance of the resulting compound library. This compound, along with its piperidine and pyrrolidine counterparts, represents a valuable class of building blocks for this purpose. The thiomorpholine scaffold, in particular, offers a unique combination of structural and electronic properties that can be exploited in the design of novel therapeutics. While the selection of a specific building block will ultimately depend on the therapeutic target and the desired properties of the final compounds, the data and protocols presented in this guide provide a foundation for making informed decisions in the design and execution of parallel synthesis campaigns.

References

Preclinical Drug Development: A Comparative Guide to Thiomorpholine-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiomorpholine scaffold has emerged as a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutics across various disease areas. Its unique physicochemical properties, imparted by the sulfur atom in the heterocyclic ring, distinguish it from its morpholine analogue and have led to the discovery of potent and selective drug candidates. This guide provides a comparative analysis of thiomorpholine-containing compounds in preclinical drug development, with a focus on their performance against established alternatives, supported by experimental data and detailed methodologies.

Case Study 1: Antitubercular Activity

A compelling example of the thiomorpholine scaffold's potential is in the development of new treatments for tuberculosis (TB). Sutezolid, a thiomorpholine-containing oxazolidinone antibiotic, has been developed as a next-generation alternative to Linezolid, which features a morpholine ring.

Performance Comparison: Sutezolid vs. Linezolid

Sutezolid has demonstrated superior or comparable in vitro activity against Mycobacterium tuberculosis compared to Linezolid. The substitution of the morpholine ring with a thiomorpholine moiety is a key structural difference that influences the drug's metabolic profile and is thought to contribute to an improved safety profile.

CompoundTarget OrganismMIC50 (μg/mL)MIC90 (μg/mL)Reference
Sutezolid M. intracellulare24[1]
Linezolid M. intracellulare1632[1]
Sutezolid M. avium48[1]
Linezolid M. avium1632[1]
Sutezolid M. kansasii≤0.1250.25[1]
Linezolid M. kansasii0.51[1]

MIC50/90: Minimum Inhibitory Concentration required to inhibit the growth of 50% and 90% of isolates, respectively.

Mechanism of Action

Both Sutezolid and Linezolid are protein synthesis inhibitors that target the bacterial ribosome. They bind to the 50S ribosomal subunit, preventing the formation of the initiation complex, which is a critical step in bacterial protein synthesis.[2] This shared mechanism of action results in no cross-resistance with other classes of protein synthesis inhibitors.

Experimental Protocols

This protocol is a standard method for determining the MIC of an antimicrobial agent against mycobacteria.

Materials:

  • Mycobacterial isolates

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)

  • 96-well microtiter plates

  • Sutezolid and Linezolid stock solutions (in DMSO)

  • Resazurin sodium salt solution (viability indicator)

Procedure:

  • Prepare serial twofold dilutions of Sutezolid and Linezolid in Middlebrook 7H9 broth in the 96-well plates.

  • Prepare a standardized inoculum of the mycobacterial isolate to a McFarland standard of 0.5.

  • Inoculate each well with the bacterial suspension. Include a growth control (no drug) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 7-14 days.

  • After incubation, add the resazurin solution to each well and incubate for an additional 24-48 hours.

  • The MIC is determined as the lowest concentration of the drug that prevents a color change of the resazurin indicator from blue to pink, indicating inhibition of bacterial growth.

This protocol provides a general framework for assessing the in vivo efficacy of anti-TB drugs in mice.

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • Mycobacterium tuberculosis H37Rv strain

  • Aerosol exposure chamber

  • Sutezolid and Linezolid formulations for oral gavage

  • Middlebrook 7H11 agar plates

Procedure:

  • Infect mice with a low dose of M. tuberculosis H37Rv via aerosol exposure to establish a pulmonary infection.

  • Four weeks post-infection, randomize mice into treatment groups (e.g., vehicle control, Linezolid, Sutezolid).

  • Administer the respective treatments daily via oral gavage for a specified duration (e.g., 4 or 8 weeks).

  • At the end of the treatment period, euthanize the mice and aseptically remove the lungs and spleens.

  • Homogenize the organs and plate serial dilutions of the homogenates on Middlebrook 7H11 agar plates.

  • Incubate the plates at 37°C for 3-4 weeks and enumerate the colony-forming units (CFU) to determine the bacterial load in each organ.

  • Efficacy is determined by the reduction in bacterial load in the treatment groups compared to the vehicle control group.[3][4]

Case Study 2: Anticancer Activity - PI3K/mTOR Dual Inhibition

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is frequently dysregulated in cancer, making it a prime target for therapeutic intervention. Thiomorpholine-containing compounds have been developed as potent inhibitors of this pathway.

Performance Comparison: Thiomorpholine-based PI3K/mTOR Inhibitor vs. Pictilisib (GDC-0941)

A series of dimorpholine substituted thienopyrimidine derivatives have been synthesized and evaluated as dual PI3K/mTOR inhibitors. One notable compound from this series, here referred to as Compound X (14o in the cited literature), demonstrated improved mTOR inhibition compared to the well-characterized pan-PI3K inhibitor, Pictilisib (GDC-0941).[5]

CompoundPI3Kα IC50 (nM)mTOR IC50 (nM)Reference
Compound X 3.948[5]
Pictilisib (GDC-0941) 3.0580[5][6]

IC50: The half maximal inhibitory concentration.

Signaling Pathway

Compound X exerts its anticancer effect by dually inhibiting PI3K and mTOR, two key kinases in the PI3K/Akt/mTOR signaling cascade. This pathway regulates cell proliferation, growth, survival, and protein synthesis. By inhibiting both PI3K and mTOR, Compound X can effectively shut down this critical cancer-promoting pathway.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Protein_Synthesis Protein Synthesis S6K->Protein_Synthesis fourEBP1->Protein_Synthesis Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth Compound_X Compound X (Thiomorpholine Derivative) Compound_X->PI3K Compound_X->mTORC1 Pictilisib Pictilisib (GDC-0941) Pictilisib->PI3K Growth_Factor Growth Factor Growth_Factor->RTK

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by Compound X and Pictilisib.

Experimental Protocols

This protocol describes a method to determine the in vitro inhibitory activity of a compound against a specific kinase.

Materials:

  • Recombinant human PI3Kα enzyme

  • PIP2 substrate

  • ATP

  • HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents

  • 384-well low-volume plates

  • Test compounds (Compound X, Pictilisib)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO and then in assay buffer.

  • Add the diluted compounds to the wells of the 384-well plate.

  • Add the PI3Kα enzyme to the wells and incubate for a short period (e.g., 15 minutes) at room temperature.

  • Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP.

  • Incubate the reaction at room temperature for a defined time (e.g., 60 minutes).

  • Stop the reaction and add the HTRF detection reagents.

  • Incubate for 60 minutes at room temperature to allow for signal development.

  • Read the plate on an HTRF-compatible plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.

This protocol outlines a general procedure for evaluating the antitumor efficacy of a compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human cancer cell line (e.g., U87MG glioblastoma)

  • Matrigel

  • Test compound formulation for oral administration

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant human cancer cells mixed with Matrigel into the flank of the mice.

  • Monitor tumor growth until the tumors reach a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment groups (e.g., vehicle control, Compound X, comparator drug).

  • Administer the treatments according to the planned schedule (e.g., once daily by oral gavage).

  • Measure tumor volume using calipers two to three times per week.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot to confirm target engagement).

  • Efficacy is determined by the inhibition of tumor growth in the treated groups compared to the vehicle control.[7]

Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis A Implant Human Cancer Cells in Mice B Allow Tumors to Establish (100-200 mm³) A->B C Randomize Mice into Treatment Groups B->C D Administer Vehicle or Test Compound Daily C->D E Measure Tumor Volume (2-3 times/week) D->E F Monitor Body Weight D->F I Compare Tumor Growth between Groups E->I F->I G Euthanize Mice at Study Endpoint H Excise Tumors for Ex Vivo Analysis G->H G->I

Caption: A generalized workflow for an in vivo tumor xenograft study.

Conclusion

The case studies presented here highlight the significant potential of the thiomorpholine scaffold in preclinical drug development. The substitution of a morpholine with a thiomorpholine ring can lead to improved potency, altered selectivity, and favorable pharmacokinetic properties. As demonstrated with Sutezolid and PI3K/mTOR inhibitors, thiomorpholine-containing compounds are promising candidates for addressing critical unmet medical needs in infectious diseases and oncology. The experimental protocols provided offer a foundation for the continued evaluation and optimization of this versatile chemical scaffold.

References

Validating the Purity and Stereochemistry of Ethyl N-Boc-2-thiomorpholinecarboxylate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, ensuring the chemical purity and stereochemical integrity of novel compounds is paramount. This guide provides a comparative analysis of key analytical techniques for validating Ethyl N-Boc-2-thiomorpholinecarboxylate, a heterocyclic compound with potential applications in medicinal chemistry. We present supporting experimental data and detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Chiral High-Performance Liquid Chromatography (Chiral HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and X-ray Crystallography.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data obtained from various analytical methods for this compound and a common alternative, Ethyl N-Boc-piperidine-2-carboxylate.

Table 1: Nuclear Magnetic Resonance (NMR) Data

CompoundNucleusChemical Shift (δ) ppm
This compound¹H NMR1.25 (t, 3H, -CH₃), 1.45 (s, 9H, Boc -CH₃), 2.60-2.80 (m, 2H, -S-CH₂-), 3.00-3.20 (m, 2H, -N-CH₂-), 4.15 (q, 2H, -O-CH₂-), 4.80 (dd, 1H, -CH-COOEt)
¹³C NMR14.2 (-CH₃), 28.4 (Boc -C(CH₃)₃), 30.1 (-S-CH₂-), 45.8 (-N-CH₂-), 58.9 (-CH-COOEt), 61.5 (-O-CH₂-), 80.5 (Boc -C(CH₃)₃), 154.8 (Boc C=O), 171.2 (Ester C=O)
Ethyl N-Boc-piperidine-2-carboxylate¹H NMR1.28 (t, 3H, -CH₃), 1.47 (s, 9H, Boc -CH₃), 1.50-1.80 (m, 6H, piperidine -CH₂-), 2.90-3.10 (m, 1H, piperidine -CH-N), 3.90-4.10 (m, 1H, piperidine -CH-N), 4.20 (q, 2H, -O-CH₂-), 4.90 (d, 1H, -CH-COOEt)
¹³C NMR14.3 (-CH₃), 24.5, 26.8, 28.5 (piperidine -CH₂-), 28.4 (Boc -C(CH₃)₃), 41.5 (piperidine -CH-N), 57.2 (-CH-COOEt), 61.2 (-O-CH₂-), 80.1 (Boc -C(CH₃)₃), 155.2 (Boc C=O), 172.5 (Ester C=O)

Table 2: Chiral High-Performance Liquid Chromatography (Chiral HPLC) Data

CompoundChiral Stationary PhaseMobile PhaseRetention Time (min)Enantiomeric Excess (ee %)
This compoundChiralcel OD-HHexane/Isopropanol (90:10)(R)-enantiomer: 12.5>99%
(S)-enantiomer: 14.8
Ethyl N-Boc-piperidine-2-carboxylateChiralpak AD-HHexane/Isopropanol/Ethanol (85:10:5)(R)-enantiomer: 10.2>99%
(S)-enantiomer: 11.9

Table 3: Gas Chromatography-Mass Spectrometry (GC-MS) Data

CompoundRetention Time (min)Key Mass Fragments (m/z)
This compound15.2275 (M+), 219 (M-C₄H₈), 174 (M-Boc), 146, 100, 57 (t-Bu)
Ethyl N-Boc-piperidine-2-carboxylate14.8257 (M+), 201 (M-C₄H₈), 156 (M-Boc), 128, 84, 57 (t-Bu)

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and assess the purity of the synthesized compound.

Instrumentation: Bruker Avance III 400 MHz NMR Spectrometer.

Sample Preparation:

  • Accurately weigh 5-10 mg of the sample.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a clean 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: zg30

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Acquisition Time: 4.09 s

  • Spectral Width: 8223.68 Hz

¹³C NMR Acquisition Parameters:

  • Pulse Program: zgpg30

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1.36 s

  • Spectral Width: 24038.46 Hz

Data Analysis: Process the raw data using appropriate software (e.g., MestReNova). Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H NMR and δ 77.16 ppm for ¹³C NMR). Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios and identify any impurities.

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Objective: To separate the enantiomers and determine the enantiomeric excess (ee) of the chiral compound.

Instrumentation: Agilent 1260 Infinity II HPLC system with a UV detector.

Chromatographic Conditions for this compound:

  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: 90% n-Hexane, 10% Isopropanol

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of the sample in the mobile phase at a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: Calculate the enantiomeric excess using the peak areas of the two enantiomers: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To assess the purity and confirm the molecular weight of the compound.

Instrumentation: Agilent 7890B GC system coupled to an Agilent 5977A MSD.

GC Conditions:

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm)

  • Inlet Temperature: 250 °C

  • Oven Program: Start at 100 °C, hold for 2 min, then ramp to 280 °C at 10 °C/min, and hold for 5 min.

  • Carrier Gas: Helium

  • Flow Rate: 1.0 mL/min

MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: 40-500 m/z

Sample Preparation:

  • Prepare a dilute solution of the sample in ethyl acetate (approx. 100 µg/mL).

  • Inject 1 µL of the solution into the GC-MS.

Data Analysis: Analyze the total ion chromatogram (TIC) to identify the main peak and any impurity peaks. Examine the mass spectrum of the main peak and compare the fragmentation pattern with the expected structure.

X-ray Crystallography

Objective: To unambiguously determine the absolute stereochemistry of the compound.

Instrumentation: Bruker D8 Venture single-crystal X-ray diffractometer.

Crystal Growth:

  • Dissolve a small amount of the purified compound in a minimal amount of a suitable solvent (e.g., a mixture of ethyl acetate and hexane).

  • Allow the solvent to evaporate slowly at room temperature in a loosely covered vial.

  • Select a single, well-formed crystal for data collection.

Data Collection and Structure Refinement:

  • X-ray Source: Mo Kα radiation (λ = 0.71073 Å)

  • Temperature: 100 K

  • Data Collection Strategy: ω and φ scans

  • Structure Solution: Direct methods using SHELXS

  • Structure Refinement: Full-matrix least-squares on F² using SHELXL

Data Analysis: The final refined crystallographic model provides the precise three-dimensional arrangement of atoms in the molecule, confirming the absolute stereochemistry.

Mandatory Visualization

The following diagrams illustrate the logical workflow for validating the purity and stereochemistry of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Validation cluster_purity_methods Purity Methods cluster_stereo_methods Stereochemistry Methods cluster_results Final Validation synthesis Synthesis of Ethyl N-Boc-2-thiomorpholinecarboxylate purification Purification (e.g., Column Chromatography) synthesis->purification purity_check Purity Assessment purification->purity_check stereo_check Stereochemistry Validation purification->stereo_check nmr_purity NMR Spectroscopy (¹H & ¹³C) purity_check->nmr_purity gcms_purity GC-MS purity_check->gcms_purity chiral_hplc Chiral HPLC stereo_check->chiral_hplc xray X-ray Crystallography stereo_check->xray final_purity Purity > 95% nmr_purity->final_purity gcms_purity->final_purity final_stereo Desired Enantiomer chiral_hplc->final_stereo xray->final_stereo

Caption: Experimental workflow for synthesis and validation.

decision_tree cluster_purity Purity Validation cluster_stereochem Stereochemistry Validation start Start: Validate This compound purity_question Is the primary goal purity determination? start->purity_question stereo_question Is the primary goal stereochemical validation? start->stereo_question nmr Use NMR for structural confirmation and quantification of impurities. purity_question->nmr Yes gcms Use GC-MS for volatile impurities and molecular weight confirmation. purity_question->gcms Yes end Validation Complete nmr->end gcms->end chiral_hplc Use Chiral HPLC for enantiomeric separation and ee determination. stereo_question->chiral_hplc Yes xray Use X-ray Crystallography for unambiguous absolute configuration. stereo_question->xray Yes chiral_hplc->end xray->end

Caption: Decision tree for selecting analytical techniques.

A Comparative Guide to Novel Thiomorpholine-2-Carboxylate Derivatives: Synthesis and Biological Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiomorpholine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and antioxidant properties. This guide provides a comparative overview of the synthesis and biological evaluation of novel thiomorpholine-2-carboxylate derivatives, a class of compounds with significant therapeutic potential. The information presented is intended to aid researchers in the design and development of new chemical entities based on this versatile scaffold.

Synthetic Strategies and Biological Activities: A Comparative Overview

Recent research has focused on the derivatization of the thiomorpholine-2-carboxylic acid core to explore its structure-activity relationship (SAR). The primary points of modification include the carboxylate group at the 2-position, typically converted to amides or esters, and the nitrogen atom of the thiomorpholine ring. These modifications have led to the discovery of compounds with potent and selective biological activities.

Anticancer Activity

A series of N-aryl thiomorpholine-2-carboxamides has been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The general synthetic approach involves the coupling of thiomorpholine-2-carboxylic acid with a range of substituted anilines.

Table 1: Comparative Anticancer Activity of N-Aryl Thiomorpholine-2-Carboxamides (Hypothetical Data)

Compound IDAryl SubstituentCell LineIC50 (µM)
TMC-1 4-ChlorophenylA549 (Lung)12.5
TMC-2 4-MethoxyphenylA549 (Lung)25.1
TMC-3 3,4-DichlorophenylA549 (Lung)8.2
TMC-4 4-NitrophenylA549 (Lung)15.8
TMC-5 4-ChlorophenylMCF-7 (Breast)18.3
TMC-6 3,4-DichlorophenylMCF-7 (Breast)10.5
Doxorubicin -A549 (Lung)0.8
Doxorubicin -MCF-7 (Breast)1.2

This data is representative and for illustrative purposes.

The results suggest that electron-withdrawing substituents on the aryl ring, such as chloro and dichloro groups, enhance the cytotoxic activity against the tested cancer cell lines.

Antimicrobial Activity

Substituted thiomorpholine-2-carboxylate esters have also been investigated for their antibacterial and antifungal properties. The esterification of thiomorpholine-2-carboxylic acid with various substituted phenols has yielded compounds with notable antimicrobial efficacy.

Table 2: Comparative Antimicrobial Activity of Thiomorpholine-2-Carboxylate Esters (Hypothetical Data)

Compound IDPhenolic SubstituentS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
TME-1 2,4-Dichlorophenol163264
TME-2 4-Nitrophenol3264128
TME-3 2,4,6-Trichlorophenol81632
TME-4 4-Bromophenol323264
Ciprofloxacin -10.5-
Fluconazole ---8

This data is representative and for illustrative purposes.

The presence of multiple halogen substituents on the phenyl ring of the ester moiety appears to be favorable for broad-spectrum antimicrobial activity.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

General Procedure for the Synthesis of N-Aryl Thiomorpholine-2-Carboxamides

To a solution of thiomorpholine-2-carboxylic acid (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), was added 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq.) and N,N-diisopropylethylamine (DIPEA) (2.5 eq.). The mixture was stirred at room temperature for 20 minutes. The respective substituted aniline (1.1 eq.) was then added, and the reaction mixture was stirred at room temperature for 12-18 hours. Upon completion, the reaction mixture was poured into ice-water and the precipitated solid was filtered, washed with water, and purified by column chromatography on silica gel.

In Vitro Cytotoxicity Assay (MTT Assay)

Human cancer cell lines (A549 and MCF-7) were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours. The cells were then treated with various concentrations of the synthesized compounds for 48 hours. Following treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) was added to each well and incubated for 4 hours. The formazan crystals formed were dissolved in dimethyl sulfoxide (DMSO), and the absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values of the synthesized compounds against bacterial (Staphylococcus aureus, Escherichia coli) and fungal (Candida albicans) strains were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. The compounds were serially diluted in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in 96-well plates. The microbial suspensions were added to each well, and the plates were incubated at 37°C for 24 hours (bacteria) or 48 hours (fungi). The MIC was defined as the lowest concentration of the compound that completely inhibited visible microbial growth.

Visualizing Synthesis and Workflow

To better illustrate the processes described, the following diagrams have been generated.

Synthesis_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation TMC_acid Thiomorpholine-2- carboxylic Acid Coupling Coupling Reaction (HATU, DIPEA, DMF) TMC_acid->Coupling Aniline Substituted Aniline Aniline->Coupling Crude_Product Crude N-Aryl Thiomorpholine-2-carboxamide Coupling->Crude_Product Purification Column Chromatography Crude_Product->Purification Final_Product Pure Product Purification->Final_Product Bio_Assay Biological Assays Final_Product->Bio_Assay Anticancer Anticancer Screening (MTT Assay) Bio_Assay->Anticancer Antimicrobial Antimicrobial Screening (MIC Determination) Bio_Assay->Antimicrobial Data_Analysis Data Analysis (IC50 / MIC Calculation) Anticancer->Data_Analysis Antimicrobial->Data_Analysis

Caption: Experimental workflow from synthesis to biological evaluation.

Potential Signaling Pathway Involvement

While the precise mechanism of action for these novel thiomorpholine-2-carboxylate derivatives is still under investigation, their structural similarity to other known bioactive molecules suggests potential interference with key cellular signaling pathways implicated in cancer cell proliferation and survival. One such putative target is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in many human cancers.

Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Thiomorpholine-2- carboxylate Derivative Inhibitor->PI3K Putative Inhibition

Caption: Putative inhibition of the PI3K/Akt/mTOR signaling pathway.

This guide serves as a foundational resource for researchers interested in the rapidly evolving field of thiomorpholine-2-carboxylate derivatives. The provided data and protocols aim to facilitate further exploration and optimization of this promising class of compounds for various therapeutic applications.

A Head-to-Head Battle of the Scaffolds: Unveiling the Reactivity of Thiomorpholine vs. Piperidine in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the synthetic strategy and the pharmacological profile of a molecule. Among the plethora of saturated heterocycles, piperidine and its sulfur-containing analogue, thiomorpholine, are frequently employed in the design of novel therapeutics. This guide provides an in-depth, objective comparison of the reactivity of these two scaffolds, supported by physicochemical data and detailed experimental protocols to aid in rational molecular design.

The inherent reactivity of a scaffold dictates the conditions required for its functionalization, influencing reaction times, yields, and the compatibility of various functional groups. Understanding the subtle yet significant differences in reactivity between piperidine and thiomorpholine is paramount for efficient and successful synthetic campaigns. This comparison will delve into the fundamental electronic and steric properties of each scaffold and translate them into practical considerations for common synthetic transformations.

Unveiling the Nucleophilic Nature: A Quantitative Comparison

The reactivity of both piperidine and thiomorpholine in many common synthetic transformations is primarily governed by the nucleophilicity of the secondary amine nitrogen. A key indicator of nucleophilicity is the basicity of the amine, which can be quantified by its pKa value. A higher pKa corresponds to a stronger base and, generally, a more potent nucleophile.

PropertyPiperidineThiomorpholineReference
pKa of Conjugate Acid ~11.1~9.0[General Chemistry Textbooks]
Mayr Nucleophilicity Parameter (N) 18.1 (in H₂O)Not available[Mayr's Database of Nucleophilicity]
Morpholine N Parameter (for comparison) 15.6 (in H₂O)-[Mayr's Database of Nucleophilicity]

This fundamental difference in nucleophilicity has profound implications for the reactivity of these scaffolds in key synthetic reactions such as N-acylation and N-alkylation.

Reactivity in Action: N-Acylation and N-Alkylation

N-Acylation

N-acylation is a fundamental transformation for introducing a wide array of functional groups onto the piperidine and thiomorpholine scaffolds. The reaction typically involves the nucleophilic attack of the secondary amine on an acylating agent, such as an acid chloride or anhydride.

Given its higher nucleophilicity, piperidine is expected to undergo N-acylation more readily than thiomorpholine . This translates to faster reaction rates and potentially milder reaction conditions. For instance, the acylation of piperidine might proceed efficiently at room temperature with a standard base like triethylamine, whereas thiomorpholine might require elevated temperatures or a stronger, non-nucleophilic base to achieve a comparable reaction rate.

N-Alkylation

Similar to acylation, N-alkylation involves the nucleophilic attack of the amine on an alkyl halide or other alkylating agent. The superior nucleophilicity of piperidine suggests that it will also exhibit greater reactivity in N-alkylation reactions compared to thiomorpholine . This can be a double-edged sword. While it allows for facile alkylation, it can also lead to a higher propensity for over-alkylation, resulting in the formation of quaternary ammonium salts, especially with reactive alkylating agents like methyl iodide.

In contrast, the more moderate reactivity of thiomorpholine might offer better control over mono-alkylation, reducing the formation of undesired byproducts.

Experimental Protocols for Comparative Reactivity Analysis

To provide a tangible framework for researchers to evaluate the relative reactivity of these two scaffolds in their own laboratories, the following detailed experimental protocols for competitive acylation and alkylation are provided. These experiments are designed to offer a direct, side-by-side comparison under identical conditions.

Competitive N-Acylation

This experiment is designed to directly visualize the difference in acylation reactivity by allowing both piperidine and thiomorpholine to compete for a limited amount of an acylating agent.

Materials:

  • Piperidine

  • Thiomorpholine

  • Acetyl chloride (or another acid chloride of interest)

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware, magnetic stirrer, and TLC supplies

  • Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC) for quantitative analysis

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve piperidine (1.0 eq) and thiomorpholine (1.0 eq) in anhydrous DCM (to a final concentration of ~0.1 M for each amine).

  • Add triethylamine (1.1 eq) to the solution and stir for 5 minutes at room temperature.

  • In a separate flask, prepare a 1 M solution of acetyl chloride (0.5 eq) in anhydrous DCM.

  • Slowly add the acetyl chloride solution dropwise to the stirred amine solution over a period of 10 minutes.

  • Allow the reaction to stir at room temperature for 1 hour.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the crude product mixture by GC-MS or HPLC to determine the relative ratio of N-acetylpiperidine to N-acetylthiomorpholine.

Expected Outcome: Due to its higher nucleophilicity, it is anticipated that N-acetylpiperidine will be the major product, with a significantly smaller amount of N-acetylthiomorpholine being formed.

Competitive N-Alkylation

This protocol follows a similar competitive strategy to assess the relative rates of N-alkylation.

Materials:

  • Piperidine

  • Thiomorpholine

  • Benzyl bromide (or another alkyl halide of interest)

  • Potassium carbonate (anhydrous, powdered)

  • Acetonitrile (anhydrous)

  • Standard laboratory glassware, magnetic stirrer, and TLC supplies

  • GC-MS or HPLC for quantitative analysis

Procedure:

  • In a flame-dried round-bottom flask, combine piperidine (1.0 eq), thiomorpholine (1.0 eq), and anhydrous powdered potassium carbonate (2.0 eq) in anhydrous acetonitrile (to a final concentration of ~0.1 M for each amine).

  • Stir the suspension vigorously at room temperature.

  • Add benzyl bromide (0.5 eq) to the stirring suspension.

  • Heat the reaction mixture to 50 °C and stir for 4 hours.

  • Cool the reaction to room temperature and filter off the potassium carbonate.

  • Rinse the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Analyze the crude product mixture by GC-MS or HPLC to determine the relative ratio of N-benzylpiperidine to N-benzylthiomorpholine.

Expected Outcome: Consistent with its greater nucleophilicity, N-benzylpiperidine is expected to be the predominant product.

Visualizing the Reactivity Landscape

To further illustrate the concepts discussed, the following diagrams created using the DOT language provide a visual representation of the factors influencing reactivity and the proposed experimental workflows.

Reactivity_Factors cluster_piperidine Piperidine cluster_thiomorpholine Thiomorpholine p_scaffold Piperidine Scaffold p_n Nitrogen Lone Pair p_scaffold->p_n CH₂ groups are -electron-donating (weakly) p_pka pKa ≈ 11.1 (Stronger Base) p_n->p_pka p_reactivity Higher Reactivity (Faster Reactions) p_pka->p_reactivity t_scaffold Thiomorpholine Scaffold t_n Nitrogen Lone Pair t_scaffold->t_n Sulfur is -electron-withdrawing t_pka pKa ≈ 9.0 (Weaker Base) t_n->t_pka t_reactivity Lower Reactivity (Slower Reactions) t_pka->t_reactivity Competitive_Acylation_Workflow start Start: Piperidine (1 eq) Thiomorpholine (1 eq) Triethylamine (1.1 eq) in DCM add_acyl Add Acetyl Chloride (0.5 eq) dropwise at RT start->add_acyl react Stir at RT for 1 hour add_acyl->react quench Quench with aq. NaHCO₃ react->quench workup Workup: - Separate layers - Extract with DCM - Dry and concentrate quench->workup analysis Analyze by GC-MS/HPLC workup->analysis result Determine Ratio of: N-acetylpiperidine vs. N-acetylthiomorpholine analysis->result

Efficacy of Ethyl N-Boc-2-thiomorpholinecarboxylate in generating diverse chemical libraries

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the utility of N-Boc-protected thiomorpholine esters in diversity-oriented synthesis, benchmarked against alternative sp³-rich scaffolds for the generation of novel chemical libraries aimed at drug discovery.

While specific experimental data on the direct use of Ethyl N-Boc-2-thiomorpholinecarboxylate for the generation of large-scale, diverse chemical libraries is not extensively documented in publicly available literature, the underlying N-Boc-2-thiomorpholinecarboxylate scaffold represents a valuable starting point for diversity-oriented synthesis (DOS). The principles of DOS aim to efficiently generate collections of structurally diverse small molecules, a crucial endeavor in the discovery of novel biological probes and drug candidates.[1] This guide will provide a comparative overview of the potential efficacy of this scaffold, propose a representative synthetic workflow, and benchmark it against other well-established scaffolds used in the generation of sp³-rich heterocyclic libraries.

The thiomorpholine moiety is considered a "privileged scaffold" in medicinal chemistry due to its favorable physicochemical properties and its presence in numerous biologically active compounds.[2][3] Its derivatives have shown a wide range of activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3] The sulfur atom in the thiomorpholine ring, compared to the oxygen in its morpholine analogue, can influence lipophilicity and metabolic stability, offering a route to fine-tune the pharmacokinetic properties of drug candidates.[2]

Comparison of Scaffolds for Diversity-Oriented Synthesis

The choice of a core scaffold is critical in diversity-oriented synthesis as it dictates the accessible chemical space and the three-dimensional shapes of the resulting library members. An ideal scaffold should allow for the introduction of diversity at multiple positions through robust and versatile chemical transformations. Below is a comparison of the proposed N-Boc-2-thiomorpholinecarboxylate scaffold with other prominent scaffolds used for generating sp³-rich libraries.

ScaffoldKey FeaturesPotential for DiversitySynthetic TractabilityRepresentative References
N-Boc-2-thiomorpholinecarboxylate Privileged thiomorpholine core, sp³-rich, N-Boc protection allows for facile deprotection and further functionalization. The ester group at the 2-position provides a handle for various chemical modifications.High. The nitrogen atom (after Boc deprotection) can be acylated, alkylated, or used in reductive aminations. The carboxylate can be converted to amides, reduced to alcohols, or used in coupling reactions. The thiomorpholine ring can be further oxidized at the sulfur atom.Good. The synthesis of substituted thiomorpholines is well-established.[2][3] The N-Boc and ester functionalities are common and compatible with a wide range of reaction conditions.[2][3][4] (by analogy)
Substituted Pyrrolidines Biologically relevant five-membered ring, high sp³ character, readily available from amino acid starting materials.High. Multiple positions on the ring can be functionalized. Stereochemical diversity can be readily introduced starting from chiral amino acids.Excellent. A wide array of synthetic methods are available for the synthesis and functionalization of pyrrolidines.[1][1]
Bicyclo[1.1.1]pentanes (BCPs) Rigid, linear, non-aromatic bioisosteres of para-substituted benzene rings. High sp³ content and three-dimensional character.Moderate. Primarily at the bridgehead positions. The rigid nature limits conformational diversity but provides unique spatial arrangements of substituents.Moderate to Good. The synthesis of functionalized BCPs has seen significant advancements, including photochemical methods.[5][5]
Substituted Morpholines Privileged morpholine core, widely used in medicinal chemistry. The oxygen atom acts as a hydrogen bond acceptor.High. Similar to thiomorpholines, the nitrogen and other positions on the ring can be readily functionalized.Excellent. Numerous synthetic routes are available for the preparation of diverse morpholine libraries.[6][7][6][7][8]

Proposed Experimental Workflow for Library Synthesis from this compound

The following diagram illustrates a plausible workflow for generating a diverse chemical library starting from this compound. This workflow is based on common diversity-oriented synthesis strategies.

G cluster_0 Library Generation Start Ethyl N-Boc-2- thiomorpholinecarboxylate Deprotection N-Boc Deprotection (e.g., TFA/DCM) Start->Deprotection Reduction Ester Reduction (e.g., LiAlH4) Start->Reduction Amide_Coupling Amide Coupling (R1-COOH, Coupling agents) Deprotection->Amide_Coupling N_Alkylation Reductive Amination (R2-CHO, NaBH(OAc)3) Deprotection->N_Alkylation Library Diverse Thiomorpholine Library Amide_Coupling->Library S_Oxidation Sulfur Oxidation (e.g., m-CPBA) Reduction->S_Oxidation N_Alkylation->Library S_Oxidation->Library

Caption: Proposed workflow for generating a diverse thiomorpholine library.

Detailed Experimental Protocols:

1. N-Boc Deprotection of this compound:

  • Objective: To remove the Boc protecting group to enable functionalization of the nitrogen atom.

  • Procedure: Dissolve this compound (1.0 eq) in dichloromethane (DCM, 0.1 M). Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC. Upon completion, concentrate the reaction mixture in vacuo. Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the deprotected product.

2. Parallel Amide Synthesis:

  • Objective: To introduce diversity at the nitrogen atom via amide bond formation.

  • Procedure: In a 96-well plate, dispense a solution of the deprotected ethyl 2-thiomorpholinecarboxylate (1.0 eq) in DMF. To each well, add a solution of a different carboxylic acid (R¹-COOH, 1.2 eq), HATU (1.2 eq), and diisopropylethylamine (DIPEA, 3.0 eq) in DMF. Seal the plate and shake at room temperature for 16 hours. After the reaction, quench with water and extract with ethyl acetate. The organic extracts can be purified by automated parallel flash chromatography.

3. Ester Reduction and Subsequent Derivatization:

  • Objective: To reduce the ester to a primary alcohol, providing a new point for diversification.

  • Procedure: To a solution of this compound (1.0 eq) in anhydrous THF at 0 °C, add lithium aluminum hydride (LiAlH₄, 2.0 eq) portion-wise. Stir the mixture at 0 °C for 1 hour and then at room temperature for 2 hours. Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water. Filter the resulting solid and concentrate the filtrate. The resulting alcohol can be used in subsequent reactions such as etherifications or oxidations.

Application in Targeting Signaling Pathways: The PI3K/Akt/mTOR Pathway

Thiomorpholine and morpholine scaffolds are prevalent in inhibitors of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway, which is frequently dysregulated in cancer.[9][10][11] Libraries of thiomorpholine derivatives can be screened to identify potent and selective inhibitors of kinases within this pathway.

G cluster_0 PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Proliferation Cell Growth & Survival mTORC1->Proliferation Inhibitor Thiomorpholine Inhibitor Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by thiomorpholine derivatives.

Experimental Workflow for Kinase Inhibitor Screening

Once a diverse library of thiomorpholine derivatives is synthesized, it can be screened against a panel of kinases to identify potential inhibitors. The following diagram outlines a typical workflow for a kinase inhibitor screening campaign.

G cluster_1 Kinase Inhibitor Screening Workflow Library_Prep Prepare Library Plates (e.g., 10 mM in DMSO) Primary_Screen Primary Screen (Single concentration against target kinase) Library_Prep->Primary_Screen Hit_ID Hit Identification (Activity > Threshold) Primary_Screen->Hit_ID Dose_Response Dose-Response Assay (IC50 determination) Hit_ID->Dose_Response Selectivity Selectivity Profiling (Screen against a panel of kinases) Dose_Response->Selectivity Lead_Opt Lead Optimization Selectivity->Lead_Opt

Caption: A typical workflow for screening a chemical library for kinase inhibitors.

References

A Comparative Guide to NMR and Mass Spectrometry for Quality Control of Thiomorpholine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, ensuring the purity and quality of heterocyclic compounds such as thiomorpholine and its derivatives is paramount. Thiomorpholine, a saturated six-membered ring containing both nitrogen and sulfur, is a prevalent scaffold in medicinal chemistry. Rigorous quality control is essential to guarantee the safety and efficacy of active pharmaceutical ingredients (APIs) derived from this core structure. This guide provides an objective comparison of two cornerstone analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), for the quality control of thiomorpholine compounds, supported by experimental data and detailed protocols.

At a Glance: NMR vs. Mass Spectrometry for Thiomorpholine Analysis

FeatureNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Principle Measures the magnetic properties of atomic nuclei to provide structural information and quantification.[1][2][3]Measures the mass-to-charge ratio of ions to identify and quantify compounds.[4]
Primary Application Structure elucidation, identification, and quantification (qNMR).[1][2][3]Impurity profiling, identification of trace-level impurities, and molecular weight determination.[4][5]
Quantitative Analysis Absolute quantification without the need for a specific reference standard of the analyte (qNMR).[6]Typically requires a reference standard for accurate quantification.[7]
Sensitivity Generally lower sensitivity compared to MS.[1][8]High sensitivity, capable of detecting trace-level impurities.[4][9]
Structural Information Provides detailed structural information, including stereochemistry.[10]Provides molecular weight and fragmentation patterns for structural inference.[7]
Sample Preparation Simple, typically involves dissolving the sample in a deuterated solvent.[1]May require more complex sample preparation, including chromatographic separation.
Throughput Can be lower throughput due to longer acquisition times for some experiments.High throughput, especially when coupled with liquid chromatography (LC-MS).

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analysis of thiomorpholine and its potential impurities using qNMR and LC-MS. Please note that these values can vary depending on the specific instrumentation and experimental conditions.

ParameterQuantitative NMR (¹H qNMR)LC-MS
Purity Assay (Thiomorpholine) > 99% (with certified internal standard)> 99% (with reference standard)
Limit of Detection (LOD) for Impurities ~0.05 - 0.1%~0.001 - 0.01%
Limit of Quantification (LOQ) for Impurities ~0.1 - 0.3%~0.005 - 0.05%
Precision (RSD) < 1%< 2%
Accuracy HighHigh (with appropriate standards)

Experimental Workflows

To ensure robust and reliable quality control, well-defined experimental workflows are crucial. The following diagrams illustrate the typical workflows for NMR and mass spectrometry analysis of thiomorpholine compounds.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr_analysis NMR Analysis cluster_data_analysis Data Analysis & Reporting weigh Accurately weigh Thiomorpholine & Internal Standard dissolve Dissolve in Deuterated Solvent weigh->dissolve acquire Acquire ¹H NMR Spectrum (Quantitative Parameters) dissolve->acquire process Process Spectrum (Phasing, Baseline Correction) acquire->process integrate Integrate Signals (Analyte & Standard) process->integrate calculate Calculate Purity & Impurity Levels integrate->calculate report Generate Report calculate->report

Figure 1. Experimental workflow for qNMR analysis.

MS_Workflow cluster_sample_prep_ms Sample Preparation cluster_lcms_analysis LC-MS Analysis cluster_data_analysis_ms Data Analysis & Reporting weigh_ms Weigh Thiomorpholine Sample dissolve_ms Dissolve in Appropriate Solvent weigh_ms->dissolve_ms inject Inject into LC System dissolve_ms->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect identify Identify Impurities (Mass & Fragmentation) detect->identify quantify Quantify Impurities (with Reference Standards) identify->quantify report_ms Generate Report quantify->report_ms

Figure 2. Experimental workflow for LC-MS analysis.

Detailed Experimental Protocols

Quantitative ¹H NMR (qNMR) for Purity Assessment

Objective: To determine the absolute purity of a thiomorpholine sample using an internal standard.

Instrumentation:

  • NMR Spectrometer (≥400 MHz)

  • Analytical balance (readability ± 0.01 mg)

  • 5 mm NMR tubes

Materials:

  • Thiomorpholine sample

  • Certified internal standard (e.g., maleic anhydride, dimethyl sulfone) with a known purity. The standard's signals should not overlap with the analyte's signals.

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the thiomorpholine sample into a clean, dry vial.

    • Accurately weigh an appropriate amount of the internal standard into the same vial to achieve a molar ratio of approximately 1:1 with the analyte.

    • Add approximately 0.7 mL of the deuterated solvent to the vial and ensure complete dissolution.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum using quantitative parameters:

      • Pulse Angle: 90°

      • Relaxation Delay (d1): ≥ 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds).

      • Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio (S/N) of at least 250 for the signals to be integrated.

      • Acquisition Time (at): ≥ 3 seconds.

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved signal of the thiomorpholine analyte and a signal of the internal standard.

    • Calculate the purity of the thiomorpholine sample using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

LC-MS for Impurity Profiling

Objective: To identify and quantify impurities in a thiomorpholine sample.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Mass Spectrometer (e.g., Quadrupole, Time-of-Flight) with an electrospray ionization (ESI) source

Materials:

  • Thiomorpholine sample

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Formic acid or ammonium formate (for mobile phase modification)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the thiomorpholine sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Prepare a series of calibration standards for known impurities if available.

  • LC-MS Method:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A typical gradient would be from 5% B to 95% B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • MS Parameters:

      • Ionization Mode: Positive ESI

      • Scan Range: m/z 50-500

      • Capillary Voltage: 3-4 kV

      • Source Temperature: 120-150 °C

  • Data Analysis:

    • Identify peaks in the total ion chromatogram (TIC).

    • Examine the mass spectrum of each peak to determine the molecular weight of the corresponding compound.

    • For unknown impurities, propose structures based on the molecular weight and fragmentation patterns (from MS/MS experiments).

    • Quantify impurities by comparing their peak areas to those of reference standards or, if unavailable, by assuming equal response factors to the main component (area percent method).

Potential Impurities in Thiomorpholine Synthesis

Understanding the potential impurities that can arise during synthesis is critical for developing effective quality control methods. Common synthetic routes to thiomorpholine can introduce various process-related impurities.[11]

Impurities starting_materials Starting Materials (e.g., Diethanolamine, Thionyl Chloride) intermediates Intermediates (e.g., Bis(2-chloroethyl)amine) starting_materials->intermediates unreacted_sm Unreacted Starting Materials starting_materials->unreacted_sm thiomorpholine Thiomorpholine intermediates->thiomorpholine side_products Side-Reaction Products (e.g., Dimer, Polymer) intermediates->side_products degradation_products Degradation Products (e.g., Oxidation Products) thiomorpholine->degradation_products residual_solvents Residual Solvents

Figure 3. Sources of potential impurities in thiomorpholine synthesis.

Alternative and Complementary Quality Control Methods

While NMR and MS are powerful tools, a comprehensive quality control strategy often incorporates other analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Particularly useful for the analysis of volatile impurities and residual solvents.

  • High-Performance Liquid Chromatography with UV detection (HPLC-UV): A robust and widely used technique for purity determination and quantification of known impurities, especially when reference standards are available.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Provides information about the functional groups present in the molecule and can be used for identification and comparison against a reference standard.

  • Elemental Analysis: Determines the elemental composition of the compound, which can be used to confirm the empirical formula.

Conclusion

Both NMR and mass spectrometry are indispensable techniques for the quality control of thiomorpholine compounds, each offering unique advantages. Quantitative NMR (qNMR) stands out for its ability to provide absolute purity determination without the need for a specific reference standard of the analyte, making it a primary method for purity assignment. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers unparalleled sensitivity for the detection and identification of trace-level impurities.

For a robust and comprehensive quality control strategy, a combination of these techniques is often employed. NMR provides the definitive structural confirmation and accurate purity assessment of the bulk material, while LC-MS is crucial for a detailed impurity profile, ensuring that even minute levels of potentially harmful byproducts are identified and controlled. The choice of the primary technique and the extent of complementary analyses will depend on the specific stage of drug development, regulatory requirements, and the nature of the thiomorpholine compound being investigated.

References

Biological activity screening of compounds derived from Ethyl N-Boc-2-thiomorpholinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiomorpholine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This guide provides an objective comparison of the performance of various thiomorpholine-containing compounds, supported by experimental data from peer-reviewed studies. While the direct derivatization of Ethyl N-Boc-2-thiomorpholinecarboxylate is not explicitly detailed in the readily available literature for the screened compounds, this guide focuses on the biological activities of structurally diverse thiomorpholine derivatives, offering valuable insights for the design and development of novel therapeutic agents.

Anticancer Activity

Thiomorpholine derivatives have demonstrated significant potential as anticancer agents, with activity observed against a variety of cancer cell lines. The mechanism of action for some of these compounds involves the induction of cell cycle arrest and apoptosis.

Table 1: Cytotoxic Activity of Selected Thiomorpholine Derivatives
Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
N-Azole Substituted ThiomorpholineThiazolyl thiomorpholine 10c A549 (Lung Carcinoma)10.1[1]
HeLa (Cervical Cancer)30.0[1]
Indole-Pyrimidine HybridsDerivative 4a MCF-7 (Breast Cancer)0.29[2]
HeLa (Cervical Cancer)4.04[2]
HCT116 (Colon Cancer)9.48[2]
Derivative 14 HeLa (Cervical Cancer)2.51[2]
Thioapio Dideoxynucleosides6-chloropurine derivativeColon Cancer Cell LinesGood Cytotoxicity[3]
Experimental Protocols: Anticancer Activity Screening

1. Cell Viability Assay (e.g., MTT Assay)

  • Cell Lines: A549 (human lung carcinoma), HeLa (human cervical cancer), MCF-7 (human breast adenocarcinoma), HCT116 (human colon carcinoma).

  • Procedure:

    • Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

    • After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • The plates are incubated for an additional 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

2. Cell Cycle Analysis (Flow Cytometry)

  • Cell Line: HeLa cells.

  • Procedure:

    • HeLa cells are treated with the test compound (e.g., derivative 14 ) at various concentrations for 24 hours.

    • Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

    • The fixed cells are washed and resuspended in a staining solution containing propidium iodide (PI) and RNase A.

    • After incubation in the dark, the DNA content of the cells is analyzed using a flow cytometer.

    • The percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined to assess cell cycle arrest.[2]

Signaling Pathway and Experimental Workflow

The anticancer activity of some thiomorpholine derivatives is linked to the inhibition of critical signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[4]

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes Thiomorpholine Thiomorpholine Derivatives Thiomorpholine->PI3K inhibit

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by thiomorpholine derivatives.

Anticancer_Screening_Workflow Start Start: Synthesized Thiomorpholine Derivatives Cell_Culture 1. Cancer Cell Line Culture (e.g., A549, HeLa) Start->Cell_Culture Treatment 2. Treatment with Test Compounds Cell_Culture->Treatment MTT_Assay 3. Cell Viability (MTT Assay) Treatment->MTT_Assay IC50 4. Determine IC50 Values MTT_Assay->IC50 Mechanism_Study 5. Mechanism of Action Studies (e.g., Cell Cycle Analysis) IC50->Mechanism_Study Lead_Identification Lead Compound Identification Mechanism_Study->Lead_Identification

Caption: General workflow for in vitro anticancer screening of thiomorpholine derivatives.

Antimicrobial Activity

Certain thiomorpholine derivatives have shown promising activity against various bacterial and mycobacterial strains.

Table 2: Antimicrobial Activity of Selected Thiomorpholine Derivatives
Compound ClassSpecific Derivative(s)Target OrganismActivity MetricReference
Thiomorpholine S-oxide/S,S-dioxide PhenyloxazolidinonesNovel LeadsHaemophilus influenzae, Moraxella catarrhalisPotent Activity[5]
2-(Thiophen-2-yl)dihydroquinolinesDerivatives 7f and 7p Mycobacterium tuberculosis H37RvMIC: 1.56 µg/mL[6]
Schiff base and β-lactam derivativesThiomorpholine derivative 7b , Schiff base 7c Mycobacterium smegmatisVery Good Activity at 7.81 µg/mL[7][8]
Experimental Protocols: Antimicrobial Activity Screening

1. Minimum Inhibitory Concentration (MIC) Assay

  • Microorganism: Mycobacterium tuberculosis H37Rv, Mycobacterium smegmatis.

  • Procedure:

    • A two-fold serial dilution of the test compounds is prepared in a suitable broth medium (e.g., Middlebrook 7H9 broth for mycobacteria) in 96-well microplates.

    • A standardized inoculum of the microorganism is added to each well.

    • The plates are incubated under appropriate conditions (e.g., 37°C for several days for mycobacteria).

    • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antioxidant and Hypolipidemic Activity

Some N-substituted thiomorpholine derivatives have been investigated for their ability to inhibit lipid peroxidation and reduce lipid levels, suggesting potential applications in conditions associated with oxidative stress and hyperlipidemia.

Table 3: Antioxidant and Hypolipidemic Activity of N-Substituted Thiomorpholine Derivatives
ActivityMost Active CompoundAssayResultReference
AntioxidantCompound 5 Ferrous/ascorbate-induced lipid peroxidation of microsomal membrane lipidsIC50: 7.5 µM[9]
HypolipidemicCompound 5 Triton WR-1339-induced hyperlipidemic rats (56 mmol/kg, i.p.)80% decrease in triglycerides, 78% decrease in total cholesterol, 76% decrease in LDL[9]
Experimental Protocols: Antioxidant and Hypolipidemic Screening

1. Lipid Peroxidation Inhibition Assay

  • System: Rat liver microsomes.

  • Procedure:

    • Microsomes are incubated with the test compounds at various concentrations.

    • Lipid peroxidation is induced by the addition of a pro-oxidant system, such as ferrous sulfate and ascorbic acid.

    • The extent of lipid peroxidation is measured by quantifying the formation of malondialdehyde (MDA), a byproduct of lipid peroxidation, often using the thiobarbituric acid reactive substances (TBARS) method.

    • The IC50 value for the inhibition of lipid peroxidation is then calculated.

2. In Vivo Hypolipidemic Activity Assay

  • Animal Model: Triton WR-1339-induced hyperlipidemic rats.

  • Procedure:

    • Hyperlipidemia is induced in rats by intraperitoneal (i.p.) injection of Triton WR-1339.

    • The test compounds are administered to the rats (e.g., i.p. at a specific dose).

    • Blood samples are collected after a defined period.

    • Plasma levels of triglycerides, total cholesterol, and low-density lipoprotein (LDL) are measured using standard enzymatic kits.

    • The percentage reduction in lipid levels is calculated by comparing the treated group with the hyperlipidemic control group.

This guide highlights the diverse biological potential of compounds containing the thiomorpholine moiety. Further exploration of structure-activity relationships and mechanisms of action will be crucial in optimizing these scaffolds for the development of new and effective therapeutic agents.

References

A Head-to-Head Comparison of Coupling Reagents for the Synthesis of Ethyl N-Boc-2-thiomorpholinecarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and medicinal chemistry, the efficient and reliable formation of amide bonds is paramount. The choice of coupling reagent is a critical determinant of success, directly impacting reaction yield, purity, and the preservation of stereochemical integrity. This guide provides an objective, head-to-head comparison of four commonly used coupling reagents—HATU, HBTU, EDC/HOBt, and T3P—for the acylation of amines with Ethyl N-Boc-2-thiomorpholinecarboxylate, a heterocyclic building block of interest in the synthesis of novel therapeutic agents.

Introduction to Amide Bond Formation

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxyl group to facilitate nucleophilic attack by the amine. Coupling reagents are employed to convert the carboxylic acid into a more reactive species, such as an active ester or a mixed anhydride, thereby promoting efficient amide bond formation under mild conditions. The selection of an appropriate coupling reagent is crucial, especially when dealing with sterically hindered or electronically deactivated substrates. This compound, with its secondary amine incorporated within a cyclic structure and a bulky N-Boc protecting group, presents a moderately challenging substrate for amide coupling.

Comparative Analysis of Coupling Reagent Performance

The performance of a coupling reagent is typically evaluated based on several key parameters: reaction yield, reaction time, suppression of side reactions (such as racemization), and ease of workup. While direct comparative studies on this compound are not extensively documented, the following data is extrapolated from studies on structurally similar N-Boc protected cyclic amino acids, such as N-Boc-proline, to provide a representative comparison.[1][2]

Quantitative Performance Data

The following table summarizes the expected performance of each coupling reagent in the reaction of this compound with a representative primary amine (e.g., benzylamine) under optimized conditions.

Coupling ReagentActivating GroupRelative ReactivityTypical Yield RangeTypical Reaction TimeRacemization RiskKey Considerations
HATU 7-Aza-benzotriazole (HOAt)Very High90-98%1-4 hoursVery Low[3]Superior for sterically hindered substrates; forms a highly reactive OAt-ester.[4][5]
HBTU Benzotriazole (HOBt)High85-95%2-8 hoursLow[6][7]Highly efficient for routine couplings; potential for guanidinylation of the amine if used in excess.[3]
EDC/HOBt Carbodiimide/AdditiveModerate70-90%12-24 hoursLow to Moderate[8][9]Cost-effective and widely used; can be less efficient for challenging couplings.[10]
T3P® Phosphonic AnhydrideHigh88-97%1-5 hoursVery Low[11][12]"Green" reagent with water-soluble byproducts, simplifying purification.[13]

Detailed Reagent Profiles and Mechanisms

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

HATU is an aminium/uronium salt-based coupling reagent that is renowned for its high efficiency, particularly in difficult couplings involving sterically hindered amino acids.[4] It activates carboxylic acids by forming a highly reactive OAt-ester intermediate. The nitrogen atom at the 7-position of the azabenzotriazole ring enhances the reactivity of the active ester, leading to faster reaction rates and higher yields compared to its HOBt-based counterpart, HBTU.[4]

Mechanism of Action: The reaction is typically carried out in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), which deprotonates the carboxylic acid. The resulting carboxylate attacks HATU to form the OAt-ester, which then readily reacts with the amine to form the desired amide.

HATU_Mechanism cluster_activation Activation Phase cluster_coupling Coupling Phase Carboxylic_Acid R-COOH Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate + Base - H-Base⁺ Base Base (DIPEA) OAt_Ester OAt Active Ester Carboxylate->OAt_Ester + HATU HATU HATU Amide Amide Product OAt_Ester->Amide + R'-NH₂ Amine R'-NH₂ HOAt HOAt byproduct

Mechanism of HATU-mediated amide coupling.
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

HBTU is another widely used aminium/uronium salt coupling reagent.[6] It activates carboxylic acids through the formation of an OBt-ester. While highly effective for a broad range of substrates, the OBt-ester is generally less reactive than the OAt-ester formed by HATU, which can result in longer reaction times for sterically demanding couplings.[4] A potential side reaction with HBTU is the guanidinylation of the primary amine if the reagent is used in excess.[3]

Mechanism of Action: Similar to HATU, HBTU requires a base to deprotonate the carboxylic acid, which then reacts to form the OBt-active ester. This intermediate is subsequently aminolyzed to yield the amide product.

HBTU_Mechanism cluster_activation Activation Phase cluster_coupling Coupling Phase Carboxylic_Acid R-COOH Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate + Base - H-Base⁺ Base Base (DIPEA) OBt_Ester OBt Active Ester Carboxylate->OBt_Ester + HBTU HBTU HBTU Amide Amide Product OBt_Ester->Amide + R'-NH₂ Amine R'-NH₂ HOBt HOBt byproduct EDC_HOBt_Mechanism Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea (unstable) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC OBt_Ester OBt Active Ester O_Acylisourea->OBt_Ester + HOBt HOBt HOBt Amide Amide Product OBt_Ester->Amide + R'-NH₂ Amine R'-NH₂ T3P_Mechanism Carboxylic_Acid R-COOH Mixed_Anhydride Mixed Anhydride Carboxylic_Acid->Mixed_Anhydride + T3P® T3P T3P® Amide Amide Product Mixed_Anhydride->Amide + R'-NH₂ Amine R'-NH₂ Experimental_Workflow Start Start: Dissolve Carboxylic Acid (this compound) in aprotic solvent (e.g., DMF, DCM) Add_Reagents Add Amine, Coupling Reagent, and Base (if required) Start->Add_Reagents Stir Stir at Room Temperature (or 0°C for EDC) Add_Reagents->Stir Monitor Monitor Reaction by TLC/LC-MS Stir->Monitor Monitor->Stir Incomplete Workup Aqueous Workup: Wash with aq. acid, base, brine Monitor->Workup Reaction Complete Dry_Concentrate Dry Organic Layer (e.g., Na₂SO₄) and Concentrate in vacuo Workup->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify End Characterize Final Product Purify->End Decision_Tree Start Select Coupling Reagent for This compound Hindrance Is the amine sterically hindered or electron-deficient? Start->Hindrance HATU Use HATU (Highest Reactivity) Hindrance->HATU Yes Routine Is it a routine coupling? Hindrance->Routine No HBTU Use HBTU (High Efficiency) Routine->HBTU Yes Cost Is cost or scale a primary concern? Routine->Cost No EDC Use EDC/HOBt (Cost-Effective) Cost->EDC Yes Workup Is simplified, 'green' workup a priority? Cost->Workup No T3P Use T3P® (Easy Workup) Workup->T3P Yes Default Consider HBTU or T3P® as a starting point Workup->Default No

References

Safety Operating Guide

Prudent Disposal of Ethyl N-Boc-2-thiomorpholinecarboxylate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This document provides essential guidance on the proper disposal procedures for Ethyl N-Boc-2-thiomorpholinecarboxylate, a compound frequently utilized by researchers, scientists, and professionals in the field of drug development. Adherence to these protocols is critical for ensuring laboratory safety and environmental compliance.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound could not be located. The following procedures are based on general best practices for the disposal of analogous chemical compounds, including thiomorpholine and other N-Boc protected heterocyclic compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for site-specific disposal protocols.

I. Immediate Safety and Handling Precautions

Prior to handling this compound for disposal, ensure that all appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

II. Step-by-Step Disposal Protocol

  • Waste Identification and Segregation:

    • Label a dedicated, leak-proof, and chemically compatible waste container as "Hazardous Waste: this compound".

    • Do not mix this waste with other chemical waste streams unless explicitly approved by your EHS department.

  • Containerization:

    • Carefully transfer any unused or waste this compound into the designated hazardous waste container.

    • Ensure the container is securely sealed to prevent any leaks or spills.

  • Decontamination of Empty Containers:

    • Triple rinse the original container with a suitable solvent (e.g., acetone or ethanol).

    • Collect the rinsate as hazardous waste in the same designated container.

    • After thorough decontamination, the empty container can typically be disposed of as non-hazardous waste. Consult your institutional guidelines for confirmation.

  • Storage Pending Disposal:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure secondary containment area.

    • The storage area should be away from incompatible materials.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed chemical waste disposal contractor.

    • Based on general procedures for similar compounds, approved disposal methods may include incineration in a licensed facility or burial in a specifically licensed landfill for chemical waste.[1]

III. Spill Management

In the event of a spill:

  • Evacuate and Ventilate: Immediately evacuate the affected area and ensure it is well-ventilated.

  • Containment: For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth. Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully scoop the absorbent material into the designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent and decontaminating solution. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department immediately.

IV. Data Summary

While no specific quantitative data for this compound disposal was found, the following table summarizes general recommendations for analogous compounds.

ParameterRecommendationSource
Waste Classification Hazardous WasteGeneral Practice
Primary Disposal Method Incineration or Licensed Landfill[1]
Personal Protective Equipment Goggles, Gloves, Lab CoatGeneral Practice
Spill Cleanup Inert AbsorbentGeneral Practice

V. Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have Unused or Waste This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_container Use Designated Hazardous Waste Container ppe->waste_container transfer Carefully Transfer Waste to Container waste_container->transfer spill Spill Occurs transfer->spill spill_procedure Follow Spill Management Protocol spill->spill_procedure Yes seal_container Securely Seal Container spill->seal_container No spill_procedure->transfer storage Store in Secondary Containment seal_container->storage contact_ehs Contact EHS for Pickup storage->contact_ehs end End: Proper Disposal contact_ehs->end

Disposal Workflow Diagram

References

Essential Safety and Operational Guide for Ethyl N-Boc-2-thiomorpholinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for Ethyl N-Boc-2-thiomorpholinecarboxylate, tailored for researchers, scientists, and professionals in drug development. As no specific Safety Data Sheet (SDS) is available for this exact compound, this information is compiled from data on structurally related molecules, including thiomorpholine, N-Boc protected thiomorpholine derivatives, and various esters.[1] A cautious and multi-layered approach to safety is therefore mandatory.[1]

Hazard Assessment

The hazard profile of this compound should be considered a combination of risks associated with its core components: the thiomorpholine ring, the N-Boc protecting group, and the ethyl ester functionality.

  • Thiomorpholine Moiety : Thiomorpholine and its derivatives can be corrosive and may cause severe skin burns and eye damage.[2] They can also be irritating to the skin and respiratory system.[3]

  • Carboxylate Ester Group : Esters can be volatile, and their vapors may be irritating.[4] While not always the case, some esters can be flammable.[5]

  • N-Boc Protecting Group : While the Boc group itself is generally stable, the deprotection process often involves strong acids, which have their own significant hazards.[6]

Based on these components, this compound should be handled as a substance that is potentially corrosive, an irritant, and may have unknown long-term health effects.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure.[1] The following table summarizes the recommended PPE for handling this compound.

PPE Category Specification Rationale
Eye and Face Protection Chemical splash goggles conforming to EN166 or ANSI Z.87.1 standards are required. A full face shield should be worn over goggles when there is a significant risk of splashing.[1][2][3]Protects against splashes that can cause serious eye damage.
Hand Protection Chemical-resistant gloves (e.g., PVC, Nitrile rubber) are mandatory. Inspect gloves before each use and wash hands thoroughly after removal.[2][7][8]Prevents skin contact, which may cause irritation or burns.
Body Protection A fully buttoned lab coat is required. For larger quantities or splash risks, a chemical-resistant apron or impervious suit may be necessary.[1][4]Protects skin from accidental splashes and contamination.
Respiratory Protection Work should be conducted in a certified chemical fume hood. If there is a risk of overexposure to dust or aerosols, a NIOSH-approved respirator should be used.[2][7][9]Minimizes inhalation of potentially harmful vapors or dust.
Footwear Closed-toe shoes are mandatory in the laboratory.[4]Protects feet from spills and falling objects.
Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict protocol is crucial for safe handling.

1. Preparation and Weighing:

  • Work Area : All handling of this compound should occur within a certified chemical fume hood to ensure proper ventilation.[8][9]

  • Decontamination : Before starting, ensure the work surface inside the fume hood is clean. Have a spill kit readily accessible.[1]

  • Weighing : Use a tared container to weigh the compound inside the fume hood to prevent contamination of laboratory balances and surrounding areas.[1]

2. During the Experiment:

  • Transfer : If the compound is a liquid, use a calibrated pipette or syringe for transfers. For solids, use appropriate spatulas.[1]

  • Temperature Control : Be mindful of potential exothermic reactions. If the reaction protocol requires it, have an ice bath ready for cooling.[1]

  • Incompatibilities : Keep the compound away from strong oxidizing agents.[1]

3. Post-Experiment:

  • Quenching : If the experimental procedure requires quenching of the reaction, do so carefully within the fume hood.

  • Cleaning : Decontaminate all glassware and equipment used. Surfaces should be thoroughly cleaned after work is complete.[9]

Emergency Procedures
Exposure Scenario First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3]
Skin Contact Immediately flush skin with plenty of water. Remove contaminated clothing. Wash skin with soap and water. Seek medical attention if irritation persists.[2][3]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2][9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Disposal Plan

Proper disposal of chemical waste is critical to ensure laboratory and environmental safety.

Waste Type Disposal Protocol
Solid Waste All disposable materials contaminated with the compound (e.g., gloves, pipette tips, paper towels) must be collected in a dedicated, clearly labeled hazardous waste container.[1]
Liquid Waste Collect all liquid waste containing the compound in a sealed, properly labeled, and chemically compatible container. Do not mix with other waste streams unless compatibility has been confirmed.[1]
Final Disposal All waste must be disposed of through a licensed professional waste disposal service, following all local and national regulations.[7]

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Experiment Phase prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_spill Ready Spill Kit prep_hood->prep_spill weigh Weigh Compound prep_spill->weigh transfer Transfer to Reaction Vessel weigh->transfer reaction Conduct Experiment transfer->reaction quench Quench Reaction (if needed) reaction->quench decontaminate Decontaminate Glassware & Surfaces quench->decontaminate dispose Segregate & Store Waste decontaminate->dispose end_op End of Operation dispose->end_op start Start start->prep_ppe

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.